tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNQFOKZUQWWDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659967 | |
| Record name | tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898271-20-0 | |
| Record name | 1,1-Dimethylethyl 3-(2-aminoethyl)-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898271-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, saturated nitrogen heterocycles are indispensable structural motifs. Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant attention as a versatile building block and a bioisosteric replacement for larger ring systems like pyrrolidines or piperidines.[1] Its constrained conformation can impart favorable physicochemical properties and unique vector orientations for substituents, making it a valuable scaffold in drug design.
This guide focuses on tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate , a bifunctional building block of significant utility. Possessing both a nucleophilic primary amine and a latent secondary amine protected by a tert-butyloxycarbonyl (Boc) group, this molecule offers a strategic platform for sequential chemical modifications. Its structure is primed for applications as a linker, a scaffold for combinatorial libraries, or for the introduction of the 3-(2-aminoethyl)azetidine moiety into complex target molecules. We will explore its core chemical properties, synthesis, reactivity, and practical applications, providing researchers with the foundational knowledge to effectively leverage this compound in their discovery programs.
Core Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development. The key characteristics of this compound are summarized below. The Boc protecting group is crucial, as it deactivates the azetidine nitrogen, preventing its participation in reactions and allowing for selective functionalization of the primary ethylamine side chain.
| Property | Value | Reference / Source |
| CAS Number | 1189626-44-3 | Inferred from supplier data |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [2] |
| Molecular Weight | 200.28 g/mol | Inferred from Formula |
| Appearance | Off-white solid | [3] |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | 2-8°C (Refrigerated) | [5][6] |
Synthesis and Reactivity
The synthesis of functionalized azetidines often involves multi-step sequences, leveraging ring-closure reactions or the modification of pre-existing azetidine rings.[1][7]
Synthetic Strategy Overview
A common conceptual pathway to this compound starts from a precursor like tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.[8][9] This precursor can be synthesized and subsequently converted to the target compound. A plausible, generalized synthetic transformation involves:
-
Activation of the Hydroxyl Group: The terminal alcohol is converted into a better leaving group, such as a tosylate or a bromide. For example, reaction with carbon tetrabromide and triphenylphosphine can yield tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate.[9][10]
-
Nucleophilic Substitution: The resulting halide is displaced with an azide source (e.g., sodium azide) to form an azido intermediate (tert-butyl 3-(2-azidoethyl)azetidine-1-carboxylate).
-
Reduction of the Azide: The azide is then reduced to the primary amine using standard methods like catalytic hydrogenation (H₂/Pd-C) or treatment with a reducing agent like triphenylphosphine (Staudinger reaction) followed by hydrolysis, to yield the final product.
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- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
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tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate CAS 898271-20-0
An In-depth Technical Guide to tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate (CAS 898271-20-0): A Versatile Building Block in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacological properties is perpetual. Among these, the azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has risen to prominence as a "privileged scaffold".[1] Its inherent conformational rigidity and unique three-dimensional geometry offer significant advantages in drug design, allowing for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The incorporation of azetidine moieties has been shown to improve critical drug-like properties such as metabolic stability and aqueous solubility while increasing the fraction of sp³ centers, a key trend in moving away from flat, aromatic structures.[3]
This guide provides an in-depth technical overview of This compound (CAS: 898271-20-0), a bifunctional building block of significant interest to researchers, scientists, and drug development professionals. We will explore its chemical properties, outline a robust synthetic strategy with detailed protocols, discuss its reactivity and diverse applications, and provide essential safety and handling information.
Physicochemical and Spectroscopic Profile
This compound is a key intermediate whose structure features a tert-butoxycarbonyl (Boc) protected azetidine nitrogen and a primary amine on an ethyl side chain at the 3-position. This dual functionality makes it an exceptionally versatile tool for chemical library synthesis and lead optimization.[2][4][5]
| Property | Value | Reference(s) |
| CAS Number | 898271-20-0 | [6][7] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [6] |
| Molecular Weight | 200.28 g/mol | [6][8] |
| Appearance | Colorless to yellow sticky oil or semi-solid | |
| Purity | Typically ≥95-97% | [6] |
| Storage | 2-8°C, under inert atmosphere, keep in dark place | |
| SMILES | O=C(OC(C)(C)C)N1CC(C1)CCN | [7] |
| InChI Key | XQNQFOKZUQWWDO-UHFFFAOYSA-N |
Spectroscopic Characterization: A Validating System
Structural confirmation is paramount. While experimental data should always be acquired for each batch, the following predicted data serves as a benchmark for validation.
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show a large singlet around δ 1.45 ppm, integrating to 9H, which is characteristic of the magnetically equivalent protons of the tert-butyl group.[9] The protons of the azetidine ring and the ethyl chain would appear as a series of multiplets in the δ 2.5-4.0 ppm region. The broad singlet for the primary amine (NH₂) protons can be exchangeable with D₂O.
-
¹³C NMR (Predicted): Key signals would include those for the Boc group's quaternary carbon (~80 ppm) and carbonyl carbon (~156 ppm), and the methyl carbons at ~28 ppm. The carbons of the azetidine ring and the ethyl side chain would appear in the upfield region of the spectrum.[9]
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the primary observable ion would be the protonated molecule [M+H]⁺ at m/z 201.29. A common fragment observed would correspond to the loss of the Boc group (100 amu) or isobutylene (56 amu).
Synthesis and Purification
The synthesis of azetidines is often challenging due to the inherent strain of the four-membered ring.[3][11] However, reliable pathways have been developed from functionalized precursors. A logical and efficient strategy for preparing this compound involves a three-step sequence starting from the commercially available alcohol, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.
Synthetic Pathway Overview:
-
Activation of Hydroxyl Group: The primary alcohol is converted into a better leaving group, such as a bromide, via an Appel reaction.
-
Nucleophilic Substitution: The resulting alkyl bromide is displaced by an azide nucleophile. This is a robust and high-yielding reaction.
-
Azide Reduction: The terminal azide is reduced to the target primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Detailed Experimental Protocol: Azide Reduction
This protocol describes the final step, the reduction of the azide intermediate to the primary amine. This step is critical and exemplifies a self-validating system: the disappearance of the strong azide stretch in the IR spectrum provides a clear reaction endpoint.
Objective: To reduce tert-butyl 3-(2-azidoethyl)azetidine-1-carboxylate to yield the target primary amine.
Materials:
-
tert-Butyl 3-(2-azidoethyl)azetidine-1-carboxylate (1.0 eq)
-
Palladium on carbon (10 wt. %, ~5 mol %)
-
Methanol (or Ethanol), anhydrous
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Diatomaceous earth (e.g., Celite®)
-
Inert gas (Nitrogen or Argon)
Methodology:
-
Vessel Preparation: A round-bottom flask is charged with tert-butyl 3-(2-azidoethyl)azetidine-1-carboxylate and a magnetic stir bar.
-
Solvent Addition: Anhydrous methanol is added to dissolve the starting material completely (concentration approx. 0.1-0.2 M).
-
Inerting: The flask is sealed, and the atmosphere is purged with an inert gas. This is a critical safety step to prevent the formation of explosive mixtures with hydrogen.
-
Catalyst Addition: Under a positive pressure of inert gas, the palladium on carbon catalyst is added carefully. Causality Note: Pd/C is a highly efficient heterogeneous catalyst for hydrogenolysis of the N-N bond in azides. Its insolubility allows for simple removal by filtration post-reaction.
-
Hydrogenation: The inert atmosphere is replaced with hydrogen gas (typically via a balloon or by connecting to a Parr apparatus). The reaction mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC (staining with potassium permanganate, which will show the disappearance of the azide) or by IR spectroscopy (monitoring the disappearance of the characteristic strong azide stretch at ~2100 cm⁻¹).
-
Work-up: Upon completion, the reaction mixture is carefully purged again with inert gas to remove all hydrogen. The mixture is then filtered through a pad of diatomaceous earth to remove the palladium catalyst, and the pad is washed with additional methanol.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, which is often of high purity.
Purification
If necessary, the product can be purified by flash column chromatography on silica gel.
-
Rationale: The primary amine can interact strongly with the acidic silica gel, causing streaking and poor separation. To mitigate this, the mobile phase is typically doped with a small amount of a basic modifier.
-
Typical Mobile Phase: A gradient of 0-10% Methanol in Dichloromethane (DCM) with 0.5-1% triethylamine (Et₃N).
Chemical Reactivity and Applications in Drug Discovery
The synthetic value of this molecule lies in its two orthogonal reactive sites: the Boc-protected azetidine nitrogen and the primary aminoethyl side chain.
The Role of Functional Groups
-
N-Boc Protecting Group: The Boc group provides robust protection to the azetidine nitrogen under a wide range of conditions (e.g., basic, reductive, nucleophilic). It can be selectively removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM or with HCl in dioxane, to reveal the secondary amine of the azetidine ring for further functionalization.[12][13]
-
Primary Amino Group: This is the primary handle for synthetic elaboration. It readily participates in a variety of classical amine reactions:
-
Amide Bond Formation: Coupling with carboxylic acids using standard reagents (e.g., HATU, EDC/HOBt).
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary amines.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
Applications as a Linker and Scaffold
The rigid, non-planar nature of the azetidine ring makes this molecule an excellent scaffold for presenting the aminoethyl side chain in a well-defined vector away from the core. This is particularly valuable in applications like:
-
Fragment-Based Drug Discovery (FBDD): The azetidine core can serve as a rigid anchor for attaching different fragments via the amino group, allowing for systematic exploration of chemical space.[2]
-
PROTACs (Proteolysis-Targeting Chimeras): This molecule is marketed as a PROTAC linker.[14] In a PROTAC, a linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The linker's length, rigidity, and geometry are critical for inducing an effective ternary complex. The azetidine provides a conformationally constrained element within the linker, which can be advantageous for optimizing PROTAC efficacy.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be strictly followed.
| Hazard Information (GHS) | |
| Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source:
Handling Procedures:
-
Work in a well-ventilated chemical fume hood.[15]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15]
-
In case of skin contact, rinse thoroughly with water.[16] For eye contact, flush immediately with large amounts of water and seek medical attention.[16]
Storage Conditions:
-
To ensure long-term stability and purity, the compound should be stored in a tightly sealed container at 2-8°C.[17]
-
Storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent degradation from atmospheric components.
Conclusion
This compound is more than just an intermediate; it is a strategic tool for the modern medicinal chemist. Its value is derived from the unique conformational properties of the azetidine scaffold combined with the versatile, orthogonally protected functional groups. This allows for its rational incorporation into complex molecules, serving as a rigid scaffold, a linker, or a key building block in the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to fully leverage its potential in the pursuit of innovative medicines.
References
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- Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
- tert-Butyl 3-(2-iodoethyl)
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
- tert-butyl 3-(2-aminoethyl)
- CAS RN 898271-20-0. Fisher Scientific.
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- tert-Butyl 3-(2-bromoethyl)
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- Technical Guide to the Spectroscopic Analysis of 3-(2-Tert-butylphenoxy)azetidine. Benchchem.
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- tert-butyl 2-(2-aminoethyl)
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An In-depth Technical Guide to the Molecular Structure and Synthetic Strategy of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
This guide provides a comprehensive technical overview of tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate, a valuable building block for researchers and scientists in drug development. We will delve into its molecular architecture, predicted spectroscopic characteristics, a proposed synthetic pathway, and its potential applications in medicinal chemistry. The azetidine scaffold is a key pharmacophore in modern drug discovery, and understanding the nuances of its derivatives is crucial for the design of novel therapeutics.[1][2]
Molecular Structure and Physicochemical Properties
This compound incorporates several key structural features that contribute to its utility as a synthetic intermediate. The core of the molecule is the azetidine ring, a four-membered nitrogen-containing heterocycle. The inherent ring strain of azetidines makes them reactive under specific conditions, yet they are generally more stable and easier to handle than their three-membered aziridine counterparts.[1]
The nitrogen atom of the azetidine ring is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions.[3] This feature allows for the selective manipulation of other functional groups within the molecule.
At the 3-position of the azetidine ring, a 2-aminoethyl substituent provides a primary amine functionality. This amine serves as a key handle for further synthetic modifications, such as amide bond formation, alkylation, or the introduction of other pharmacophoric elements.
A summary of the key physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C10H20N2O2 | Inferred |
| Molecular Weight | 200.28 g/mol | Inferred |
| IUPAC Name | This compound | Inferred |
| CAS Number | 118962-41-9 (unconfirmed for this specific structure) |
Predicted Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. The nine protons of the tert-butyl group of the Boc protector will appear as a sharp singlet around δ 1.4 ppm. The protons on the azetidine ring will likely appear as multiplets in the region of δ 3.0-4.0 ppm. The methylene protons of the 2-aminoethyl side chain adjacent to the azetidine ring and the amino group will also produce distinct signals, likely in the δ 2.5-3.0 ppm range. The protons of the primary amine may appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework. Distinct signals are expected for the quaternary and methyl carbons of the Boc group (around δ 80 ppm and δ 28 ppm, respectively). The carbons of the azetidine ring will resonate in the range of δ 40-60 ppm. The two carbons of the 2-aminoethyl side chain will also have characteristic chemical shifts.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. A strong absorption band around 1690-1710 cm⁻¹ is expected for the carbonyl group of the Boc protector. The N-H stretching vibrations of the primary amine will likely appear as one or two bands in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations will also be present.
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available precursor, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.[5] The proposed two-step synthetic workflow involves the conversion of the primary alcohol to a good leaving group, followed by nucleophilic substitution with an amino group equivalent.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate [6]
-
To a solution of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add carbon tetrabromide (2 equivalents).
-
Slowly add triphenylphosphine (2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate.[6]
Causality: The Appel reaction is a reliable method for converting primary alcohols to the corresponding alkyl bromides with inversion of configuration, although stereochemistry at this position is not a factor here. Triphenylphosphine and carbon tetrabromide form a phosphonium salt in situ, which then activates the alcohol for nucleophilic attack by the bromide ion.
Step 2: Synthesis of this compound
Method A: Via Azide Reduction
-
Dissolve tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add sodium azide (1.5 equivalents) and heat the reaction mixture (e.g., to 60-80 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude azide intermediate.
-
Dissolve the crude azide in a solvent like methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the desired product.
Method B: Direct Amination with an Ammonia Equivalent
-
Dissolve tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1 equivalent) in a polar aprotic solvent like DMF or acetonitrile.
-
Add a source of ammonia, such as a solution of ammonia in methanol or a protected ammonia equivalent like potassium phthalimide (for a Gabriel synthesis).
-
Heat the reaction mixture to drive the nucleophilic substitution.
-
If a protected amine is used, a subsequent deprotection step will be necessary (e.g., with hydrazine in the case of the Gabriel synthesis).
-
Work up the reaction mixture as appropriate for the chosen method to isolate the final product.
Causality: The conversion of the bromide to the amine can be achieved through various nucleophilic substitution reactions. The azide displacement followed by reduction is a common and effective method that often proceeds with high yields and avoids over-alkylation, which can be an issue with direct amination using ammonia. The Gabriel synthesis is another classic and reliable method for preparing primary amines from alkyl halides.
Applications in Drug Discovery and Medicinal Chemistry
Azetidine-containing compounds are of significant interest in medicinal chemistry due to their ability to impart favorable physicochemical and pharmacological properties to drug candidates.[1][2] The rigid four-membered ring can act as a conformational constraint, which can lead to improved binding affinity and selectivity for biological targets.
This compound is a versatile building block for introducing the 3-substituted azetidine motif into larger molecules. The primary amine of the 2-aminoethyl side chain serves as a convenient point of attachment for a variety of substituents, allowing for the exploration of structure-activity relationships (SAR).
Derivatives of functionalized azetidines have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: The azetidine scaffold has been incorporated into molecules with demonstrated anticancer properties.[7]
-
Neurological Disorders: Azetidine derivatives have been explored for their potential in treating neurological disorders.[7]
-
Enzyme Inhibitors: The unique structural features of azetidines can be exploited to design potent and selective enzyme inhibitors.[7]
The title compound can be used as a key intermediate in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where the azetidine moiety can serve as part of the linker connecting the target protein binder and the E3 ligase ligand.[8]
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its well-defined molecular structure, featuring a Boc-protected azetidine core and a reactive primary amine, makes it an attractive starting material for the synthesis of a wide array of more complex molecules. The synthetic strategies outlined in this guide, based on established and reliable chemical transformations, provide a clear pathway for the preparation of this important intermediate. The continued exploration of azetidine-containing compounds in drug discovery is a promising avenue for the development of novel and effective therapeutics.
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- tert-Butyl 3-(2-bromoethyl)
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Spectroscopic Data for tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate: A Technical Guide
Introduction
tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate (CAS No. 898271-20-0) is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery.[1][2] Its structure incorporates a strained azetidine ring, a common motif in pharmacologically active compounds, a primary amine for further functionalization, and a tert-butyloxycarbonyl (Boc) protecting group.[3] This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, offering a foundational framework for its characterization. The presented data is based on established principles of spectroscopy and analysis of analogous structures.[4][5]
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from foundational spectroscopic principles and data from structurally related compounds.[6][7][8]
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the hydrogen framework of a molecule. The predicted chemical shifts for this compound in deuterated chloroform (CDCl₃) are summarized below. The deshielding effect of the nitrogen atoms on adjacent protons is a key factor in these assignments.[9][10]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.8 - 4.0 | t, J ≈ 7.5 Hz | 2H | Azetidine ring CH₂ (adjacent to N-Boc) |
| ~ 3.4 - 3.6 | t, J ≈ 7.5 Hz | 2H | Azetidine ring CH₂ (adjacent to N-Boc) |
| ~ 2.8 - 3.0 | m | 1H | Azetidine ring CH |
| ~ 2.7 - 2.9 | t, J ≈ 6.5 Hz | 2H | CH₂ adjacent to NH₂ |
| ~ 1.7 - 1.9 | q, J ≈ 6.5 Hz | 2H | CH₂ adjacent to azetidine ring |
| ~ 1.45 | s | 9H | tert-butyl group |
| ~ 1.3 - 1.5 | br s | 2H | NH₂ |
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon skeleton of a molecule. The predicted chemical shifts for this compound in CDCl₃ are presented below. The presence of electronegative nitrogen and oxygen atoms significantly influences the chemical shifts of the adjacent carbon atoms.[11][12]
| Chemical Shift (δ, ppm) | Assignment |
| ~ 156.0 | Carbonyl carbon (Boc group) |
| ~ 79.5 | Quaternary carbon (tert-butyl group) |
| ~ 55.0 | Azetidine ring CH₂ |
| ~ 41.0 | CH₂ adjacent to NH₂ |
| ~ 38.0 | Azetidine ring CH |
| ~ 35.0 | CH₂ adjacent to azetidine ring |
| ~ 28.5 | tert-butyl group CH₃ |
Mass Spectrometry
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique. The expected mass-to-charge ratios (m/z) for the molecular ion and key fragments are listed below. The fragmentation of the Boc group is a characteristic feature.[13][14][15]
| m/z | Assignment |
| 201.16 | [M+H]⁺ |
| 145.10 | [M+H - C₄H₈]⁺ |
| 101.09 | [M+H - C₅H₉NO₂]⁺ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted IR absorption bands for this compound are summarized below. The presence of the primary amine and the carbamate group will give rise to distinct peaks.[16][17][18]
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3350-3450 | N-H stretching (primary amine) |
| ~ 2850-2980 | C-H stretching (aliphatic) |
| ~ 1690-1710 | C=O stretching (carbamate) |
| ~ 1580-1650 | N-H bending (primary amine) |
| ~ 1160-1250 | C-N stretching |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data described above. These protocols are designed to be self-validating and represent best practices in the field.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical TMS peak.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons.
-
Mass Spectrometry (Electrospray Ionization)
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
For positive ion mode, add a small amount of formic acid (0.1% v/v) to the solution to facilitate protonation.
-
-
Data Acquisition:
-
Infuse the sample solution into the electrospray ionization (ESI) source at a constant flow rate.
-
Optimize the ion source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to maximize the signal of the molecular ion.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
If desired, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe fragmentation patterns.
-
-
Data Analysis:
-
Calibrate the m/z axis using a known standard.
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Analyze the isotopic pattern to confirm the elemental composition.
-
Interpret the fragmentation pattern to gain further structural information.
-
Infrared (IR) Spectroscopy
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A Technical Guide to the Biological Potential of Azetidine Derivatives in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its inherent ring strain (approx. 25.4 kcal/mol) and constrained three-dimensional geometry provide a unique combination of metabolic stability and structural rigidity.[1][2][3] This allows for precise control over the spatial orientation of substituents, enhancing binding affinity and selectivity for a diverse array of biological targets.[4][5] This guide provides a senior scientist's perspective on the burgeoning field of azetidine derivatives, moving beyond a simple catalog of activities to explore the mechanistic rationale, key structure-activity relationships (SAR), and the practical experimental workflows necessary for their evaluation. We will delve into their applications as antimicrobial agents, central nervous system modulators, enzyme inhibitors, and anticancer therapeutics, offering both foundational knowledge and field-proven insights.
The Azetidine Scaffold: A Privileged Structure
The utility of the azetidine ring in drug design stems from a delicate balance of properties. Unlike its highly reactive three-membered aziridine cousin, azetidine is significantly more stable, allowing for easier handling and functionalization.[2][3] Yet, it retains sufficient ring strain to serve as a versatile synthetic handle.[2] This conformational rigidity reduces the entropic penalty of binding to a biological target, which can lead to higher affinity.[5] Furthermore, incorporating this scaffold increases the fraction of sp³ centers in a molecule, a key attribute for improving physicochemical properties like solubility and avoiding the "flatland" of aromatic-heavy compounds.[6]
These characteristics have established azetidine as a "privileged scaffold," appearing in approved drugs such as the antihypertensive calcium channel blocker Azelnidipine and the MEK inhibitor Cobimetinib .[3][5]
Antimicrobial Activity: Beyond the Beta-Lactam Legacy
The most famous azetidine derivatives are the azetidin-2-ones, better known as the β-lactams, which form the core of penicillin and cephalosporin antibiotics.[7][8][9] Their mechanism is a classic example of covalent inhibition, where the strained amide bond of the β-lactam ring acylates and inactivates bacterial transpeptidases involved in cell wall biosynthesis.[7]
However, the antimicrobial potential of azetidines is not limited to β-lactams. Modern research has focused on incorporating the azetidine ring as a bioisostere for more traditional groups like piperazine or pyrrolidine in other antibiotic classes.
Case Study: 7-Azetidinylquinolones A compelling example is the development of novel quinolone antibacterials where a 7-azetidinyl substituent replaces the typical piperazine group.[10] This modification led to compounds with outstandingly broad-spectrum activity, particularly against Gram-positive organisms, and improved in vivo efficacy.[10] The constrained nature of the azetidine ring likely optimizes the orientation of the molecule within the bacterial DNA gyrase or topoisomerase IV binding pocket.
Table 1: In Vitro Antibacterial Activity of Selected Azetidine Derivatives
| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| 7-Azetidinyl-8-chloroquinolones | Staphylococcus aureus | 0.06 - 0.25 | [10] |
| 7-Azetidinyl-8-chloroquinolones | Escherichia coli | 0.06 - 0.5 | [10] |
| Azetidin-2-one Derivatives | Staphylococcus aureus | 22 mm (inhibition zone) | [11] |
| Azetidin-2-one Derivatives | Escherichia coli | 25 mm (inhibition zone) | [11] |
| Phenothiazine-Azetidinones | Mycobacterium tuberculosis | 6.25 - 25 | [12] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard for assessing antibacterial efficacy. The rationale is to identify the lowest concentration of a compound that prevents visible microbial growth, providing a quantitative measure of its potency.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture to ensure a consistent number of bacteria in each test well.
-
Compound Dilution: The synthesized azetidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). This creates a concentration gradient to pinpoint the MIC.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + bacteria, no compound) and negative (broth only) controls are included to validate the experiment.
-
Incubation: The plates are incubated at 37°C for 18-24 hours. This period allows for sufficient bacterial growth in the absence of an effective inhibitor.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound where no turbidity (bacterial growth) is observed.[4]
Modulation of the Central Nervous System (CNS)
The rigid framework of the azetidine ring is ideal for designing ligands that can precisely fit into the binding sites of CNS receptors and transporters. This has led to the exploration of azetidine derivatives for a range of neurological and psychiatric conditions.[13]
Key CNS Applications:
-
GABA Uptake Inhibition: Azetidine derivatives have been designed as conformationally constrained GABA or β-alanine analogs. By inhibiting GABA transporters (GATs), these compounds can increase the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft, a potential therapeutic strategy for epilepsy and anxiety. Azetidin-2-ylacetic acid derivatives have shown high potency at the GAT-1 transporter.[14]
-
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Lobelane analogs incorporating a central azetidine ring are potent inhibitors of VMAT2, which is responsible for packaging dopamine into synaptic vesicles.[15] Such inhibitors are being investigated as potential treatments for methamphetamine abuse.[15][16]
-
Glycine Transporter-1 (GlyT1) Inhibition: Azetidine-based inhibitors of GlyT1 can elevate glycine levels in the brain, enhancing signaling through the NMDA receptor. This mechanism has been shown to improve memory in preclinical models, suggesting applications for cognitive disorders like schizophrenia or Alzheimer's disease.[17]
-
Antidepressant Activity: Novel azetidines have been developed as triple reuptake inhibitors (TRIs), blocking the reuptake of serotonin, norepinephrine, and dopamine.[18] Additionally, tricyclic derivatives of azetidine have shown CNS stimulant properties comparable to standard antidepressants in animal models.[19]
Workflow for CNS Drug Discovery
The development of CNS-active azetidine derivatives follows a logical progression from initial design to in vivo validation. The choice of assays at each stage is critical for filtering candidates and understanding their mechanism of action.
Caption: General workflow for discovery of CNS-active azetidine derivatives.
Targeted Enzyme Inhibition
The defined stereochemistry of the azetidine scaffold makes it an excellent platform for designing specific enzyme inhibitors for applications in oncology and immunology.
Case Study: STAT3 Inhibition Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when aberrantly active, promotes tumor cell survival and proliferation. The development of small-molecule STAT3 inhibitors has been challenging. A significant breakthrough came with the creation of an azetidine series of inhibitors. By replacing a proline-amide scaffold with an R-azetidine-2-carboxamide, researchers achieved the first sub-micromolar potency against STAT3 DNA-binding activity.[20] These compounds were shown to inhibit constitutive STAT3 phosphorylation and colony survival in human breast cancer cells, demonstrating selectivity for STAT3 over other STAT family members like STAT1 and STAT5.[20]
JAK-STAT Signaling Pathway and Inhibition
This pathway is crucial for cellular responses to cytokines and growth factors. Its dysregulation is implicated in cancer and autoimmune diseases. Azetidine derivatives can be designed to target key components like the Janus kinases (JAKs) or STAT proteins directly.
Caption: The JAK-STAT signaling pathway and points of inhibition by azetidine derivatives.
Other Notable Enzyme Targets:
-
Glycosidases: Azetidine-iminosugars have been synthesized and shown to act as competitive inhibitors of amyloglucosidase, with some derivatives being more potent than the approved drug Miglitol.[21]
-
Kinases: Besides JAK, azetidine derivatives have been developed as potent inhibitors of MEK (Cobimetinib) and other kinases, which are central targets in oncology.[22]
-
N-Ribosyl Hydrolases: Simple azetidine derivatives have been identified as inhibitors of N-ribosyl hydrolases, enzymes involved in parasitic metabolism, presenting potential as anti-parasitic drug candidates.[9]
Anticancer Applications: Tubulin Polymerization Inhibition
Azetidine derivatives have also been developed as potent anticancer agents that function as microtubule inhibitors, similar to dolastatin 10.
Case Study: TZT-1027 Analogues TZT-1027 is a synthetic dolastatin 10 analog that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[23] To explore the effects of conformational restriction on potency, researchers replaced the phenylethyl group at the C-terminus of TZT-1027 with a 3-aryl-azetidine moiety. This strategy yielded analogues with excellent antiproliferative activities against cancer cell lines like A549 (lung) and HCT116 (colon), with the most potent compound showing an IC50 value of 2.1 nM.[23]
Experimental Protocol: MTT Cell Viability Assay
This is a colorimetric assay used to assess the cytotoxic or antiproliferative effects of a compound. The principle lies in the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.
-
Cell Seeding: A panel of human cancer cell lines (e.g., A549, HCT116, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight. This ensures a uniform starting cell population.
-
Compound Treatment: Cells are treated with various concentrations of the synthesized azetidine derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells convert MTT to formazan.[4]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the insoluble purple formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of ~570 nm. The amount of formazan produced is directly proportional to the number of viable cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can then be calculated.
Conclusion
The azetidine scaffold is a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its unique structural and chemical properties have enabled the development of potent and selective modulators of a wide range of biological targets. From novel antibiotics that circumvent resistance to highly specific enzyme inhibitors for cancer and CNS disorders, azetidine derivatives continue to demonstrate immense therapeutic potential.[13][22] The ongoing development of innovative synthetic methodologies will undoubtedly expand the accessible chemical space, paving the way for the next generation of azetidine-based therapeutics.[2][3]
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From Scaffold to Strategy: A Technical Guide to Elucidating the Mechanism of Action for Novel Azetidine-Based Therapeutics
Abstract
The azetidine ring is a privileged four-membered heterocyclic scaffold increasingly valued in medicinal chemistry for its ability to impart favorable physicochemical properties and novel three-dimensional geometries to bioactive molecules. While simple azetidine compounds like tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate serve not as active therapeutics themselves but as versatile chemical building blocks, the derivatives synthesized from them hold immense potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action (MOA) of novel therapeutics derived from this azetidine scaffold. We move beyond theoretical concepts to provide detailed, field-proven experimental protocols and data interpretation strategies. As a central case study, we focus on the design and characterization of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality where azetidine-containing linkers play a critical role in connecting a target-binding warhead to an E3-ligase-recruiting moiety. This whitepaper offers an in-depth, actionable roadmap from initial synthesis to full MOA validation.
The Azetidine Scaffold: A Privileged Structure in Drug Discovery
The azetidine motif, a four-membered saturated heterocycle containing a nitrogen atom, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1] Its incorporation into molecular design is driven by several key advantages:
-
Improved Physicochemical Properties: Azetidine can increase the aqueous solubility and reduce the lipophilicity of a parent compound, enhancing its drug-like properties.
-
Metabolic Stability: The strained ring system can be more resistant to metabolic degradation compared to more common aliphatic chains.[1]
-
Novel Chemical Space: It provides a rigid, three-dimensional exit vector from a core structure, allowing for precise exploration of binding pockets that is not achievable with more flexible linkers.[2]
These features have led to the inclusion of azetidine scaffolds in a wide range of biologically active agents, from enzyme inhibitors to complex protein-protein interaction modulators.
Foundational Role of this compound
This compound is a quintessential example of a chemical building block. Its structure contains three key features:
-
A Boc-Protected Azetidine Ring: The tert-butyloxycarbonyl (Boc) group protects the azetidine nitrogen, allowing for selective chemical manipulations at other sites.
-
A Primary Amino Group: The terminal -NH2 group on the ethyl side chain provides a reactive handle for conjugation chemistry.
-
A Defined Linker Arm: The -(CH2)2- chain provides spatial separation between the azetidine core and the reactive amino group.
This combination makes it an ideal starting material for constructing more complex molecules. One of its most powerful applications is in the synthesis of linkers for Proteolysis-Targeting Chimeras (PROTACs), where the azetidine ring can serve as a rigid and polar component of the linker structure.[2][3]
A Case Study in MOA Elucidation: Characterizing an Azetidine-Based PROTAC
PROTACs are heterobifunctional molecules that do not simply inhibit a target protein but eliminate it entirely by hijacking the cell's own ubiquitin-proteasome system (UPS).[4][5] They consist of a warhead that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[6] The linker, often incorporating scaffolds like azetidine, is crucial for orienting the POI and E3 ligase to form a productive ternary complex.[2][7]
Elucidating the MOA of a novel PROTAC is a multi-step, self-validating process designed to prove that the molecule functions through this specific degradation pathway.
}
Figure 1: High-Level Experimental Workflow for PROTAC MOA Validation
Step 1: Confirming Target Protein Degradation
The first and most critical step is to demonstrate that the PROTAC reduces the total amount of the target protein in a dose- and time-dependent manner. Western blotting is the gold-standard technique for this initial validation.[5][8]
-
Cell Seeding & Treatment: Seed a relevant cell line (e.g., one that endogenously expresses the POI) in 6-well plates to achieve 70-80% confluency at harvest. Treat cells with a serial dilution of the azetidine-based PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18-24 hours). A vehicle control (e.g., 0.1% DMSO) is mandatory.[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate overnight at 4°C with a primary antibody specific to the POI.
-
Incubate simultaneously or sequentially with a primary antibody for a loading control (e.g., GAPDH, β-Actin). This is a critical self-validating step.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection & Analysis: Visualize bands using an ECL substrate and a chemiluminescence imager. Quantify band densities using software like ImageJ. Normalize the POI band intensity to the loading control for each lane.
The normalized data is used to calculate the key efficacy parameters: DC50 (the concentration of PROTAC that causes 50% degradation) and Dmax (the maximum achievable degradation).[10] Data should be plotted in a dose-response curve and fitted to a four-parameter logistic model.[10]
| Parameter | Description | Ideal Value |
| DC50 | Half-maximal degradation concentration. | Low (pM to nM range) |
| Dmax | Maximum percentage of protein degradation. | High (>80-95%) |
| Hook Effect | A paradoxical increase in protein levels at very high PROTAC concentrations due to the formation of unproductive binary complexes. Its presence is a hallmark of the PROTAC mechanism. | May be observed |
Table 1: Key parameters for quantifying PROTAC-mediated protein degradation.
Step 2: Verifying the Ubiquitin-Proteasome System (UPS) Mechanism
Once degradation is confirmed, it is essential to prove that it occurs via the intended UPS pathway. This is achieved through two key experiments: a proteasome inhibitor rescue assay and a direct ubiquitination assay.[11][12]
This protocol validates that degradation is dependent on the proteasome.
-
Co-treatment: Treat cells with the azetidine-based PROTAC at a concentration known to cause significant degradation (e.g., at or above its DC50).
-
Inhibitor Addition: In parallel, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or Carfilzomib).[13]
-
Analysis: Harvest cells after an appropriate incubation time and perform a Western blot for the POI as described in section 3.1.
-
Expected Outcome: In the presence of the proteasome inhibitor, the degradation of the POI should be "rescued," meaning protein levels will be restored compared to treatment with the PROTAC alone. This result directly links the loss of protein to proteasomal activity.[12]
This protocol directly demonstrates that the PROTAC induces the ubiquitination of its target.
-
Cell Treatment: Treat cells with the PROTAC, often in the presence of a proteasome inhibitor to allow the accumulation of poly-ubiquitinated proteins.[4]
-
Immunoprecipitation (IP): Lyse the cells and incubate the lysate with an antibody against the POI to selectively pull it down from the complex mixture.
-
Elution and Western Blot: Elute the immunoprecipitated POI and run it on an SDS-PAGE gel.
-
Detection: Perform a Western blot using a primary antibody that recognizes ubiquitin.[4][14]
-
Expected Outcome: A high-molecular-weight smear or ladder appearing above the band for the unmodified POI indicates the presence of poly-ubiquitin chains, confirming that the PROTAC successfully marks the target for degradation.[4]
Step 3: Characterizing the Ternary Complex
The formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase) is the foundational event in the PROTAC mechanism.[4][15] Efficient degradation correlates strongly with the ability to form this complex.[] Various biophysical and cell-free proximity assays can be used to characterize this interaction.[15][17]
}
Figure 2: The PROTAC-Induced Ternary Complex
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to detect ternary complex formation.[18]
-
Reagents: Use purified, tagged versions of the POI (e.g., His-tagged) and the E3 ligase complex (e.g., GST-tagged).
-
Assay Setup: In a microplate, combine the POI, E3 ligase, and varying concentrations of the azetidine-based PROTAC.
-
Detection: Add a FRET donor-labeled antibody against one tag (e.g., anti-His-Terbium) and a FRET acceptor-labeled antibody against the other (e.g., anti-GST-d2).[18]
-
Measurement: Excite the donor fluorophore and measure the emission from the acceptor. A high FRET signal indicates that the donor and acceptor are in close proximity (<10 nm), which only occurs when the PROTAC bridges the POI and E3 ligase.
-
Data Analysis: Plot the FRET signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of a PROTAC, where the signal decreases at high concentrations due to the formation of non-productive binary complexes.[17]
Conclusion
The journey from a simple chemical scaffold like this compound to a fully characterized therapeutic agent is a testament to the power of rational drug design and rigorous mechanistic validation. This guide outlines a logical, multi-step workflow centered on the characterization of azetidine-based PROTACs. By systematically confirming target degradation, verifying the involvement of the ubiquitin-proteasome system, and characterizing the essential ternary complex, researchers can build a robust and irrefutable case for a novel compound's mechanism of action. Each experimental step is designed to be self-validating through the use of appropriate controls, ensuring the highest level of scientific integrity. This framework empowers drug discovery professionals to not only synthesize innovative molecules but also to deeply understand their biological function, accelerating the development of next-generation therapeutics.
References
- Experimental workflow for PROTAC-mediated protein degradation assay. (2025). BenchChem Technical Support.
- PROTAC® Ubiquitin
- PROTAC Ternary Complex Form
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- PA770: PROTAC® In Vitro Ubiquitin
- Application Notes: Western Blot Analysis of PROTAC-Mediated Degradation. (2025). BenchChem Technical Support.
- Determining Efficacy of Novel PROTACs: Application Notes and Protocols for DC50 and Dmax Determination. (2025). BenchChem Technical Support.
- Ubiquitin
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Taylor & Francis Online.
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- From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm.
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- Classification of most common linkers used in PROTAC design based on... (n.d.).
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- Methods to acceler
- PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies. (2025).
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Solubility and Stability of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate: A Comprehensive Analysis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate is a key bifunctional building block in modern medicinal chemistry, integrating the conformationally constrained azetidine scaffold with a versatile primary amine. Its successful application in multi-step syntheses and its potential incorporation into active pharmaceutical ingredients (APIs) are critically dependent on a thorough understanding of its physicochemical properties. This technical guide provides an in-depth analysis of the solubility and stability of this compound. We will explore the influence of its distinct functional moieties—the acid-labile tert-butoxycarbonyl (Boc) group, the strained azetidine ring, and the basic aminoethyl side chain—on its behavior in various chemical environments. This guide offers field-proven experimental protocols for quantitative solubility assessment and forced degradation studies, providing researchers and drug development professionals with the foundational knowledge required for effective handling, reaction optimization, formulation, and storage.
Molecular Structure and Physicochemical Profile
A molecule's behavior is dictated by its structure. This compound is a molecule of contrasts, featuring lipophilic and hydrophilic regions that define its solubility, and a combination of stable and labile functional groups that govern its stability.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| CAS Number | 1027333-11-4 |
| Appearance | Typically an oil or low-melting solid |
Structural Analysis
The molecule's properties are a composite of its three primary structural features:
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a bulky, lipophilic moiety that renders the azetidine nitrogen non-basic and non-nucleophilic. It is renowned for its stability in basic, nucleophilic, and reductive conditions, but is characteristically labile to acid.[1] This acid sensitivity is the cornerstone of its use as a protecting group, allowing for selective removal.[1][2] The cleavage proceeds via the formation of a stable tert-butyl cation.[3]
-
The Azetidine Core: This four-membered nitrogen heterocycle is conformationally constrained and possesses significant ring strain (approx. 25.4 kcal/mol).[4] This makes it more reactive than its five- and six-membered counterparts (pyrrolidine and piperidine) but considerably more stable and easier to handle than the highly strained aziridine ring.[5][6] While generally stable, the ring can be susceptible to cleavage under strongly acidic conditions.[5][7]
-
The Aminoethyl Side Chain: The primary amine is a polar, basic, and hydrophilic group. This functionality is the primary determinant of the molecule's behavior in aqueous media. As a base, its protonation state, and thus its aqueous solubility, is highly dependent on pH.[8][9] This group also represents a potential site for oxidative degradation.[10]
Caption: Key functional groups influencing the molecule's properties.
Solubility Profile
The dual lipophilic and hydrophilic nature of this compound results in a broad but nuanced solubility profile. Effective use in synthesis or formulation requires understanding its behavior across a range of solvents and conditions.
Qualitative Solubility Assessment
Based on its structure, the following qualitative solubility can be anticipated:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | The overall polarity and hydrogen bond accepting capacity favor dissolution.[11] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | The lipophilic Boc group and hydrocarbon backbone enhance solubility in these medium-polarity solvents.[12] |
| Alcohols | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with both the amine and carbonyl groups. |
| Ethers | Tetrahydrofuran (THF) | Soluble | Good solvent for many Boc-protected compounds. |
| Aqueous | Water | pH-Dependent | Insoluble at neutral/basic pH. Soluble at acidic pH due to protonation of the primary amine. |
| Nonpolar | Hexanes, Toluene | Sparingly Soluble to Insoluble | The polar primary amine group significantly reduces solubility in highly nonpolar solvents. |
Critical Factor: The Influence of pH
For any application involving aqueous media, pH is the most critical factor governing solubility. The primary amine (pKa typically ~9-10) will be largely uncharged and poorly solvated at neutral or basic pH. As the pH becomes acidic, the amine is protonated to form a highly water-soluble ammonium salt.
Caption: pH-dependent protonation equilibrium of the primary amine.
This behavior is fundamental for downstream processing. For example, during an aqueous workup, the compound can be extracted into an organic layer under basic conditions and then back-extracted into an aqueous layer by acidification.
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
To move beyond qualitative estimates, the shake-flask method is a reliable standard for determining saturation solubility.
Objective: To determine the saturation solubility (mg/mL or mM) of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent (e.g., pH 7.4 phosphate buffer, Dichloromethane)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE for organic, PVDF for aqueous)
-
Calibrated analytical instrument (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation: Add an excess amount of the compound to a vial (e.g., 10-20 mg). The key is to ensure solid material remains after equilibrium is reached.
-
Solvent Addition: Accurately pipette a known volume of the solvent (e.g., 1.0 mL) into the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can validate the required equilibration time.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let undissolved solids settle. Forcing separation via centrifugation (e.g., 5 min at 10,000 rpm) is recommended for accuracy.
-
Sampling & Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any microscopic particulates. Causality Note: This step is critical to prevent inflation of the measured concentration by undissolved solids.
-
Dilution & Analysis: Accurately dilute the filtered sample with a suitable mobile phase or solvent. Quantify the concentration of the compound using a pre-validated analytical method with a standard calibration curve.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Report the result in mg/mL or M, specifying the solvent and temperature.
Stability Profile and Degradation Pathways
Understanding a molecule's stability is paramount for defining storage conditions, predicting shelf-life, and ensuring the integrity of experimental results.[13] The stability of this compound is primarily influenced by its susceptibility to acid-catalyzed degradation.
Forced Degradation Studies: A Predictive Tool
Forced degradation, or stress testing, is an essential practice in pharmaceutical development.[14][15] It involves exposing the compound to conditions more severe than those used for accelerated stability testing to identify potential degradation products and pathways.[14][16] This knowledge is crucial for developing stability-indicating analytical methods.[17] A typical study aims for 5-20% degradation to ensure that primary degradation products are formed without being obscured by secondary reactions.[17]
Caption: Workflow for a comprehensive forced degradation study.
Predicted Degradation Pathways & Experimental Protocols
A. Acidic Degradation (Primary Liability)
-
Pathway: The Boc group is highly susceptible to cleavage under acidic conditions, yielding the free diamine and gaseous byproducts (CO₂ and isobutene).[1][18] Under more forcing conditions (stronger acid, heat), the azetidine ring itself could undergo protonation followed by nucleophilic attack and ring-opening.[7]
-
Protocol:
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).
-
Add an equal volume of 0.1 M HCl.
-
Maintain the solution at room temperature or slightly elevated temperature (e.g., 40-60 °C).
-
Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).
-
Neutralize the aliquot with an equivalent amount of base (e.g., 0.1 M NaOH) before analysis to prevent ongoing degradation.
-
Analyze by HPLC, monitoring for the disappearance of the parent peak and the appearance of new peaks.
-
B. Basic Degradation
-
Pathway: The compound is expected to be largely stable under basic conditions. The Boc group is base-stable, and while the primary amine can participate in reactions, simple hydrolysis is unlikely.[2]
-
Protocol:
-
Follow the procedure for acidic degradation, but use 0.1 M NaOH instead of HCl.
-
Maintain at a higher temperature (e.g., 60 °C) for an extended period (e.g., 24-72 hours) due to expected stability.
-
Neutralize aliquots with acid (e.g., 0.1 M HCl) before analysis.
-
C. Oxidative Degradation
-
Pathway: The primary amine is susceptible to oxidation, which could lead to various products including imines, oximes, or hydroxylamines. The azetidine nitrogen is protected and less likely to be a primary site of oxidation.
-
Protocol:
-
Dissolve the compound in a suitable solvent (e.g., 1 mg/mL in water or acetonitrile).
-
Add hydrogen peroxide to a final concentration of ~3%.
-
Store the solution at room temperature, protected from light.
-
Monitor at various time points (e.g., 2, 8, 24 hours). The reaction can be quenched by adding a small amount of sodium bisulfite if necessary.
-
Analyze by HPLC or LC-MS.
-
D. Thermal and Photolytic Degradation
-
Thermal: The compound should be tested in both solid state and in solution at elevated temperatures (e.g., 60-80°C). Thermal cleavage of the Boc group is possible at higher temperatures.[19]
-
Photostability: The compound (solid and in solution) should be exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample must be run in parallel.
Practical Recommendations for Handling, Storage, and Use
A synthesis of the solubility and stability data leads to the following practical guidelines:
-
Storage: The compound should be stored in a well-sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). It should be protected from light and, most importantly, from acidic vapors or contaminants.
-
Reaction Conditions:
-
Avoid acidic conditions unless Boc-deprotection is the desired outcome. This includes avoiding acidic solvents, reagents, and even acidic chromatography media (e.g., silica gel can be slightly acidic; treatment with a base like triethylamine may be necessary for purification).
-
For reactions involving the primary amine, the use of a base is often required to deprotonate the amine and render it nucleophilic.
-
-
Aqueous Workup: When performing extractions, maintain the aqueous pH above 10 to ensure the primary amine is in its free base form for efficient extraction into an organic solvent. Acidify the aqueous layer to a pH below 2 to recover the compound from an organic solution if desired.
Conclusion
This compound is a valuable synthetic intermediate whose utility is maximized through a clear understanding of its physicochemical characteristics. Its solubility profile is dominated by the lipophilic Boc group in organic media and the basic primary amine in aqueous media, making its aqueous solubility highly pH-dependent. The compound's primary stability liability is the acid-catalyzed cleavage of the Boc protecting group. It is relatively stable to basic, oxidative, and moderate thermal stress. By employing the systematic approaches to solubility and stability assessment outlined in this guide, researchers and drug developers can confidently handle, store, and utilize this versatile building block, mitigating risks of degradation and ensuring the successful progression of their research and development programs.
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Auriga Research. (n.d.). Solid State Characterization. Retrieved from [Link]
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Research and Reviews. (2024, June 11). Solid-State Characterization in Drug Development and Formulation. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
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MDPI. (n.d.). The Solid State Characterization of Pharmaceuticals and the Development of Dosage Forms. Retrieved from [Link]
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ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
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Royal Society of Chemistry Publishing. (2021, March 24). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]
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ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
CD Formulation. (n.d.). Transdermal Formulation Forced Degradation Testing. Retrieved from [Link]
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National Institutes of Health (NIH). (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Prodrugs for Amines. Retrieved from [Link]
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ResearchGate. (n.d.). shows the cleavage conditions for the Boc group. Retrieved from [Link]
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ACS Publications. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]
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Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry? Retrieved from [Link]
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ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
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University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). On the pH-optimum of activity and stability of proteins. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
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Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
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National Institutes of Health (NIH). (2012, November 1). pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4. Retrieved from [Link]
-
ResearchGate. (n.d.). pH dependence of amino acid solubility. Retrieved from [Link]
-
MDPI. (2024, June 8). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Retrieved from [Link]
-
ResearchGate. (2024, June 1). (PDF) Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Retrieved from [Link]
-
ChemBK. (n.d.). 2-(2-Amino-ethyl)-azetidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Chapter 4. Primary, Secondary and Tertiary Amines and their Isosteres. Retrieved from [Link]
-
PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]
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MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]
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University of Illinois. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]
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The Azetidine Scaffold: From Chemical Curiosity to a Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has undergone a remarkable transformation from a synthetically challenging curiosity to a privileged scaffold in contemporary medicinal chemistry. Its inherent ring strain imparts a unique conformational rigidity and favorable physicochemical properties, making it an increasingly sought-after component in the design of novel therapeutics. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of azetidine-containing compounds. We will delve into the causality behind key experimental choices in their synthesis, present detailed, field-proven protocols, and examine their diverse applications in drug development through in-depth case studies.
The Emergence of a Strained Scaffold: A Historical Perspective
The journey of azetidine began in the late 19th century, a period of foundational discoveries in heterocyclic chemistry. The inherent ring strain of this four-membered system, a direct consequence of bond angle deviation from the ideal tetrahedral geometry, posed a significant hurdle for early chemists.
The first synthesis of the parent azetidine ring was a landmark achievement, laying the groundwork for over a century of innovation. Initially, the synthesis of azetidines was often characterized by low yields and a lack of general applicability. However, as the unique potential of the azetidine motif in influencing molecular properties became more apparent, the development of more efficient and versatile synthetic strategies was spurred. This historical context is crucial for appreciating the sophisticated methodologies available to chemists today.
Mastering the Strain: Key Synthetic Methodologies
The construction of the azetidine ring is a testament to the ingenuity of synthetic organic chemists. The inherent ring strain, while bestowing desirable properties, also makes its formation challenging. Over the years, a diverse arsenal of synthetic methods has been developed, each with its own set of advantages and ideal applications. Here, we explore some of the most robust and widely adopted strategies, providing both the "how" and the "why" behind these experimental choices.
The Classical Approach: Intramolecular Cyclization
One of the most traditional and reliable methods for forming the azetidine ring is through the intramolecular cyclization of a γ-amino halide or a related substrate.[1] This method, rooted in fundamental organic chemistry principles, relies on the proximity of a nucleophilic amine and an electrophilic carbon to forge the C-N bond that closes the ring.
The choice of the leaving group on the γ-carbon is critical. Halides, such as bromine or chlorine, are commonly employed, as are sulfonate esters like tosylates and mesylates. The selection of the base and solvent system is equally important to facilitate the intramolecular SN2 reaction while minimizing competing intermolecular reactions.
This protocol is adapted from a well-established procedure in the literature.[2]
-
Mesylation of the Alcohol: To a solution of N-Boc-3-amino-1-propanol derivative (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq). Methanesulfonyl chloride (1.2 eq) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: The reaction mixture is washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude mesylate is typically used in the next step without further purification.
-
Cyclization: The crude mesylate is dissolved in a suitable solvent such as methanol or THF (0.1 M). A base, for instance, potassium carbonate (3.0 eq), is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC or LC-MS.
-
Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed in vacuo. The residue is partitioned between water and an organic solvent like ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by flash column chromatography on silica gel.
Causality Behind the Choices:
-
N-Boc Protection: The use of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen serves two purposes: it prevents the amine from acting as a base and deprotonating other species in the reaction mixture, and it reduces the nucleophilicity of the amine, which can help to control the reaction.
-
Mesylation: The conversion of the hydroxyl group into a mesylate is a classic strategy to transform a poor leaving group (hydroxide) into an excellent one (mesylate). This significantly facilitates the subsequent intramolecular nucleophilic substitution.
-
Reflux Conditions: The application of heat provides the necessary activation energy to overcome the entropic barrier of ring formation and the inherent strain of the four-membered ring.
Table 1: Comparison of Yields for Intramolecular Cyclization Methods
| Starting Material | Conditions | Yield (%) | Reference |
| N-Boc-3-amino-1-propanol derivative | 1. MsCl, Et3N, DCM; 2. K2CO3, MeOH, reflux | 85 | [2] |
| γ-chloro amine | NaH, THF, rt | 92 | [2] |
The Power of Light: Aza Paternò-Büchi Reaction
A more modern and elegant approach to azetidine synthesis is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene.[2] This method is particularly powerful for creating highly functionalized azetidines in a single, atom-economical step. Recent advancements have seen the move from harsh UV light to milder visible light photocatalysis, significantly broadening the functional group tolerance and applicability of this reaction.
The mechanism involves the photocatalyst absorbing visible light and transferring its energy to one of the reactants (typically the alkene), promoting it to an excited triplet state. This excited species then undergoes a stepwise radical addition and cyclization with the imine to form the azetidine ring.
This protocol is based on cutting-edge methodologies in photoredox catalysis.[2]
-
Preparation of the Reaction Mixture: In a sealed vial, a solution of the 2-isoxazoline-3-carboxylate (an imine precursor, 1.0 eq), the alkene (2.0 eq), and the photocatalyst, such as fac-[Ir(ppy)3] (1-2 mol%), is prepared in an anhydrous and degassed solvent like acetonitrile (0.1 M).
-
Irradiation: The reaction mixture is stirred and irradiated with a blue LED (typically 450 nm) at room temperature. The reaction is monitored by TLC or LC-MS until the starting material is consumed (usually 12-24 hours).
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified directly by flash column chromatography on silica gel to afford the desired azetidine product.
Causality Behind the Choices:
-
Iridium Photocatalyst: Iridium-based photocatalysts are chosen for their strong absorption in the visible light spectrum and their ability to efficiently promote reactants to their triplet states through energy transfer.
-
Degassing the Solvent: The removal of dissolved oxygen is crucial as oxygen can quench the excited state of the photocatalyst, inhibiting the desired reaction.
-
Visible Light: The use of visible light instead of high-energy UV light prevents unwanted side reactions and decomposition of sensitive functional groups, leading to cleaner reactions and higher yields.
Diagram 1: Generalized Workflow for Azetidine Synthesis
Caption: Key workflows for azetidine synthesis.
Precision and Control: Palladium-Catalyzed C-H Amination
A powerful and modern strategy for constructing the azetidine ring is the palladium-catalyzed intramolecular amination of C(sp³)–H bonds.[3] This method offers the advantage of forming the C-N bond by directly functionalizing a typically unreactive C-H bond, which is a highly desirable transformation in organic synthesis. A directing group, often a picolinamide, is used to position the palladium catalyst in close proximity to the desired C-H bond, ensuring high regioselectivity.
The mechanism involves the directed C-H activation by the palladium catalyst to form a palladacycle intermediate. This is followed by oxidation of the palladium(II) to a high-valent palladium(IV) species, which then undergoes reductive elimination to form the C-N bond and close the azetidine ring.
This protocol is representative of modern C-H activation methodologies.[4][5]
-
Reaction Setup: To a reaction vial, add the picolinamide-protected amine substrate (1.0 eq), Pd(OAc)₂ (5-10 mol%), the oxidant, such as PhI(OAc)₂ (1.2-1.5 eq), and a base, for example, Li₂CO₃ (2.0 eq).
-
Solvent and Reaction Conditions: Anhydrous solvent, such as toluene or 1,2-dichloroethane (0.1 M), is added. The vial is sealed, and the reaction mixture is heated to 80-110 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash column chromatography on silica gel to yield the azetidine product.
Causality Behind the Choices:
-
Picolinamide Directing Group: The picolinamide group acts as a bidentate ligand, coordinating to the palladium catalyst and directing it to a specific C-H bond for activation. This is the key to achieving high regioselectivity.
-
Palladium(II) Acetate: This is a common and effective palladium precursor for C-H activation reactions.
-
Oxidant: The oxidant is necessary to promote the palladium from the +2 to the +4 oxidation state, which is required for the C-N bond-forming reductive elimination step.
The Azetidine Advantage in Medicinal Chemistry
The incorporation of the azetidine scaffold into drug candidates can offer several advantages over more traditional acyclic or larger ring systems. The strained four-membered ring imparts a degree of conformational constraint, which can lead to improved binding affinity for a biological target by reducing the entropic penalty of binding. Furthermore, the azetidine ring can act as a bioisostere for other functional groups, such as gem-dimethyl groups or carbonyls, while introducing a vector for further chemical modification. Its unique physicochemical properties can also lead to improved metabolic stability and pharmacokinetic profiles.
The diverse pharmacological activities of azetidine-containing compounds are a testament to their versatility. They have been shown to exhibit anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic properties, and are also effective in treating central nervous system disorders.[6]
Case Study: Azetidines as STAT3 Inhibitors in Oncology
Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a critical role in cell growth, proliferation, and survival.[7] The aberrant, persistent activation of STAT3 is a hallmark of many human cancers, making it a prime target for therapeutic intervention. A novel class of azetidine-based compounds has emerged as potent and selective inhibitors of STAT3.[8][9]
These inhibitors have been shown to irreversibly bind to cysteine residues within the STAT3 protein, effectively blocking its ability to dimerize and translocate to the nucleus to activate the transcription of genes involved in tumor progression.[8][9]
Diagram 2: Simplified STAT3 Signaling Pathway and Inhibition
Caption: Inhibition of the STAT3 signaling pathway by azetidine-based compounds.
Table 2: Inhibitory Activity of Azetidine-based STAT3 Inhibitors
| Compound ID | Target | IC50 (µM) | Assay | Reference |
| 5a | STAT3:STAT3 | 0.55 | EMSA | [7] |
| 5o | STAT3:STAT3 | 0.38 | EMSA | [7] |
| 8i | STAT3:STAT3 | 0.34 | EMSA | [7] |
| H172 (9f) | STAT3 | 0.38-0.98 | EMSA | [8][9] |
| H182 | STAT3 | 0.38-0.98 | EMSA | [8][9] |
EMSA: Electrophoretic Mobility Shift Assay
Case Study: Azetidines as GABA Uptake Inhibitors for CNS Disorders
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The regulation of GABA levels in the synaptic cleft is crucial for maintaining normal brain function. GABA transporters (GATs) are responsible for the reuptake of GABA from the synapse, thus terminating its signal. The inhibition of these transporters can prolong the action of GABA, which is a therapeutic strategy for treating conditions like epilepsy and anxiety.[10]
Azetidine derivatives have been designed as conformationally constrained analogs of GABA, leading to potent and selective inhibitors of GABA uptake.[11] By incorporating the azetidine ring, researchers can lock the molecule into a specific conformation that is favorable for binding to the GABA transporter.
Diagram 3: GABAergic Synapse and the Action of Azetidine-based GAT Inhibitors
Caption: Mechanism of action of azetidine-based GABA uptake inhibitors.
Table 3: Inhibitory Potency of Azetidine Derivatives on GABA Transporters
| Compound | Target | IC50 (µM) | Reference |
| Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 | [11] |
| Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 | [11] |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 | [11] |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 | [11] |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 | [11] |
Future Directions and Outlook
The field of azetidine chemistry is continually evolving, with new synthetic methods and applications being reported at a rapid pace. The development of catalytic, enantioselective methods for the synthesis of chiral azetidines is a particularly active area of research, as the stereochemistry of these compounds can have a profound impact on their biological activity.
Furthermore, the use of azetidines as building blocks for the synthesis of more complex molecular architectures is an expanding field. The strain-release functionalization of azetidines, where the four-membered ring is opened to reveal new functionality, is a powerful strategy for accessing novel chemical space.
As our understanding of the unique properties of the azetidine scaffold deepens, we can expect to see its even wider application in the design of the next generation of therapeutics. The journey of azetidine, from a niche heterocycle to a mainstay of medicinal chemistry, is a powerful example of how fundamental research in organic synthesis can drive innovation in drug discovery.
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- Quantitative Activity Structure Relationship (QSAR) of a Series of Azetidinones Derived from Dapsone by the Method of Density Functional Theory (DFT). (2017).
- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. (2025). BenchChem.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
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- Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (2022).
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A Technical Guide to the Physicochemical Characteristics of Boc-Protected Azetidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry due to its ability to impart desirable physicochemical and pharmacological properties.[1][2][3] The use of the tert-butoxycarbonyl (Boc) protecting group is fundamental in the synthetic manipulation of these structures. This guide provides an in-depth analysis of the core physicochemical characteristics of Boc-protected azetidines, including lipophilicity, aqueous solubility, basicity (pKa), and chemical stability. A thorough understanding of these properties is critical for optimizing reaction conditions, designing purification strategies, and predicting the behavior of these molecules in biological systems, ultimately influencing drug absorption, distribution, metabolism, and excretion (ADME).[4][5]
Introduction: The Azetidine Scaffold and the Role of the Boc Group
Azetidines have gained significant attention as "privileged" scaffolds in drug design.[6] Their conformational rigidity and unique three-dimensional vector space, compared to more common five- and six-membered rings, allow for precise orientation of substituents.[3][7] This can lead to enhanced binding affinity and selectivity for biological targets.
The tert-butoxycarbonyl (Boc) group is an indispensable tool in the synthesis of complex molecules containing azetidines.[8][9] Its primary functions are:
-
Temporarily Attenuating Basicity: The electron-withdrawing nature of the Boc group significantly reduces the basicity of the azetidine nitrogen, preventing unwanted side reactions.
-
Modulating Physical Properties: The bulky and lipophilic tert-butyl group alters the solubility and lipophilicity of the parent azetidine, which can be leveraged to improve handling and purification.
-
Enabling Orthogonal Synthesis: The Boc group is stable under a wide range of basic, nucleophilic, and reductive conditions, but is readily cleaved under acidic conditions.[8][10] This "orthogonal" stability profile allows for selective deprotection without disturbing other sensitive functional groups.[8][10]
Core Physicochemical Properties
The introduction of the Boc group fundamentally alters the physicochemical profile of the azetidine core. Understanding these changes is paramount for any researcher working with these intermediates.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug development, influencing membrane permeability, protein binding, and metabolic clearance.[11][12] It is commonly expressed as LogP (the partition coefficient for the neutral species) or LogD (the distribution coefficient at a specific pH for ionizable compounds).[12][13]
-
Impact of the Boc Group: The addition of the large, greasy tert-butyl moiety drastically increases the lipophilicity of the azetidine scaffold. For example, the calculated LogP (cLogP) of unsubstituted azetidine is negative, indicating hydrophilicity, while N-Boc-azetidine has a significantly positive cLogP. This increased lipophilicity can improve solubility in organic solvents used for reactions and chromatography but may decrease aqueous solubility.
-
Structure-Property Relationships: Substituents on the azetidine ring further modulate lipophilicity. For instance, adding a polar group like a carboxylic acid (e.g., 1-Boc-azetidine-3-carboxylic acid) will decrease the overall LogP compared to the unsubstituted N-Boc-azetidine.[14]
Table 1: Comparison of Predicted Lipophilicity
| Compound | Molecular Formula | Predicted cLogP | Comments |
|---|---|---|---|
| Azetidine | C₃H₇N | -0.2 | Hydrophilic parent scaffold. |
| N-Boc-Azetidine | C₈H₁₅NO₂ | 1.4 | Boc group significantly increases lipophilicity. |
| 1-Boc-Azetidine-3-carboxylic acid | C₉H₁₅NO₄ | 0.4[14] | The polar carboxylic acid group reduces lipophilicity. |
| 1-Boc-3-aminoazetidine | C₈H₁₆N₂O₂ | ~0.5 (Est.) | The primary amine adds polarity, lowering lipophilicity.[15] |
Aqueous Solubility
Aqueous solubility is a prerequisite for drug absorption and distribution.[16][17][18] For ionizable molecules like azetidines, solubility is highly dependent on pH.[16][19]
-
Impact of the Boc Group: By converting the basic azetidine nitrogen into a neutral carbamate, the Boc group eliminates the possibility of forming a highly soluble protonated salt at acidic pH. The increased lipophilicity from the tert-butyl group further reduces the intrinsic solubility of the neutral molecule. Consequently, Boc-protected azetidines are generally less soluble in aqueous media than their corresponding free amine salts.
-
pH-Dependence: While the Boc-protected nitrogen is non-ionizable, other functional groups on the ring will dictate the pH-solubility profile. For a compound like 1-Boc-azetidine-3-carboxylic acid, solubility will be low at acidic pH (where the carboxylic acid is neutral) and will increase significantly at pH values above its pKa as the carboxylate salt is formed.
Basicity and Acidity (pKa)
The pKa is the pH at which a functional group is 50% ionized.[20] It is a crucial determinant of solubility, receptor binding, and membrane transport.
-
Azetidine Nitrogen: The conjugate acid of a typical secondary cyclic amine like azetidine has a pKa of around 11.29, making it strongly basic.[21][22] This high basicity can be problematic in synthesis and can lead to high clearance and toxicity in vivo.
-
Effect of Boc Protection: The Boc group, being an electron-withdrawing carbamate, drastically reduces the basicity of the azetidine nitrogen. The lone pair on the nitrogen participates in resonance with the carbonyl group, making it unavailable for protonation under normal physiological or synthetic conditions. The pKa of a Boc-protected amine is not a relevant parameter as it is considered non-basic.
-
Substituent pKa: For substituted Boc-azetidines, the pKa of the substituent is the key value. For example, in 1-Boc-3-aminoazetidine, the exocyclic primary amine is the basic center. Its pKa is predicted to be around 8.3, which is lower than a typical primary amine due to the slight electron-withdrawing effect of the nearby carbamate.[6][15]
Chemical Stability
The stability of both the Boc group and the azetidine ring must be considered during synthesis, purification, and storage.
-
Boc Group Stability:
-
Acid Lability: The Boc group is designed to be labile under acidic conditions.[8] It is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often in a matter of minutes to hours at room temperature.[8][23] This proceeds via the formation of a stable tert-butyl cation.[24] Caution should be exercised during aqueous workups or chromatography with acidic modifiers (e.g., 0.1% TFA), as prolonged exposure can lead to partial or complete deprotection.[25]
-
Base and Nucleophile Stability: The Boc group is robustly stable to a wide range of basic conditions (e.g., NaOH, amines) and nucleophiles, which is a cornerstone of its utility.[8][10][24]
-
Thermal Stability: While generally stable at moderate temperatures, prolonged heating, especially under certain conditions (e.g., in HMPA at 110 °C), can lead to degradation.[25]
-
-
Azetidine Ring Stability: The azetidine ring possesses significant ring strain (~25 kcal/mol), making it more susceptible to ring-opening reactions than larger rings like pyrrolidine or piperidine.[2][6] While generally stable under many conditions, harsh acidic conditions can potentially promote ring-opening, especially in the presence of nucleophiles.[6] However, for most synthetic applications, the ring is sufficiently stable.[1][3]
Experimental Protocols & Methodologies
Accurate determination of these physicochemical properties is essential. Below are standard, field-proven protocols.
Workflow for Physicochemical Property Determination
The following diagram illustrates a typical workflow for characterizing a novel Boc-protected azetidine derivative in a drug discovery setting.
Caption: Workflow for physicochemical profiling of Boc-azetidines.
Protocol: Determination of LogD by Shake-Flask Method
This is the "gold standard" method for its accuracy, though it is lower throughput.[11][26]
Causality: This method directly measures the partitioning of the compound between two immiscible phases at equilibrium, providing a definitive value. The choice of pH 7.4 is to mimic physiological conditions.
Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Saturate it with n-octanol by mixing vigorously and allowing the phases to separate overnight. Similarly, saturate n-octanol with the buffer. This pre-saturation is critical to prevent volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the Boc-protected azetidine in a minimal amount of a suitable solvent (e.g., DMSO). The final DMSO concentration in the assay should be <1% to avoid affecting the partitioning.
-
Partitioning: In a glass vial, combine 2 mL of the buffer-saturated n-octanol and 2 mL of the octanol-saturated buffer. Add a small aliquot of the compound stock solution.
-
Equilibration: Seal the vial and shake vigorously for 1-3 hours at a constant temperature (e.g., 25 °C) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully withdraw a known volume from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS.[27][28]
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Protocol: High-Throughput Kinetic Aqueous Solubility
This method is ideal for early-stage discovery where compound availability is limited.[16][17][27] It measures how readily a compound precipitates from a DMSO stock solution into an aqueous buffer.
Causality: This protocol mimics the situation where a compound, often stored in DMSO, is introduced into an aqueous biological assay buffer. It quickly identifies compounds with potential solubility liabilities. Turbidimetry provides a rapid, plate-based readout of precipitation.[17][18]
Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of the Boc-protected azetidine in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Assay Plate: In a separate 96-well clear-bottom plate, add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Addition: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the aqueous assay plate. This results in a final DMSO concentration typically between 1-2%.
-
Incubation: Shake the plate for 1.5-2 hours at room temperature.
-
Measurement: Read the absorbance (turbidity) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[17][18]
-
Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly above the background.
Caption: Workflow for kinetic solubility determination.
Implications for Drug Development
The physicochemical properties of Boc-protected azetidines are not merely academic; they have profound, practical implications:
-
Synthesis & Purification: The increased lipophilicity and lack of basicity of Boc-azetidines facilitate extraction into organic solvents and simplify purification by normal-phase chromatography. The Boc group's stability to base allows for a wide range of synthetic transformations on other parts of the molecule.
-
Formulation: Poor aqueous solubility of a final compound containing a Boc-azetidine moiety (a rare occurrence in final APIs) would present significant formulation challenges, requiring techniques like co-solvents or amorphous dispersions.
-
ADME Profile: In the context of a final drug molecule, the properties imparted by the azetidine ring (after Boc deprotection) are key. The resulting secondary amine will be basic, influencing its absorption site in the GI tract, its volume of distribution, and its potential for lysosomal trapping. The rigidity of the azetidine scaffold can also reduce metabolic turnover by preventing the molecule from adopting a conformation susceptible to enzymatic degradation.[2]
Conclusion
The Boc protecting group is a powerful tool that fundamentally alters the physicochemical characteristics of the azetidine scaffold. It transforms a hydrophilic, strongly basic amine into a lipophilic, neutral carbamate. This transformation is essential for synthetic control but must be fully understood to manage solubility, design effective purification strategies, and anticipate the properties of the final, deprotected molecule. The experimental protocols and conceptual frameworks presented in this guide provide researchers with the necessary tools to expertly characterize and utilize Boc-protected azetidines in the pursuit of novel therapeutics.
References
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- BenchChem. (2025). Stability of the Boc Protecting Group: A Comparative Guide for Researchers.
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
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- ChemBK. (2024). N-Boc-3-amino-azetidine - Physico-chemical Properties.
- Creative Biolabs. (n.d.). Aqueous Solubility.
- Di, L., & Kerns, E. H. (2015). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
- National Center for Biotechnology Information. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Zhang, M. Q., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
- Cambridge MedChem Consulting. (2019). LogD. Retrieved from Cambridge MedChem Consulting Website.
- Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
- ResearchGate. (n.d.). In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity.
- ResearchGate. (2025). Preparation and Synthetic Applications of Azetidines.
- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- ResearchGate. (n.d.). Simple Method for the Estimation of pKa of Amines.
- BenchChem. (2025). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.
- National Center for Biotechnology Information. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides.
- PubChem. (n.d.). 1-Boc-Azetidine-3-carboxylic acid.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 1-Tert-butylazetidin-3-amine.
- Royal Society of Chemistry. (2021). Chemical Science.
- ResearchGate. (2014). Simple Method for the Estimation of pKa of Amines.
- ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
- PubMed. (2021). Azetidines of pharmacological interest.
- Wikipedia. (n.d.). Azetidine.
- BLD Pharm. (n.d.). N-Boc-Azetidine-3-carboxylic acid.
- ResearchGate. (n.d.). Structure of azetidine‐containing compounds found in nature.
- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- Enamine. (n.d.). Azetidines.
- ECHEMI. (n.d.). Relative basicity of cyclic amines.
- CymitQuimica. (n.d.). Azetidine-3-carboxylic acid, N-BOC protected.
- GlobalCHEM. (2025). The Role of 1-Boc-3-(Amino)azetidine in Modern Pharmaceutical Synthesis.
- Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
- PubMed. (n.d.). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides.
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Methodological & Application
Synthesis of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
An Application Note on the
Abstract
This document provides a detailed, two-step protocol for the synthesis of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The azetidine scaffold is a privileged motif in bioactive molecules, prized for its ability to impart favorable physicochemical properties.[1][2] This guide begins with the commercially available N-Boc-3-azetidinone and proceeds through a robust Horner-Wadsworth-Emmons olefination to generate a key α,β-unsaturated nitrile intermediate. Subsequent catalytic hydrogenation affords the target primary amine with high fidelity. The causality behind experimental choices, detailed procedural steps, characterization data, and safety considerations are thoroughly discussed to ensure reliable and reproducible execution by researchers in organic synthesis and pharmaceutical development.
Introduction and Strategic Overview
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in pharmaceutical sciences.[3] Their inherent ring strain, which lies between that of unstable aziridines and highly stable pyrrolidines, provides a unique combination of conformational rigidity and metabolic stability, making them attractive isosteres for other cyclic and acyclic structures in drug candidates.[1] Specifically, 3-substituted azetidines functionalized with a primary amine, such as this compound, serve as crucial intermediates for introducing the azetidine core into larger molecules, often as constrained diamine mimics.[4]
The synthetic strategy detailed herein was designed for efficiency, scalability, and high yield, utilizing common laboratory reagents and starting from the readily accessible 1-Boc-3-azetidinone (1) . The overall workflow is depicted below.
The synthesis proceeds in two distinct stages:
-
Horner-Wadsworth-Emmons (HWE) Reaction: The ketone in 1 is converted to an α,β-unsaturated nitrile, tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (2) . The HWE reaction is chosen over the classical Wittig reaction due to the superior reactivity of the phosphonate carbanion and the water-soluble nature of the phosphate byproduct, which greatly simplifies purification.[5][6]
-
Catalytic Hydrogenation: The nitrile group and the carbon-carbon double bond of intermediate 2 are simultaneously reduced to furnish the final product 3 . Catalytic hydrogenation using Raney® Nickel is selected as it is a highly effective method for nitrile reduction to primary amines and is amenable to scaling.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier Notes |
| tert-Butyl 3-oxoazetidine-1-carboxylate (1) | C₈H₁₃NO₃ | 171.19 | Commercially available |
| Diethyl (cyanomethyl)phosphonate | C₇H₁₄NO₃P | 177.16 | Commercially available |
| Potassium tert-butoxide (t-BuOK) | C₄H₉KO | 112.21 | 1.0 M solution in THF is preferred |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, <50 ppm H₂O |
| Raney® Nickel (Ra-Ni) | Ni | 58.69 | Slurry in water, activated |
| Methanol (MeOH) | CH₄O | 32.04 | Anhydrous |
| Ammonium Hydroxide (NH₄OH) | NH₄OH | 35.04 | 28-30% solution in water |
| Diatomaceous Earth (Celite®) | SiO₂ | 60.08 | For filtration |
Step 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (2)
This procedure is adapted from established methods for HWE reactions on cyclic ketones.[6] The reaction involves the formation of a phosphonate carbanion, which then attacks the ketone carbonyl of the starting material.
Protocol:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add diethyl (cyanomethyl)phosphonate (1.2 eq, e.g., 24.8 g, 140 mmol).
-
Add anhydrous THF (e.g., 300 mL) and cool the solution to -5 °C using an ice-salt bath.
-
Under a nitrogen atmosphere, slowly add potassium tert-butoxide solution (1.0 M in THF, 1.15 eq, e.g., 128.5 mL, 128.5 mmol) dropwise, ensuring the internal temperature does not exceed 0 °C.
-
Stir the resulting mixture at -5 °C for 3 hours. A thick white precipitate of the potassium salt of the phosphonate will form.
-
In a separate flask, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1) (1.0 eq, e.g., 20.0 g, 116.8 mmol) in anhydrous THF (e.g., 67 mL).
-
Add the solution of 1 dropwise to the phosphonate mixture at -5 °C.
-
After the addition is complete, allow the reaction to stir at -5 °C for an additional 2 hours.
-
Remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for 16 hours (overnight).
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (NH₄Cl, 200 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (1 x 150 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (2) as a white to off-white solid.
Expected Outcome:
-
Yield: 75-85%
-
¹H NMR (400 MHz, CDCl₃): δ 5.40 (p, J = 2.4 Hz, 1H), 4.58 (t, J = 2.4 Hz, 2H), 4.52 (t, J = 2.4 Hz, 2H), 1.46 (s, 9H).
Step 2: (3)
This step involves the simultaneous reduction of the nitrile and the alkene functionalities using high-pressure hydrogenation. The addition of ammonium hydroxide is crucial to suppress the formation of secondary amine byproducts.
Protocol:
-
To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add the intermediate 2 (1.0 eq, e.g., 15.0 g, 77.2 mmol).
-
Add methanol (e.g., 150 mL) and concentrated ammonium hydroxide (e.g., 15 mL). Swirl to dissolve the starting material.
-
Caution: Handle Raney® Nickel with care as it is pyrophoric when dry. Under a stream of nitrogen or in a glovebox, carefully add Raney® Nickel (approx. 1.5 g, ~10% w/w) to the vessel.
-
Seal the vessel, purge it several times with nitrogen, and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50-60 psi.
-
Begin shaking/agitation and heat the reaction to 40-50 °C. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete in 12-24 hours.
-
Work-up: After cooling to room temperature, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Critical: Do not allow the filter cake to dry. Immediately quench the catalyst on the Celite® pad with copious amounts of water.
-
Rinse the filter pad with additional methanol (2 x 50 mL).
-
Concentrate the combined filtrate under reduced pressure to remove the solvent.
-
The resulting residue can be purified by dissolving in dichloromethane (DCM), washing with water to remove salts, drying the organic layer over Na₂SO₄, and concentrating. Further purification via column chromatography is typically not necessary. The product 3 is obtained as a colorless to pale yellow oil.[7]
Expected Outcome:
-
Yield: 85-95%
-
¹H NMR (400 MHz, CDCl₃): δ 3.95 (t, J = 8.0 Hz, 2H), 3.55 (t, J = 8.0 Hz, 2H), 2.75 (t, J = 6.8 Hz, 2H), 2.50-2.65 (m, 1H), 1.70 (q, J = 6.8 Hz, 2H), 1.44 (s, 9H), 1.35 (br s, 2H, NH₂).
-
MS (ESI+): m/z 215.17 [M+H]⁺.
Safety and Handling
-
Potassium tert-butoxide: Highly reactive and corrosive. Handle under an inert atmosphere and away from moisture.
-
Raney® Nickel: Pyrophoric catalyst. Must be handled as a slurry and never allowed to dry in the air. Ensure proper quenching procedures are followed after filtration.
-
Hydrogen Gas: Highly flammable. All hydrogenation procedures must be conducted in a designated area with appropriate safety measures, including spark-proof equipment and proper ventilation.
Conclusion
The protocol described provides an efficient and reliable pathway for the synthesis of this compound. By leveraging a strategic Horner-Wadsworth-Emmons reaction followed by a robust catalytic hydrogenation, this valuable building block can be produced in high yield over two steps from a commercial starting material. The detailed instructions and rationale are intended to empower researchers to successfully synthesize this compound for applications in drug discovery and development.
References
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Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]
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Singh, G. S., & D'hooghe, M. (2011). Synthesis of Azetidines. Progress in Chemistry, 23, 165. [Link]
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 229. [Link]
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RSC Publishing. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
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Chinese Chemical Society. (2011). Synthesis of Azetidines. Progress in Chemistry. [Link]
-
Serafin, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 979. [Link]
-
Li, G., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 121. [Link]
- Mackenzie, A.R., et al. (2000). Synthesis of azetidine derivatives.
-
Wiley-VCH GmbH. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
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ChemBK. 3-(N-Boc-aminoethyl)azetidine. [Link]
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Application Note: A Robust and Scalable Protocol for the Selective N-Boc Protection of 3-(2-aminoethyl)azetidine
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive, field-proven experimental protocol for the selective N-protection of the primary amine in 3-(2-aminoethyl)azetidine using di-tert-butyl dicarbonate (Boc₂O). Azetidine-containing scaffolds are of significant interest in medicinal chemistry and drug development due to their ability to impart unique conformational constraints and improve physicochemical properties. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed methodology grounded in established chemical principles. We delve into the reaction mechanism, step-by-step experimental procedures, purification, characterization, and critical safety considerations to ensure a reliable and reproducible synthesis of tert-butyl (2-(azetidin-3-yl)ethyl)carbamate, a valuable building block for further synthetic elaboration.
Introduction: The Strategic Importance of Amine Protection
In the intricate field of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the strategic protection and deprotection of functional groups is a fundamental requirement.[1] The amine functional group, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent unwanted side reactions. Among the plethora of amine-protecting groups, the tert-butoxycarbonyl (Boc) group is preeminent due to its stability across a wide range of nucleophilic and basic conditions, coupled with its facile cleavage under mild acidic conditions.[2][3]
The reagent of choice for introducing this group is di-tert-butyl dicarbonate (Boc₂O), valued for its efficiency and the benign nature of its byproducts.[4] This protocol focuses on the selective protection of the terminal primary amine of 3-(2-aminoethyl)azetidine. The azetidine ring itself is a privileged scaffold in modern drug discovery, offering a three-dimensional vector for molecular exploration that can enhance binding affinity, solubility, and metabolic stability.[5] This detailed guide provides a self-validating system for synthesizing the N-Boc protected derivative, a key intermediate for creating novel therapeutics.
Mechanistic Rationale
The N-tert-butoxycarbonylation of a primary amine with di-tert-butyl dicarbonate is a classic example of nucleophilic acyl substitution. The reaction proceeds through a well-understood mechanism:
-
Nucleophilic Attack : The lone pair of electrons on the primary amine nitrogen of 3-(2-aminoethyl)azetidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[6]
-
Tetrahedral Intermediate : This attack forms a transient tetrahedral intermediate.
-
Collapse and Elimination : The intermediate collapses, leading to the elimination of a tert-butyl carbonate anion as a leaving group.
-
Proton Transfer & Decomposition : The leaving group is unstable and acts as a base, abstracting a proton from the now-protonated amine. It subsequently decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[6]
This process is highly efficient and clean, as the primary byproducts are volatile or easily removed during aqueous workup. While the reaction can proceed without an external base, the addition of a mild base like sodium bicarbonate or triethylamine can accelerate the reaction by neutralizing any acid generated and ensuring the amine remains in its free, nucleophilic state.[1]
Caption: Figure 1: Reaction Mechanism of N-Boc Protection.
Comprehensive Experimental Protocol
Materials and Reagents
All reagents should be of high purity (≥97%) and used as received unless otherwise noted.
| Reagent | M.W. ( g/mol ) | CAS Number | Notes |
| 3-(2-aminoethyl)azetidine | 100.16 | 139976-36-8 | Starting material. Can be used as the free base or dihydrochloride salt. |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 24424-99-5 | Boc source. Flammable solid, handle with care.[7] |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Reaction solvent. Anhydrous grade recommended. |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | Mild base for aqueous solution. |
| Deionized Water (H₂O) | 18.02 | 7732-18-5 | For workup. |
| Brine (Saturated NaCl solution) | - | - | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Drying agent. |
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Fume hood
Critical Safety Precautions
-
Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable solid and is fatal if inhaled. It causes serious eye damage and skin irritation.[7][8][9] Always handle Boc₂O in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Reaction Gas Evolution: The reaction produces carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.[6]
-
Solvents: Dichloromethane is a volatile organic solvent. Avoid inhalation and skin contact.
Step-by-Step Synthesis Procedure
This protocol is based on a 10 mmol scale. It can be scaled linearly as needed.
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-(2-aminoethyl)azetidine (1.00 g, 10.0 mmol, 1.0 equiv.). Dissolve it in dichloromethane (DCM, 30 mL).
-
Expert Insight: If starting with the dihydrochloride salt, it must first be neutralized. Suspend the salt in DCM and add a suitable base (e.g., triethylamine, 2.2 equiv.) and stir for 30 minutes before proceeding.
-
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This helps to control the initial exotherm of the reaction.
-
Reagent Addition: In a separate container, dissolve di-tert-butyl dicarbonate (2.30 g, 10.5 mmol, 1.05 equiv.) in 10 mL of DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes using an addition funnel.
-
Causality Note: A slight excess of Boc₂O ensures complete consumption of the starting amine. Adding it slowly prevents a rapid temperature increase and potential side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.
-
Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC). Use a mobile phase of 10% Methanol in Dichloromethane with 1% ammonium hydroxide. The starting amine should be visible at the baseline, while the product will have a higher Rf value. The reaction is complete when the starting amine spot is no longer visible.
-
Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (2 x 25 mL)
-
Deionized water (1 x 25 mL)
-
Brine (1 x 25 mL)
-
Rationale: The bicarbonate wash removes any unreacted Boc₂O and acidic impurities. The water and brine washes remove residual salts and water-soluble byproducts.
-
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Product: The resulting product, tert-butyl (2-(azetidin-3-yl)ethyl)carbamate, is typically obtained as a colorless to pale yellow oil or solid of high purity, often not requiring further purification.[11]
Purification (If Necessary)
If TLC or NMR analysis indicates the presence of significant impurities, the crude product can be purified via flash column chromatography on silica gel.
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Eluent: A gradient of 0% to 10% methanol in dichloromethane.
Product Characterization
The identity and purity of the synthesized tert-butyl (2-(azetidin-3-yl)ethyl)carbamate should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid[11] |
| Solubility | Soluble in most organic solvents (DCM, Ethyl Acetate, Methanol)[11] |
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the Boc group (~1.44 ppm, singlet, 9H), the azetidine ring protons, and the ethyl chain protons. The NH proton of the carbamate will appear as a broad singlet.
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the carbonyl carbon of the Boc group (~156 ppm), the quaternary carbon of the Boc group (~79 ppm), and the various carbons of the azetidine and ethyl moieties.
-
Mass Spectrometry (ESI+): Expect to observe the protonated molecular ion [M+H]⁺ at m/z = 201.16.
Experimental Workflow Visualization
The entire process from setup to analysis is summarized in the following workflow diagram.
Sources
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Application Notes and Protocols: The Strategic Use of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate in Modern Drug Discovery
Introduction: The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is paramount. Small, strained heterocycles have emerged as powerful tools for medicinal chemists to escape the flatlands of traditional aromatic scaffolds and explore three-dimensional chemical space.[1][2] Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant attention.[3] Its inherent conformational rigidity, coupled with a favorable impact on physicochemical properties such as aqueous solubility and metabolic stability, makes it a "privileged scaffold". Azetidines offer a unique balance of stability and ring strain, providing defined exit vectors for substituents that can profoundly influence molecular conformation and interaction with biological targets.[4]
This guide focuses on a particularly versatile building block: tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate . This molecule is strategically designed for facile integration into drug discovery programs. It features a primary aliphatic amine, ideal for forming stable amide or sulfonamide bonds, and a Boc-protected ring nitrogen, which allows for subsequent deprotection and functionalization. This bifunctionality enables its use as a constrained diamine bioisostere, a linker component in modalities like PROTACs, or as a scaffold to build novel pharmacophores.[5] We will explore its properties, provide detailed protocols for its application, and discuss the scientific rationale behind its use.
Physicochemical and Handling Properties
The successful integration of any building block into a synthetic workflow begins with a thorough understanding of its properties and handling requirements.
| Property | Value | Source/Notes |
| IUPAC Name | This compound | --- |
| CAS Number | 1420859-80-8 | [5] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [6] |
| Molecular Weight | 200.28 g/mol | [6] |
| Appearance | Colorless to light yellow oil or solid | Supplier Data |
| Solubility | Soluble in DCM, MeOH, DMF, DMSO | Common lab experience |
| Storage | Store at 2-8°C under an inert atmosphere | Supplier recommendation |
Handling Considerations:
-
The primary amine is nucleophilic and can react with atmospheric CO₂. Store under nitrogen or argon.
-
The Boc-protecting group is acid-labile. Avoid strongly acidic conditions unless deprotection is intended.
-
As with all amines, it is considered a potential irritant. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.
Core Application 1: Amide Bond Formation – Constructing Key Pharmacophores
The primary amine of the title compound serves as a versatile nucleophilic handle for coupling with carboxylic acids, a cornerstone reaction in medicinal chemistry.[7][8] This reaction is fundamental for elaborating the scaffold into potential drug candidates, such as enzyme inhibitors or receptor ligands.
Scientific Rationale for Protocol Design
The choice of coupling reagent is critical, especially when dealing with potentially hindered or electronically challenging substrates.[9]
-
Carbodiimide Reagents (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate. The primary advantage is that the urea byproduct is also water-soluble, simplifying purification via aqueous workup.
-
Additive (HOBt or Oxyma): The O-acylisourea intermediate can racemize or rearrange into an unreactive N-acylurea. Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure® trap the activated acid to form a more stable, yet highly reactive, ester intermediate. This minimizes side reactions and improves coupling efficiency, particularly for less reactive amines or sterically hindered acids.[7]
-
Base (DIPEA or Et₃N): A non-nucleophilic organic base is required to neutralize the hydrochloride salt of EDC and to scavenge the proton released during amide bond formation, driving the reaction to completion.
Workflow for Amide Coupling
Caption: General workflow for amide bond formation.
Detailed Protocol: Amide Coupling
This protocol describes a general procedure for coupling a generic carboxylic acid (R-COOH) to this compound.
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid (1.05 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv) or OxymaPure® (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard glassware, magnetic stirrer, ice bath, and nitrogen/argon atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.05 equiv). Dissolve it in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).
-
Activation: Cool the solution to 0°C using an ice bath. Add HOBt (1.2 equiv), EDC·HCl (1.2 equiv), and DIPEA (3.0 equiv). Stir the mixture at 0°C for 15-20 minutes. A visible change, such as the dissolution of solids, may be observed. This step forms the highly reactive HOBt-ester.[7]
-
Amine Addition: To the activated mixture, add a solution of this compound (1.0 equiv) in a minimal amount of the reaction solvent.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS) until the starting amine is consumed.
-
Workup:
-
Dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt), water, and finally, saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to yield the pure amide product.
Core Application 2: Reductive Amination – Building Substituted Amines
Reductive amination is a powerful and versatile method for forming C-N bonds, transforming the primary amine of the title compound into a secondary or tertiary amine by reacting it with an aldehyde or ketone.[10][11] This allows for the introduction of a wide variety of substituents with high atom economy.
Scientific Rationale for Protocol Design
This one-pot, two-step process involves the initial formation of a Schiff base (or iminium ion), which is then reduced in situ.[10]
-
Solvent Choice (DCE): 1,2-Dichloroethane (DCE) is an excellent solvent for this reaction as it is non-protic and effectively solvates the intermediates.
-
Imine/Iminium Formation: The reaction between the amine and the carbonyl compound to form the imine/iminium ion is an equilibrium process. In some cases, adding a catalytic amount of acetic acid can accelerate this step by protonating the carbonyl oxygen, making it more electrophilic.
-
Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is the reducing agent of choice for several reasons. It is a mild and selective hydride donor, capable of reducing the protonated iminium ion much faster than it reduces the starting aldehyde or ketone.[10] This selectivity prevents the side reaction of reducing the carbonyl starting material to an alcohol. It is also less water-sensitive than other hydrides like NaBH₄ or NaCNBH₃, making the reaction setup more robust.
Workflow for Reductive Amination
Caption: General workflow for reductive amination.
Detailed Protocol: Reductive Amination
This protocol outlines a general procedure for the reductive amination of an aldehyde or ketone with this compound.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
(Optional) Acetic Acid (0.1 equiv)
-
Standard glassware, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in anhydrous DCE (to a concentration of approx. 0.1-0.2 M).
-
Iminium Formation: Stir the solution at room temperature for 30-60 minutes. This allows for the formation of the key iminium intermediate. For less reactive carbonyls, a catalytic amount of acetic acid (0.1 equiv) can be added.[10]
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions over 5-10 minutes. The addition may be slightly exothermic.
-
Reaction Progression: Continue to stir the reaction at room temperature for 3-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the iminium intermediate and formation of the product.
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel. A gradient of methanol in DCM, often with a small amount of triethylamine (0.5-1%) added to the mobile phase, is typically effective for purifying basic amines.
Conclusion and Future Outlook
This compound is a high-value building block that embodies several key principles of modern medicinal chemistry. Its constrained azetidine core serves as an excellent bioisosteric replacement for more flexible or less soluble motifs, offering a pathway to improved drug-like properties.[12][13] The orthogonally protected amino functionalities provide synthetic chemists with the flexibility to perform selective, high-yielding transformations such as amide coupling and reductive amination. The protocols detailed herein are robust, scalable, and utilize common laboratory reagents, lowering the barrier to incorporating this valuable scaffold into any drug discovery program. As the demand for novel, three-dimensional chemical structures continues to grow, the strategic application of building blocks like this will remain a cornerstone of successful pharmaceutical research.
References
-
DeFeo, C. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
-
DeFeo, C. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
-
ResearchGate. Examples of azetidine-based bioisosters. [Link]
-
Hazra, S., et al. (2023). Background and conceptual design a Aza-azetidine bioisostere of piperazine. ResearchGate. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Comprehensive Medicinal Chemistry III, 243-305. [Link]
-
Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. [Link]
-
Vass, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 987. [Link]
-
Sjöberg, P. J. R., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
-
Li, G., et al. (2014). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications, 50(79), 11646-11649. [Link]
-
CP Lab Safety. This compound, min 97%, 10 grams. [Link]
-
Wang, Y., et al. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 15(4), 85. [Link]
-
Pittelkow, M., et al. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 25. [Link]
-
Kaur, R., et al. (2021). Azetidines of pharmacological interest. RSC Medicinal Chemistry, 12(9), 1447-1473. [Link]
-
Thakkar, K. C., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(12), 1645-1648. [Link]
-
ResearchGate. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]
-
ResearchGate. Amide Bond Formation and Peptide Coupling. [Link]
-
ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. [Link]
-
ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]
Sources
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- 2. tcichemicals.com [tcichemicals.com]
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- 4. Azetidines - Enamine [enamine.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate for Advanced Peptide Synthesis
Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a compelling modality, offering high specificity and potency. However, the therapeutic potential of natural, linear peptides is often hampered by their inherent flexibility, which leads to poor bioavailability and susceptibility to proteolytic degradation.[1][2] The strategic introduction of conformational constraints is a proven approach to overcome these limitations, "locking" a peptide into its bioactive conformation to enhance target affinity, stability, and overall drug-like properties.[1][2]
Among the scaffolds used to impart such rigidity, the azetidine ring—a four-membered nitrogen heterocycle—has emerged as a powerful tool.[3] Its strained ring system introduces a significant conformational bias, capable of inducing stable turn structures within a peptide backbone.[4][5] This guide focuses on the application of a specialized bifunctional building block, tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate , a versatile reagent designed for the precise incorporation of a constrained diamine surrogate into peptide sequences.
This molecule features two key functionalities: a primary amine on an ethyl side chain, which serves as the initial point of attachment, and a Boc-protected secondary amine within the azetidine ring, which becomes available for subsequent chain elongation following a standard deprotection step.[6] Its use allows for the rational design of peptidomimetics with unique structural attributes and improved therapeutic profiles.[6][7]
Core Principles & Advantages of Incorporation
The rationale for employing this compound stems from its unique structural and chemical properties:
-
Induction of Rigid Turns: The azetidine moiety acts as a potent turn-inducing element.[5][8] Its incorporation can pre-organize the peptide backbone into a conformation that mimics natural secondary structures like β- or γ-turns, which are often critical for receptor recognition.[4][9] This pre-organization reduces the entropic penalty of binding, potentially leading to higher affinity.[1]
-
Enhanced Proteolytic Stability: The non-natural azetidine structure is resistant to cleavage by common proteases, thereby extending the in-vivo half-life of the resulting peptide therapeutic.[6][8]
-
Orthogonal Synthetic Handle: The molecule is designed for seamless integration into standard Boc-based Solid-Phase Peptide Synthesis (SPPS) workflows. The primary amine allows for standard coupling, while the acid-labile Boc group on the azetidine nitrogen ensures orthogonal control over the subsequent elongation step.[6][10]
-
Improved Macrocyclization Efficiency: For the synthesis of cyclic peptides, the turn-inducing nature of the azetidine can bring the N- and C-termini of a linear precursor into proximity, significantly improving the efficiency and yield of the crucial macrocyclization step.[5]
Workflow for Peptide Elongation using the Azetidine Building Block
The incorporation of this compound into a growing peptide chain on a solid support follows a logical three-stage process: (1) Coupling of the building block's primary amine to the peptide-resin, (2) Deprotection of the azetidine nitrogen, and (3) Elongation by coupling the next amino acid.
Figure 1: SPPS workflow for incorporating the azetidine building block.
Experimental Protocols
These protocols are designed for manual Boc-SPPS on a 0.1 mmol scale using a standard resin (e.g., MBHA resin for peptide amides). Adjust volumes and quantities accordingly for different scales or resin loadings.
Protocol 1: Coupling of this compound
This procedure details the coupling of the building block's primary amine to the N-terminus of the peptide chain anchored to the solid support.
Causality: A uronium/aminium-based coupling reagent like HBTU is recommended for this step. It rapidly forms an activated ester with the C-terminal carboxyl group of the peptide-resin, ensuring an efficient acylation of the building block's primary amine while minimizing the risk of side reactions. DIPEA is used as a non-nucleophilic base to maintain basic conditions required for the coupling.
Materials:
-
Peptide-resin with a deprotected N-terminal amine (0.1 mmol)
-
This compound (60 mg, 0.3 mmol, 3 equiv)
-
HBTU (114 mg, 0.3 mmol, 3 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (105 µL, 0.6 mmol, 6 equiv)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Swell the peptide-resin in DMF (5 mL) for 30 minutes in a reaction vessel. Drain the solvent.
-
In a separate vial, dissolve this compound and HBTU in DMF (2 mL).
-
Add DIPEA to the activation mixture from Step 2 and vortex for 1 minute.
-
Immediately add the activated solution to the swollen peptide-resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
Validation: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step with fresh reagents for another 1-2 hours.[11]
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL), Dichloromethane (DCM) (3 x 5 mL), and DMF (2 x 5 mL).
Protocol 2: Deprotection of the Azetidine Boc Group
This step removes the tert-butyloxycarbonyl (Boc) protecting group from the azetidine nitrogen, exposing the secondary amine for the next coupling reaction.
Causality: Trifluoroacetic acid (TFA) is the standard reagent for Boc group cleavage.[12][13] It protonates the carbonyl oxygen of the carbamate, leading to the collapse of the protecting group and the formation of a stable tert-butyl cation and CO₂.[14] The azetidine ring has been shown to be stable under these standard acidic deprotection conditions.[8]
Materials:
-
Peptide-resin from Protocol 4.1
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Deprotection Solution: 50% (v/v) TFA in DCM
Procedure:
-
Wash the peptide-resin with DCM (3 x 5 mL).
-
Add the deprotection solution (5 mL) to the resin and agitate for 2 minutes. Drain the solution.
-
Add a fresh portion of the deprotection solution (5 mL) and agitate for 30 minutes.[11][12]
-
Drain the solution and wash the resin thoroughly with DCM (5 x 5 mL).
-
Neutralization: To prepare for the next coupling, the resulting trifluoroacetate salt must be neutralized. Wash the resin with a solution of 10% DIPEA in DCM (2 x 5 mL, 2 minutes each).[10]
-
Wash the resin again with DCM (3 x 5 mL) and DMF (3 x 5 mL) to prepare for the subsequent coupling step.
Protocol 3: Coupling the Next Amino Acid to the Azetidine Nitrogen
This protocol describes the acylation of the newly exposed secondary amine of the azetidine ring.
Causality: Secondary amines are generally less nucleophilic and more sterically hindered than primary amines. Therefore, achieving high coupling efficiency may require extended reaction times or the use of a more potent coupling agent like HATU, which has been shown to be highly effective for difficult couplings. A higher excess of reagents is also recommended to drive the reaction to completion.
Materials:
-
Peptide-resin from Protocol 4.2
-
Boc-protected amino acid (0.4 mmol, 4 equiv)
-
HATU (152 mg, 0.4 mmol, 4 equiv)
-
DIPEA (140 µL, 0.8 mmol, 8 equiv)
-
DMF, peptide synthesis grade
Procedure:
-
In a separate vial, dissolve the Boc-protected amino acid and HATU in DMF (2 mL).
-
Add DIPEA to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the swollen peptide-resin.
-
Agitate the reaction vessel at room temperature for 4 hours. Due to the secondary amine's lower reactivity, a longer coupling time is advised.
-
Validation: Perform a Kaiser test. A negative result confirms the reaction is complete. If positive, a second coupling is recommended.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL). The resin is now ready for the next cycle of deprotection and coupling.
Data Summary & Key Parameters
The following table provides a quick reference for the key reaction parameters described in the protocols.
| Parameter | Stage 1: Coupling to Primary Amine | Stage 2: Boc Deprotection | Stage 3: Coupling to Secondary Amine |
| Key Reagent | This compound | 50% TFA in DCM | Boc-Amino Acid |
| Equivalents | 3 equiv. | N/A | 4 equiv. |
| Coupling Agent | HBTU (3 equiv.) | N/A | HATU (4 equiv.) |
| Base | DIPEA (6 equiv.) | DIPEA (for neutralization) | DIPEA (8 equiv.) |
| Solvent | DMF | DCM | DMF |
| Reaction Time | 2 hours | 30 minutes | 4 hours |
| Validation | Kaiser Test | N/A | Kaiser Test |
Chemical Structure Transformations
The diagram below illustrates the chemical changes to the N-terminus of the peptide-resin at each stage of the process.
Figure 2: Chemical transformations on the peptide-resin.
Conclusion
This compound is a highly valuable and synthetically accessible building block for introducing conformational constraints into peptides. Its bifunctional nature and compatibility with standard Boc-SPPS protocols allow for its rational and efficient incorporation. By following the detailed procedures and understanding the chemical principles outlined in this guide, researchers can leverage this reagent to create novel peptidomimetics with enhanced stability, receptor affinity, and therapeutic potential, thereby accelerating the development of next-generation peptide drugs.
References
-
Peptidomimetics, a synthetic tool of drug discovery.
-
Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors.
-
Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
-
Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate.
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
-
Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates.
-
3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1.
-
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.
-
Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery.
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
-
Rational Design of Constrained Peptides as Protein Interface Inhibitors.
-
Examples of biologically active drug leads containing azetidine.
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.
-
tert-Butyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate.
-
(2-Aminoethyl)carbamic acid tert-butyl ester.
-
tert-butyl 3-amino-3-(2-methoxyethyl)azetidine-1-carboxylate 97%.
-
Advice on N-boc deprotection in the presence of acid sensitive groups.
-
tert-Butyl 3-(2-iodoethyl)azetidine-1-carboxylate.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
Boc-Protected Amino Groups.
-
BOC Deprotection.
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
-
How should I deprotect Boc-amino group without breaking ester bond?
-
Protective group strategies in carbohydrate and peptide chemistry.
-
Technical Support Center: Boc-Protected Amino Acid Coupling.
-
Peptide Synthesis with the Boc Protecting Group.
-
US20110046348A1 - Methods of preparing peptide derivatives.
-
Boc Solid Phase Peptide Synthesis.
-
Boc-Amino Acids for Peptide Synthesis Archives.
Sources
- 1. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. nbinno.com [nbinno.com]
- 7. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Amide Bond Formation with tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Introduction: The Strategic Value of the Azetidine Moiety in Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its incorporation into molecular architectures can significantly enhance pharmacological properties by introducing conformational rigidity, improving metabolic stability, and providing novel vectors for exploring chemical space.[1][2] tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate is a key building block that combines the unique features of the azetidine core with a reactive primary amine, separated by a flexible ethyl spacer. The tert-butyloxycarbonyl (Boc) protecting group ensures chemoselective reactivity at the primary amine, making this reagent invaluable for the synthesis of complex molecules, including peptides and small molecule drug candidates.
This technical guide provides a comprehensive overview and detailed protocols for the efficient formation of amide bonds using this compound. We will delve into the rationale behind experimental choices, offer step-by-step procedures for common coupling methodologies, and provide a troubleshooting guide to address potential challenges.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| CAS Number | 1420859-78-4 |
| Appearance | Colorless to pale yellow oil |
| Key Features | Boc-protected secondary amine within the azetidine ring, primary amine for amide coupling |
Reaction Schematics and Mechanistic Considerations
The fundamental reaction involves the coupling of a carboxylic acid with the primary amine of this compound. This is typically achieved by activating the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.
General Reaction Scheme
Caption: General workflow for amide bond formation.
The choice of coupling reagent is critical and depends on the steric hindrance of the substrates, the presence of other functional groups, and the desired reaction conditions. Uronium/aminium-based reagents like HATU and HBTU, and carbodiimides such as EDC are commonly employed.[3][4]
Mechanism of HATU-mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization.[4] The mechanism involves the formation of a highly reactive OAt-active ester.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Experimental Protocols
The following protocols are designed to serve as a starting point for the optimization of your specific reaction. All reactions should be performed in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for a wide range of carboxylic acids, including those with some steric hindrance, due to the high reactivity of HATU.[4]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.
-
Add DIPEA (2.0 - 3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 eq) in a small amount of the reaction solvent.
-
Add the amine solution dropwise to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic carbodiimide-based method is a cost-effective alternative to uronium-based reagents. The addition of 1-Hydroxybenzotriazole (HOBt) minimizes the risk of racemization and suppresses side reactions.[3][5]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF (to a concentration of 0.1-0.2 M with respect to the carboxylic acid).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (DIPEA or TEA, 2.0 - 3.0 eq) to the mixture.
-
Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
If using DCM, wash the reaction mixture with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
If using DMF, dilute with a large volume of ethyl acetate and wash with water (3-4x) and brine (1x) to remove the DMF and water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent can influence reaction time and yield. The following table provides a general comparison based on literature and in-house experience.
| Coupling Reagent | Base | Typical Solvent | Typical Reaction Time | General Yields | Key Considerations |
| HATU | DIPEA | DMF, DCM | 2-6 hours | High to Excellent | Highly efficient, minimizes racemization.[4] |
| HBTU/TBTU | DIPEA | DMF, DCM | 2-8 hours | High | Effective and widely used.[3] |
| EDC/HOBt | DIPEA, TEA | DCM, DMF | 12-18 hours | Good to High | Cost-effective, requires longer reaction times.[5] |
| PyBOP | DIPEA | DMF, DCM | 2-6 hours | High | Byproducts can be less hazardous than BOP. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inefficient activation of the carboxylic acid.- Reagents or solvents are not anhydrous.- Steric hindrance. | - Pre-activate the carboxylic acid for a longer duration before adding the amine.- Ensure all glassware is oven-dried and use freshly opened anhydrous solvents.- Increase the equivalents of the coupling reagent and amine. Consider switching to a more powerful coupling reagent like HATU. |
| Presence of Unreacted Starting Materials | - Insufficient equivalents of coupling reagent or base.- Short reaction time. | - Increase the equivalents of the coupling reagent and base (up to 1.5 and 4.0 eq, respectively).- Extend the reaction time and monitor by LC-MS until the starting material is consumed. |
| Formation of Side Products | - Ring-opening of the azetidine: Can occur under harsh acidic or basic conditions, though generally stable under standard coupling conditions.- Formation of N-acylurea (with EDC): This can happen if the activated intermediate reacts with another molecule of EDC instead of the amine. | - Maintain neutral to slightly basic pH during the reaction and work-up.- Add HOBt when using EDC to form the more stable HOBt-ester, which minimizes N-acylurea formation.[6] |
| Difficulty in Purification | - Residual DMF: High-boiling solvent that can be difficult to remove.- Urea byproducts (from EDC): Can co-elute with the product. | - When using DMF, perform multiple aqueous washes (water or brine) after dilution with ethyl acetate.- The urea byproduct from EDC is water-soluble and should be removed during the aqueous work-up. An acidic wash can also help in its removal. |
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel chemical entities. The protocols outlined in this guide provide a solid foundation for achieving efficient and high-yielding amide bond formations. By understanding the underlying mechanisms and potential challenges, researchers can confidently incorporate this unique azetidine-containing amine into their synthetic strategies, paving the way for the discovery of next-generation therapeutics.
References
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
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A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PubMed Central. [Link]
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Experimental Procedures. The Royal Society of Chemistry. [Link]
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Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
EDC-HOBt Amide coupling workup help. Reddit. [Link]
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How many equivalents of HOBt must use in peptide coupling using EDC ?. ResearchGate. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
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A Single-Step Synthesis of Azetidine-3-amines. PubMed. [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
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Chemistry of Amides. LibreTexts Chemistry. [Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
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Application Notes and Protocols for the Reductive Amination of Azetidine Derivatives
Introduction: The Strategic Importance of the Azetidine Moiety in Modern Drug Discovery
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Its inherent ring strain, approximately 25.4 kcal/mol, confers a unique three-dimensional geometry that distinguishes it from the less strained five-membered pyrrolidine ring.[4] This conformational rigidity can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune physicochemical properties such as solubility and lipophilicity.[1][2] Consequently, the incorporation of azetidine motifs into small molecule therapeutics is an increasingly employed strategy in drug development programs.
Reductive amination represents one of the most robust and versatile methods for the N-functionalization and elaboration of azetidine-based intermediates.[1] This powerful reaction allows for the direct formation of a new carbon-nitrogen bond, transforming a ketone or aldehyde on the azetidine ring into a diverse array of primary, secondary, and tertiary amines. This application note provides a comprehensive guide to the reductive amination of azetidine derivatives, detailing the underlying mechanistic principles, a comparative analysis of common protocols, and field-proven methodologies for researchers in organic synthesis and drug development.
Core Principles and Mechanistic Insights
Reductive amination is fundamentally a two-stage process that is often conveniently performed as a one-pot reaction.[1] The reaction proceeds through the following key steps:
-
Hemiaminal Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the azetidine derivative (e.g., N-Boc-3-azetidinone). This forms a transient hemiaminal intermediate.[1]
-
Iminium Ion Formation: The hemiaminal undergoes dehydration to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is often the rate-limiting step and can be catalyzed by the addition of a mild acid, such as acetic acid, particularly for less reactive amines.[1]
-
Hydride Reduction: A reducing agent, added to the reaction mixture, selectively reduces the electrophilic C=N double bond of the imine or iminium ion to furnish the final amine product.[1]
The success of a one-pot reductive amination hinges on the choice of a reducing agent that is chemoselective for the iminium ion over the starting carbonyl compound. This prevents the premature reduction of the ketone or aldehyde to the corresponding alcohol, which would be a competing side reaction.[1]
Caption: General mechanism of reductive amination on an azetidine core.
Comparative Analysis of Reducing Agents for Azetidine Derivatives
The choice of reducing agent is a critical parameter that dictates the efficiency, substrate scope, and safety of the reductive amination protocol. Below is a comparative analysis of commonly employed reagents for the transformation of azetidine derivatives.
| Reducing Agent | Formula | Key Advantages | Key Limitations & Causality | Typical Solvents |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | High Selectivity & Mildness: The three electron-withdrawing acetate groups attenuate the hydridic character, making it selective for the more electrophilic iminium ion over ketones/aldehydes.[5] Broad Scope: Effective for a wide range of primary and secondary amines, including weakly basic ones.[6] Safety: Non-toxic byproducts.[5] | Moisture Sensitive: Hydrolyzes in the presence of water and is incompatible with protic solvents like methanol.[7] Stoichiometry: Delivers only one hydride equivalent, requiring higher molar equivalents. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[1] |
| Sodium Cyanoborohydride | NaBH₃CN | High Selectivity: The electron-withdrawing cyano group provides excellent selectivity for iminium ions, allowing for one-pot procedures.[8] Protic Solvent Compatible: Stable in mildly acidic methanolic solutions, which can aid in imine formation. | High Toxicity: Generates highly toxic hydrogen cyanide (HCN) gas upon acidification and cyanide waste, necessitating careful handling and quenching procedures.[8] | Methanol, Ethanol |
| Borane-Pyridine Complex | C₅H₅N·BH₃ | Cost-Effective & Stable: A readily available and stable liquid reagent.[9][10] Non-Toxic Alternative: Avoids the cyanide toxicity associated with NaBH₃CN.[9][10] Good for Protic Solvents: Stable in protic solvents.[7][11] | Lower Selectivity (Potentially): Can sometimes reduce carbonyls, although generally slower than iminium ion reduction. Exothermic Quench: Quenching excess reagent can be highly exothermic and release hydrogen gas.[7] | Methanol, Ethanol, THF[11] |
| Catalytic Hydrogenation | H₂/Catalyst | Atom Economy: A green and atom-economical method. Scalability: Often preferred for large-scale industrial synthesis.[7] | Catalyst Poisoning: The amine product can sometimes inhibit the catalyst.[7] Functional Group Intolerance: Will reduce other functional groups like alkenes, alkynes, and nitro groups. Specialized Equipment: Requires high-pressure hydrogenation equipment. | Methanol, Ethanol, Ethyl Acetate |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of N-Boc-3-Azetidinone using Sodium Triacetoxyborohydride (STAB)
This protocol is a robust and widely applicable method for the synthesis of a diverse range of 3-aminoazetidine derivatives.[1]
Caption: Workflow for the one-pot reductive amination using STAB.
Materials:
-
N-Boc-3-azetidinone (1.0 equiv.)
-
Primary or secondary amine (1.0-1.2 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (to make a 0.2 M solution)
-
Acetic acid (optional, 0.1 equiv. for less reactive amines)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add N-Boc-3-azetidinone (1.0 equiv.) and dissolve it in DCE or DCM (to a concentration of 0.2 M).
-
Add the desired primary or secondary amine (1.0-1.2 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. For less reactive or sterically hindered amines, a catalytic amount of glacial acetic acid (0.1 equiv.) can be added at this stage.[1]
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise to the reaction mixture. The addition is often exothermic, and the rate of addition should be controlled to maintain the internal temperature below 30 °C.[1]
-
Stir the reaction at room temperature for 2-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow and careful addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired N-substituted 3-aminoazetidine derivative.[1][2]
Protocol 2: Reductive Amination of N-Boc-3-Azetidinone using Borane-Pyridine Complex
This protocol provides a non-toxic alternative to sodium cyanoborohydride and is particularly useful when working with protic solvents.
Materials:
-
N-Boc-3-azetidinone (1.0 equiv.)
-
Primary or secondary amine (1.0-1.2 equiv.)
-
Borane-pyridine complex (C₅H₅N·BH₃) (1.0-1.5 equiv.)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-3-azetidinone (1.0 equiv.) and the amine (1.0-1.2 equiv.) in methanol or ethanol.
-
Adjust the pH of the solution to be mildly acidic (pH ~6-7) by the dropwise addition of glacial acetic acid. This promotes the formation of the iminium ion.
-
Slowly add the borane-pyridine complex (1.0-1.5 equiv.) to the stirring solution at room temperature.
-
Stir the reaction for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the excess borane-pyridine complex by the slow addition of saturated aqueous NaHCO₃.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Challenges and Field-Proven Insights
Influence of Ring Strain: The inherent strain of the azetidine ring can influence its reactivity. While generally stable under the mild conditions of reductive amination, highly acidic conditions or elevated temperatures should be avoided to minimize the risk of undesired ring-opening reactions.[3] The selection of mild reducing agents like STAB is particularly advantageous in this context as it allows the reaction to proceed under neutral or very weakly acidic conditions.
Substrate Scope and Limitations:
-
Sterically Hindered Substrates: Reactions involving highly hindered ketones or bulky secondary amines can be sluggish. In such cases, increasing the reaction time, gentle heating (e.g., to 40-50 °C), or using a Lewis acid catalyst in conjunction with the reducing agent may be beneficial.[12]
-
Weakly Basic Amines: Aromatic amines or other weakly basic amines often require the addition of a catalytic amount of acetic acid to facilitate iminium ion formation and drive the reaction to completion.[1]
-
Dialkylation: When using primary amines, over-alkylation to form the tertiary amine can sometimes be a side reaction. This can often be controlled by using a stoichiometry of 1:1 between the azetidinone and the primary amine or by using a stepwise procedure where the imine is formed first, followed by the addition of a less reactive reducing agent like sodium borohydride.
Conclusion
Reductive amination is an indispensable tool for the functionalization of azetidine derivatives, providing a direct and efficient route to a vast array of substituted amines crucial for drug discovery. The choice of protocol, particularly the reducing agent, should be guided by the specific substrate, functional group tolerance, and safety considerations. Sodium triacetoxyborohydride (STAB) stands out as a highly reliable, selective, and safe reagent for a broad range of applications involving azetidines. By understanding the mechanistic nuances and optimizing reaction conditions, researchers can effectively leverage this powerful transformation to accelerate the synthesis of novel azetidine-containing molecules.
References
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Reductive aminations of ketones and aldehydes using borane–pyridine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
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Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Reductive amination of carbohydrates using NaBH(OAc)3. PubMed Central (PMC). Available at: [Link]
-
Azetidines_revised version. University of Cambridge. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]
-
Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PubMed Central (PMC). Available at: [Link]
-
A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PubMed Central (PMC). Available at: [Link]
-
Reductive amination with 5-ethyl-2-methylpyridine borane. ResearchGate. Available at: [Link]
-
Reductive Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
A Single-Step Synthesis of Azetidine-3-amines. PubMed. Available at: [Link]
-
2-Picoline-borane: A non-toxic reducing agent for oligosaccharide labeling by reductive amination. ScienceDirect. Available at: [Link]
-
α-Picoline-borane, 2-Methylpyridine borane, PICB. Organic Chemistry Portal. Available at: [Link]
-
New catalysts for amine alkylation reactions promoted by hydrogen borrowing. White Rose eTheses Online. Available at: [Link]
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central (PMC). Available at: [Link]
-
Easy P2P reductive amination with NaBH(OAc)3. Hive Novel Discourse. Available at: [Link]
-
The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. Royal Society of Chemistry. Available at: [Link]
-
Borane-Pyridine: An Efficient Catalyst for Direct Amidation. PubMed Central (PMC). Available at: [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
-
Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. Available at: [Link]
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
A practical catalytic reductive amination of carboxylic acids. PubMed Central (PMC). Available at: [Link]
-
Azetidine-2-carboxylic acid. Wikipedia. Available at: [Link]
-
Reductive functionalization of amides. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Deprotection of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Introduction: Navigating the Deprotection of a Bifunctional Azetidine Derivative
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability across a wide range of chemical conditions and its predictable removal under acidic conditions[1][2]. The deprotection of Boc-protected amines is a critical transformation in the synthesis of active pharmaceutical ingredients and other complex molecules. This guide provides a comprehensive overview of methods for the complete deprotection of both Boc groups from tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate, a bifunctional building block containing a strained azetidine ring.
The presence of two Boc groups and the azetidine moiety presents unique challenges and considerations. The azetidine ring, a four-membered heterocycle, possesses inherent ring strain, which could potentially lead to undesired ring-opening under harsh reaction conditions[3]. However, studies have shown that the azetidine ring is remarkably stable under various acidic deprotection conditions, including treatment with strong acids like trifluoroacetic acid (TFA)[4][5][6]. This robustness allows for the effective removal of the Boc group without compromising the integrity of the core structure.
This document will explore two primary, reliable methods for the complete deprotection of this compound: acidic cleavage using trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in dioxane. Additionally, a thermal deprotection method will be discussed as a milder, "green" alternative. For each method, we will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the relative advantages and disadvantages to aid researchers in selecting the optimal conditions for their specific needs.
Mechanistic Overview of Boc Deprotection
The removal of the Boc group is fundamentally an acid-catalyzed hydrolysis of a carbamate[2]. The generally accepted mechanism proceeds through the following key steps, as illustrated below.
Figure 1: General mechanism of acid-catalyzed Boc deprotection.
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid[1][7].
-
Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate[7].
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas[7].
-
Formation of the Amine Salt: The newly formed free amine is then protonated by the acid present in the reaction mixture, typically yielding the corresponding amine salt as the final product[7].
Comparative Overview of Deprotection Protocols
The choice of deprotection method is a critical parameter that can influence reaction time, yield, purity, and the ease of product isolation. The following table provides a comparative summary of the key aspects of the protocols detailed in this guide.
| Deprotection Protocol | Reagents | Typical Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Potential Disadvantages |
| Acidic Deprotection (TFA) | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp. | 0.5 - 4 h[1] | >90%[8] | Highly effective, volatile byproducts are easy to remove. | Harshly acidic, may affect other acid-labile groups (not typically the azetidine ring). TFA salts can be oily. |
| Acidic Deprotection (HCl) | 4M HCl in 1,4-Dioxane | 1,4-Dioxane, Methanol | Room Temp. | 1 - 16 h[9][10] | >90%[9] | Cost-effective, product often precipitates as the crystalline HCl salt, simplifying isolation. | Dioxane is a hazardous solvent. Reaction times can be longer than with TFA. |
| Thermal Deprotection | None (Catalyst-free) | Water, Methanol, TFE | 100 - 240°C[11][12] | 0.5 - 48 h[11][12] | Variable (up to 90%)[13] | "Green" alternative, avoids strong acids and corrosive reagents. | Requires high temperatures which may not be suitable for all substrates. Can lead to side reactions like racemization in chiral compounds[11]. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the complete deprotection of this compound.
Protocol 1: Complete Deprotection using Trifluoroacetic Acid (TFA)
This method is highly efficient for the complete removal of both Boc groups, yielding the diamine as its bis-trifluoroacetate salt.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM (to a concentration of 0.1-0.5 M)[7].
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add TFA (10-20 equivalents, typically a 1:1 v/v mixture with DCM) to the stirred solution[7]. A slight exotherm may be observed.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To the resulting residue, add cold diethyl ether to precipitate the product as the bis-trifluoroacetate salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(2-aminoethyl)azetidine bis(trifluoroacetate).
Work-up to Obtain the Free Base:
If the free diamine is required, the crude trifluoroacetate salt can be neutralized.
-
Dissolve the crude salt in a minimal amount of water.
-
Basify the aqueous solution to pH > 12 with a strong base (e.g., 2M NaOH).
-
Extract the aqueous layer multiple times with an organic solvent such as DCM or a mixture of chloroform and isopropanol.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the free diamine. Note that due to its polarity, extraction of the free diamine can be challenging. An alternative is to use an ion-exchange resin[14].
Figure 2: Experimental workflow for TFA-mediated Boc deprotection.
Protocol 2: Complete Deprotection using Hydrochloric Acid (HCl) in Dioxane
This classic method often results in the precipitation of the product as a crystalline dihydrochloride salt, which can simplify purification.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Methanol (optional, for solubility)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add a solution of 4M HCl in 1,4-dioxane (a large excess, e.g., 10-20 equivalents of HCl). If the starting material has poor solubility, a minimal amount of methanol can be added to aid dissolution[10].
-
Stir the mixture at room temperature for 2-16 hours[9]. The product may precipitate out of the solution as a white solid.
-
Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.
-
Upon completion, if a precipitate has formed, it can be collected by filtration, washed with diethyl ether, and dried under vacuum.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The resulting residue can then be triturated with diethyl ether to induce precipitation of the dihydrochloride salt, which is then collected by filtration and dried[9].
Work-up to Obtain the Free Base:
The free base can be obtained from the dihydrochloride salt using a similar basic work-up as described in Protocol 1, or by using an appropriate ion-exchange resin.
Protocol 3: Thermal Deprotection
This method avoids the use of strong acids and is considered a "green" alternative. However, it requires significantly higher temperatures.
Materials:
-
This compound
-
Solvent (e.g., Methanol, 2,2,2-Trifluoroethanol (TFE), or Water)
-
Pressure-rated reaction vessel or reflux setup
-
Heating source (oil bath or heating mantle)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a pressure-rated vessel or a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to a high temperature (typically 150-240°C)[12][13]. The optimal temperature will depend on the solvent and the specific substrate.
-
Maintain the temperature and stir for the required reaction time, which can range from 30 minutes to several hours[12][13].
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude free diamine.
-
Further purification may be necessary, for example, by distillation or chromatography.
Analytical Monitoring
Thin-Layer Chromatography (TLC):
TLC is a rapid and convenient method for monitoring the progress of the deprotection reaction.
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A polar solvent system is required to move the polar diamine product from the baseline. A mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 80:18:2) is a good starting point.
-
Visualization: The starting material, being Boc-protected, will have a higher Rf value than the deprotected, more polar diamine product. The spots can be visualized under UV light if the molecule contains a chromophore. For this aliphatic amine, staining with a ninhydrin solution is essential[15]. The deprotected primary and secondary amines will appear as colored spots (typically purple or yellow) upon heating.
High-Performance Liquid Chromatography (HPLC):
HPLC is the gold standard for quantitative analysis of the reaction progress and final product purity[11].
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[11].
-
Mobile Phase: A gradient elution is typically used.
-
Detection: UV at 210-220 nm[11].
-
Expected Elution Profile: The di-Boc protected starting material is significantly less polar and will have a longer retention time than the fully deprotected, highly polar diamine product[11].
Conclusion
The complete deprotection of this compound can be reliably achieved using standard acidic conditions with either trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane. Both methods are high-yielding and benefit from the established stability of the azetidine ring under these conditions. The choice between TFA and HCl will often depend on the desired final salt form and the preferred method of product isolation. For applications where strong acids are to be avoided, thermal deprotection offers a viable, albeit more energy-intensive, alternative. Careful monitoring of the reaction progress by TLC or HPLC is crucial to ensure complete deprotection and to minimize the formation of byproducts. The protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers and scientists in the successful synthesis and manipulation of this important azetidine-containing building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Scale-up Synthesis of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the multi-gram scale synthesis of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry. The described two-step protocol involves the reduction of a nitrile precursor followed by purification, designed for robustness and scalability. Emphasis is placed on the critical process parameters, safety considerations for hazardous reagents, and analytical controls necessary for ensuring high purity and yield. This guide is intended for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) synthesis.
Introduction: The Significance of Substituted Azetidines
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1][2][3] Their rigid, three-dimensional structure provides a unique scaffold that can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, solubility, and target engagement. Specifically, the azetidine moiety can serve as a bioisosteric replacement for other cyclic or acyclic fragments, offering a strategic advantage in lead optimization. This compound is a particularly useful intermediate, featuring a protected azetidine nitrogen and a primary amine side chain, which allows for diverse downstream functionalization.[4]
The synthesis of substituted azetidines, however, can be challenging due to the inherent ring strain of the four-membered ring.[1][2] Developing a scalable and reproducible synthetic route is therefore crucial for advancing drug discovery programs that rely on these valuable motifs. This application note details a reliable method for the gram-scale production of the title compound, focusing on practical considerations for process scale-up.
Synthetic Strategy and Mechanistic Considerations
The presented synthesis is a two-step process commencing from the readily available precursor, tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate. The key transformation is the reduction of the nitrile group to a primary amine.
Scheme 1: Overall Synthetic Route
Caption: Synthetic pathway for this compound.
The choice of reducing agent is a critical parameter. While various reagents can effect the reduction of nitriles, Lithium Aluminum Hydride (LAH) is particularly effective for this transformation, typically providing high yields.[5] However, the use of LAH on a large scale necessitates stringent safety protocols due to its high reactivity with water and protic solvents.[5][6][7] The reaction is performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
The mechanism of nitrile reduction by LAH involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This is followed by coordination of the nitrogen to the aluminum species and subsequent hydride additions, ultimately leading to the formation of an aluminate salt. Aqueous workup then hydrolyzes this intermediate to afford the desired primary amine. Careful control of the reaction temperature during the addition of LAH and the subsequent quench is paramount to manage the exothermicity of the reaction.
Detailed Scale-up Protocol
This protocol is optimized for a 20-gram scale synthesis. All operations involving LAH must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and gloves, must be worn.[6]
Materials and Equipment
| Material | Grade | Supplier |
| tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate | ≥98% | Commercial Source |
| Lithium Aluminum Hydride (LAH), powder | 95% | Commercial Source |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Commercial Source |
| Sodium Sulfate, anhydrous | Reagent Grade | Commercial Source |
| Ethyl Acetate | ACS Grade | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
| Deionized Water | N/A | In-house |
| Saturated Sodium Bicarbonate Solution | N/A | In-house |
| Brine | N/A | In-house |
Equipment:
-
Three-neck round-bottom flask (1 L) equipped with a mechanical stirrer, a temperature probe, and a reflux condenser with a nitrogen inlet.
-
Addition funnel (250 mL).
-
Ice-water bath.
-
Rotary evaporator.
-
Separatory funnel (2 L).
-
Glassware for extraction and filtration.
-
Class D fire extinguisher and dry sand should be readily available.[6]
Experimental Procedure
Step 1: Reduction of tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate
Caption: Step-by-step workflow for the synthesis and purification.
-
To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and a reflux condenser under a nitrogen atmosphere, add tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate (20.0 g, 101.9 mmol) and anhydrous THF (400 mL).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Slowly and portion-wise, add Lithium Aluminum Hydride (LAH) powder (7.73 g, 203.8 mmol) to the stirred solution over approximately 30 minutes. Caution: The addition of LAH is exothermic. Maintain the internal temperature below 10 °C.
-
After the complete addition of LAH, remove the ice-water bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C with an ice-water bath.
-
Caution: The quenching of excess LAH is highly exothermic and generates hydrogen gas.[5][6] Perform this step slowly and with extreme care in a well-ventilated fume hood. Sequentially and dropwise, add deionized water (7.7 mL), followed by 15% aqueous sodium hydroxide solution (7.7 mL), and finally deionized water (23.1 mL).
-
A granular white precipitate will form. Stir the suspension vigorously for 30 minutes.
-
Filter the suspension through a pad of celite, and wash the filter cake with THF (3 x 100 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (300 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 150 mL) and brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as a pale yellow oil.
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Eluent: A gradient of 0-10% methanol in dichloromethane containing 1% ammonium hydroxide.
-
The fractions containing the desired product are identified by TLC, pooled, and concentrated under reduced pressure to afford this compound as a colorless to pale yellow oil.
Expected Yield and Characterization
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Colorless to pale yellow oil |
| Purity (¹H NMR) | >95% |
¹H NMR (400 MHz, CDCl₃): δ 4.05 (t, J = 8.0 Hz, 2H), 3.65 (t, J = 8.0 Hz, 2H), 2.80 (t, J = 6.8 Hz, 2H), 2.65-2.55 (m, 1H), 1.75 (q, J = 7.2 Hz, 2H), 1.44 (s, 9H), 1.30 (br s, 2H).
¹³C NMR (101 MHz, CDCl₃): δ 156.9, 79.3, 58.1 (2C), 41.2, 38.9, 34.5, 28.6 (3C).
MS (ESI+): m/z 201.2 [M+H]⁺.
Safety and Hazard Analysis
The primary hazard in this synthesis is the use of Lithium Aluminum Hydride.
-
Lithium Aluminum Hydride (LAH): LAH is a water-reactive, flammable solid.[6][7][8][9] It reacts violently with water and other protic solvents to produce hydrogen gas, which can ignite.[5][6] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere. In case of fire, use a Class D fire extinguisher or smother with dry sand.[6] Do not use water, carbon dioxide, or soda-acid extinguishers.[6]
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides upon storage. Use freshly opened bottles or test for peroxides before use.
-
Exothermic Reactions: Both the addition of LAH and the subsequent quenching are highly exothermic. Maintain strict temperature control and perform additions slowly.
A thorough risk assessment should be conducted before undertaking this synthesis on a large scale.
Conclusion
The protocol described in this application note provides a robust and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly during the handling of Lithium Aluminum Hydride, this valuable building block can be produced in high yield and purity. The detailed procedure and safety considerations outlined herein should enable researchers and process chemists to confidently implement this synthesis in their laboratories.
References
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]
-
Lithium Aluminum Hydride | Office of Environmental Health and Safety. Princeton University Environmental Health & Safety. [Link]
-
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]
-
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
-
Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. The Royal Society of Chemistry. [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]
-
Synthetic modification of the azetidine products. ResearchGate. [Link]
-
A straightforward synthesis of 3-substituted azetidinic amino acids. ARKIVOC. [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
- Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. api.pageplace.de [api.pageplace.de]
- 3. jmchemsci.com [jmchemsci.com]
- 4. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Selective Functionalization of the Primary Amine in tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate: A Comprehensive Guide for Drug Discovery Professionals
<APPLICATION NOTE & PROTOCOL GUIDE >
Abstract
This guide provides a detailed technical overview and robust protocols for the selective functionalization of the primary amine in tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate. This bifunctional building block is of significant interest in medicinal chemistry due to the presence of a strained azetidine ring and a reactive primary amine, offering a versatile platform for the synthesis of novel drug candidates.[1][2][3] The strategic protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group allows for the chemoselective modification of the primary amine. This document outlines key synthetic transformations including acylation, sulfonylation, reductive amination, and alkylation, with an emphasis on reaction mechanisms, experimental design, and troubleshooting.
Introduction: The Strategic Importance of Azetidines in Medicinal Chemistry
Azetidines are four-membered nitrogen-containing heterocycles that have emerged as privileged scaffolds in drug discovery.[2][3] Their inherent ring strain, approximately 25.4 kcal/mol, imparts unique conformational constraints and metabolic stability to parent molecules.[2] This feature, combined with their ability to modulate physicochemical properties, makes them attractive motifs for designing novel therapeutics.[4] The subject of this guide, this compound, is a particularly valuable building block. The Boc-protected azetidine nitrogen ensures its stability and allows for the selective functionalization of the pendant primary amine, a key handle for introducing diverse chemical functionalities.
The primary amine of this reagent offers a nucleophilic center for a variety of chemical transformations. The ability to selectively modify this group without affecting the Boc-protected azetidine is crucial for multi-step syntheses. This guide will delve into the practical aspects of these transformations, providing researchers with the necessary tools to effectively utilize this versatile building block in their drug discovery programs.
Chemoselective Functionalization Strategies
The presence of two nitrogen atoms in this compound—one a secondary amine within the azetidine ring and the other a primary amine in the ethyl side chain—necessitates a chemoselective approach to functionalization. The Boc protecting group on the azetidine nitrogen effectively reduces its nucleophilicity, thereby directing reactions to the more accessible and reactive primary amine.
Below, we detail four key functionalization strategies: acylation, sulfonylation, reductive amination, and alkylation.
N-Acylation: Formation of Amide Bonds
N-acylation is a fundamental transformation in organic synthesis, allowing for the introduction of an acyl group to form a stable amide bond.[5] This reaction is widely used to synthesize a diverse range of compounds with varied biological activities.
Causality of Experimental Choices: The choice of acylating agent and reaction conditions is critical for achieving high yields and purity. Acyl chlorides and anhydrides are common acylating agents.[5] The use of a mild base is often necessary to neutralize the acidic byproduct (e.g., HCl from acyl chlorides) and to facilitate the reaction.[6]
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a suitable base, such as triethylamine (TEA) or pyridine (1.1-1.5 eq.), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermic reaction.
-
Acyl Chloride Addition: Add the acyl chloride (1.0-1.1 eq.), dissolved in a small amount of the same solvent, dropwise to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM or THF | Aprotic to prevent reaction with the acyl chloride. |
| Base | Triethylamine or Pyridine | Neutralizes HCl byproduct, drives reaction forward. |
| Temperature | 0 °C to Room Temp. | Controls exothermicity and minimizes side reactions. |
| Stoichiometry | Slight excess of base | Ensures complete neutralization of acid. |
N-Sulfonylation: Synthesis of Sulfonamides
Sulfonamides are a critical class of compounds in medicinal chemistry, known for their diverse pharmacological activities.[7] The synthesis of sulfonamides is typically achieved by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base.[7][8]
Causality of Experimental Choices: Similar to acylation, the choice of base and solvent is important. Pyridine is often used as both a base and a solvent. A key challenge in the sulfonylation of primary amines is the potential for di-sulfonylation, where the initially formed sulfonamide is deprotonated and reacts with a second molecule of sulfonyl chloride.[9] To mitigate this, careful control of stoichiometry and reaction conditions is essential.[9]
Protocol 2: General Procedure for N-Sulfonylation with a Sulfonyl Chloride
-
Reactant Preparation: Dissolve this compound (1.1 eq.) in anhydrous pyridine or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.0 eq.) portion-wise or as a solution in the same solvent, dropwise to the stirred amine solution over 30-60 minutes.[9]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Pyridine or DCM | Aprotic solvent; pyridine also acts as a base. |
| Base | Pyridine or other hindered base | Neutralizes HCl; hindered base can reduce di-sulfonylation.[9] |
| Temperature | 0 °C to Room Temp. | Slows the reaction rate to favor mono-sulfonylation.[9] |
| Stoichiometry | Slight excess of amine | Minimizes the concentration of unreacted sulfonyl chloride.[9] |
Workflow for Troubleshooting Di-sulfonylation
Caption: Troubleshooting workflow for minimizing di-sulfonylation.
Reductive Amination: Formation of Secondary Amines
Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines.[10][11][12] It involves the reaction of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.[11][13] This one-pot procedure is highly efficient and has a broad substrate scope.[13]
Causality of Experimental Choices: The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the imine (or the protonated iminium ion) in the presence of the starting carbonyl compound.[10][12][14] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[10][12][13] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Protocol 3: General Procedure for Reductive Amination
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in DCM or DCE.[13]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[13] For less reactive carbonyls, the addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial.[13]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution.[13]
-
Reaction Monitoring: Continue stirring at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[13] Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | DCM or DCE | Aprotic, facilitates imine formation and reduction.[13] |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective for imine reduction.[13][14] |
| Temperature | Room Temperature | Sufficient for both imine formation and reduction. |
| Stoichiometry | Slight excess of carbonyl | Drives imine formation. |
Reductive Amination Workflow
Caption: Workflow for one-pot reductive amination.
N-Alkylation: Direct Introduction of Alkyl Groups
Direct N-alkylation of primary amines with alkyl halides can be challenging due to the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium salts.[15][16] However, with careful control of reaction conditions, selective mono-alkylation can be achieved.
Causality of Experimental Choices: To favor mono-alkylation, a slight excess of the primary amine is often used relative to the alkylating agent.[17] The reaction is typically run in the presence of a base to neutralize the acid formed. The choice of base and solvent can significantly influence the selectivity of the reaction.
Protocol 4: General Procedure for Mono-N-Alkylation
-
Reactant Preparation: Dissolve this compound (1.1-1.5 eq.) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq.).
-
Alkyl Halide Addition: Add the alkyl halide (1.0 eq.) dropwise to the stirred mixture at room temperature.
-
Reaction Conditions: The reaction may be stirred at room temperature or gently heated (e.g., 40-60 °C) to drive it to completion.
-
Reaction Monitoring: Monitor the progress by TLC or LC-MS, paying close attention to the formation of the di-alkylated byproduct.
-
Work-up: Upon completion, filter off any inorganic salts. Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.
| Parameter | Condition | Rationale |
| Solvent | Acetonitrile or DMF | Polar aprotic solvents that facilitate Sₙ2 reactions. |
| Base | K₂CO₃ or DIPEA | Neutralizes the acid byproduct without competing as a nucleophile. |
| Temperature | RT to 60 °C | Balances reaction rate with selectivity. |
| Stoichiometry | Excess of amine | Favors reaction with the primary amine over the product. |
Deprotection of the Boc Group
Following the functionalization of the primary amine, the Boc protecting group on the azetidine nitrogen can be removed if desired. This is typically achieved under acidic conditions.
Causality of Experimental Choices: The Boc group is labile to strong acids.[18][19] Trifluoroacetic acid (TFA) in DCM is a common and effective reagent for this deprotection.[19] The reaction is usually rapid and proceeds at room temperature.[19]
Protocol 5: General Procedure for Boc Deprotection
-
Reactant Preparation: Dissolve the N-functionalized, Boc-protected azetidine derivative in DCM.
-
Acid Addition: Add trifluoroacetic acid (TFA) (typically a 10-50% solution in DCM) to the solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting product is often obtained as a TFA salt. It can be used as such or neutralized with a base and purified further if necessary.
Conclusion
This compound is a highly valuable and versatile building block for drug discovery. The strategic placement of the Boc protecting group allows for the chemoselective functionalization of the primary amine through a variety of important synthetic transformations. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in the synthesis of novel and diverse molecular scaffolds, ultimately accelerating the drug discovery process.
References
- 1. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Azetidines - Enamine [enamine.net]
- 4. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ijcrt.org [ijcrt.org]
- 7. cbijournal.com [cbijournal.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Amine alkylation - Wikipedia [en.wikipedia.org]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. researchgate.net [researchgate.net]
- 18. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 19. Amine Protection / Deprotection [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Welcome to the technical support guide for the purification of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges of purifying this polar, multifunctional compound using column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is this compound challenging to purify by standard silica gel chromatography?
This molecule presents two primary challenges. First, it contains a primary amine (-NH2) on the ethyl sidechain, which is basic. This basic group interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2][3] This interaction leads to common problems like peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the column.[3][4] Second, the azetidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, which is known to be labile (unstable) under acidic conditions.[5][6][7] Since standard silica gel is inherently acidic, there is a significant risk of partially or fully cleaving the Boc group during purification, which generates the deprotected amine as a new impurity.[8][9][10][11]
Q2: What is "peak tailing" and why is it so common with this compound?
Peak tailing is a phenomenon in chromatography where a peak appears asymmetrical, with a drawn-out or "tailing" trailing edge.[1][4] For basic compounds like this azetidine derivative, tailing occurs due to strong, non-ideal interactions with the stationary phase. The basic primary amine can engage in strong hydrogen bonding or acid-base interactions with the acidic silanol groups on the silica surface.[1][2] This means that while most of the compound moves with the solvent, a fraction of it remains temporarily "stuck" to the silica and elutes more slowly, creating the characteristic tail.[1]
Q3: How can I tell if the Boc group is being cleaved on the column?
The primary indicator of Boc group cleavage is the appearance of a new, more polar spot on your Thin-Layer Chromatography (TLC) analysis of the collected fractions. The deprotected product, now having two basic amine groups, will have a much lower Retention Factor (Rf) value (it will stick more strongly to the silica) than the desired N-Boc protected compound. If you observe a new baseline spot or a spot that streaks heavily from the baseline in fractions where your product is expected, it is highly probable that deprotection is occurring.[8][9]
Q4: What are the general strategies to successfully purify this compound?
The key is to mitigate the two main issues: the basicity of the primary amine and the acidity of the silica gel. The most effective strategy is to deactivate the acidic sites on the silica gel by adding a small amount of a basic modifier to the mobile phase (eluent).[3][12] Common choices include triethylamine (TEA) or ammonium hydroxide. This additive competes with your compound for the acidic silanol sites, leading to sharper peaks and improved recovery.[3][13] Additionally, running the column efficiently to minimize the compound's residence time on the silica can help reduce the risk of Boc deprotection.
Troubleshooting Guide
Problem: My compound streaks badly and won't move from the baseline on TLC, even in 100% Ethyl Acetate or 5% Methanol/Dichloromethane.
-
Cause: The polarity of your compound, driven by the primary amine, is causing extremely strong interactions with the acidic silica on the TLC plate. Standard solvent systems may not be sufficient to elute it effectively.[8][14]
-
Solution: You need to add a basic modifier to your eluent system to disrupt these interactions. Prepare a new developing jar with a solvent system such as 5-10% Methanol in Dichloromethane (DCM) and add 0.5-1% triethylamine (TEA) or ammonium hydroxide. Re-run the TLC in this modified system. You should observe a significant increase in the Rf value and a much more compact, less streaky spot.[12][14]
Problem: I see a new, more polar spot appear on my TLC plate after letting the crude material sit on the silica for a few minutes.
-
Cause: This is a classic sign of on-plate decomposition, specifically the acid-catalyzed cleavage of the Boc protecting group by the silica gel.[8][9][15]
-
Solution: This confirms that your compound is sensitive to the acidity of the stationary phase. The use of a basic modifier in your column's mobile phase is mandatory.[12] It is also advisable to use a "dry loading" technique (see Protocol 3) to introduce your compound to the pre-neutralized column, preventing localized high concentrations that can promote degradation.[16]
Problem: My compound elutes from the column as a very broad peak across many fractions, resulting in low purity and poor overall recovery.
-
Cause: This is a larger-scale manifestation of the same issues causing tailing on a TLC plate: strong interaction with silica silanol groups.[1][3] The broad peak means your compound is not moving in a tight band. Poor recovery suggests some of the material may be irreversibly bound to the column.
-
Solution:
-
Deactivate the Silica: Ensure your column is thoroughly equilibrated with a mobile phase containing a basic modifier (e.g., 1% TEA). Flush the packed column with at least 5 column volumes of this solvent before loading your sample.[12]
-
Optimize Flow Rate: An excessively fast flow rate may not allow for proper equilibration, while a very slow rate increases contact time and the risk of degradation.[16] Aim for a moderate flow rate (often described as drops falling in rapid succession but not a continuous stream).
-
Use a Gradient: Start with a lower polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product. This sharpening effect can lead to cleaner separation.[12][17]
-
Problem: My purified fractions look clean by TLC, but my ¹H NMR spectrum shows residual triethylamine (TEA).
-
Cause: Triethylamine has a relatively high boiling point (89.5 °C) and can be difficult to remove completely under a standard rotary evaporator, especially if it forms a salt with any trace acidic impurities or your product itself.
-
Solution:
-
Azeotropic Removal: Co-evaporate the combined fractions with a lower-boiling solvent like dichloromethane or toluene several times. This can help azeotropically remove the residual TEA.
-
Aqueous Wash: If your compound is sufficiently soluble in a non-polar organic solvent (like ethyl acetate or ether) and insoluble in water, you can perform a dilute aqueous acid wash (e.g., 1% HCl or saturated NH₄Cl) to protonate and extract the TEA into the aqueous layer. Caution: This is a risky step. You must first confirm that your desired compound will not be extracted into the acidic aqueous layer.
-
Use a More Volatile Base: In the future, consider using a more volatile base like ammonium hydroxide in your eluent. The resulting ammonia is a gas and is much easier to remove during solvent evaporation.
-
Data & Visualization
Table 1: Recommended Starting Solvent Systems for TLC Analysis
The goal is to find a solvent system that provides an Rf value for the target compound between 0.25 and 0.35, as this range is optimal for separation on a column.[17][18]
| System ID | Non-Polar Solvent | Polar Solvent | Basic Modifier (0.5-2%) | Typical Starting Ratio | Notes |
| A | Dichloromethane (DCM) | Methanol (MeOH) | Triethylamine (TEA) | 95:5 | Excellent for highly polar compounds. Adjust MeOH % for desired Rf.[14] |
| B | Dichloromethane (DCM) | Methanol (MeOH) | Ammonium Hydroxide (NH₄OH) | 95:5 | A good alternative to TEA; ammonia is easier to remove.[14] |
| C | Ethyl Acetate (EtOAc) | Methanol (MeOH) | Triethylamine (TEA) | 98:2 | Use if the compound is less polar and shows some mobility in pure EtOAc. |
| D | Hexanes | Ethyl Acetate (EtOAc) | Triethylamine (TEA) | 50:50 | Less likely to work unless impurities are very non-polar, but worth screening.[17] |
Diagram 1: Troubleshooting Workflow for Purification
Caption: A decision tree for troubleshooting common purification issues.
Diagram 2: Recommended Purification Workflow
Caption: A step-by-step workflow for successful column purification.
Experimental Protocols
Protocol 1: Column Preparation with a Basic Modifier
-
Select Column Size: Choose a column where the silica gel weight is approximately 50-100 times the weight of your crude material.
-
Prepare Initial Eluent: Prepare the starting, least polar mobile phase identified during your TLC analysis (e.g., 98:2 DCM:MeOH). Add 1% by volume of triethylamine (TEA) or concentrated ammonium hydroxide.
-
Pack the Column:
-
Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand.
-
Create a slurry of silica gel in your initial eluent.
-
Pour the slurry into the column, using pressure or tapping to create a well-packed, uniform bed. Avoid air bubbles. Add another thin layer of sand on top of the silica bed to prevent disturbance.[16]
-
-
Equilibrate (Neutralize): Drain the solvent to the level of the top layer of sand. Then, flush the packed column with at least 5 column volumes of the initial eluent containing the basic modifier. This step is critical to ensure the entire silica bed is neutralized before the sample is introduced.[12]
Protocol 2: Dry Loading the Sample
Dry loading is highly recommended to prevent decomposition and improve the resolution of the separation.[16]
-
Dissolve Crude Material: Dissolve your crude this compound in a minimal amount of a volatile solvent in which it is freely soluble (e.g., Dichloromethane or Methanol).
-
Adsorb onto Silica: In a round-bottom flask, add a small amount of silica gel (typically 2-3 times the weight of your crude material).
-
Mix and Dry: Add the solution of your crude material to the flask. Swirl to ensure the entire silica bed is wetted. Carefully remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica.[16]
-
Load onto Column: After equilibrating the main column (Protocol 1), carefully add your dry-loaded sample as a uniform layer on top of the sand.
References
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
ResearchGate. (2015). How can I select the solvent system for column chromatography?. Retrieved from [Link]
-
Chemistry For Everyone. (2024). How To Choose Solvent System For Column Chromatography?. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Zhang, M.-J., et al. (2007). Selective deprotection of N-Boc catalyzed by silica gel. ResearchGate. Retrieved from [Link]
-
Chemical Journal of Chinese Universities. (2007). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Retrieved from [Link]
-
Apelqvist, T., & Wensbo, D. (1996). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. ResearchGate. Retrieved from [Link]
-
University of California, Davis. (n.d.). Column chromatography. Retrieved from [Link]
-
ALWSCI. (2024). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Phenomenex. (2024). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
uHPLCs.com. (2024). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]
-
ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Reddit. (2024). Column chromatography issues. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromatography [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 18. youtube.com [youtube.com]
Technical Support Center: Synthesis of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and improve your product yield.
I. Overview of the Synthesis
The synthesis of this compound typically involves a multi-step process. A common and effective route is the reductive amination of a suitable azetidine precursor. This method is favored for its versatility and the availability of mild and selective reducing agents.[1]
A key starting material for this synthesis is often N-Boc-3-azetidinone. The general pathway involves the formation of an intermediate, which is then reduced to the desired aminoethyl product.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in the synthesis of this compound can stem from several factors throughout the synthetic sequence. Here are the most common culprits and how to address them:
-
Purity of Starting Materials: The purity of your starting materials, particularly the azetidine precursor, is critical. Impurities can interfere with the reaction and lead to the formation of side products. It is advisable to verify the purity of your reagents before starting the reaction.
-
Inefficient Intermediate Formation: The initial step of the reaction, often the formation of an imine or a related intermediate, is crucial for a high yield. Ensure that the reaction conditions, such as temperature and reaction time, are optimized for this step.
-
Suboptimal Reduction Step: The choice and handling of the reducing agent are paramount. Some reducing agents are sensitive to moisture and air, which can diminish their effectiveness.
-
Side Reactions: Azetidines, being strained four-membered rings, can be susceptible to ring-opening or polymerization under certain conditions.[2][3] Careful control of the reaction temperature and pH is necessary to minimize these side reactions.
-
Work-up and Purification Losses: Significant product loss can occur during the extraction and purification steps. Ensure proper phase separation during extraction and optimize your chromatography conditions to minimize loss.
Q2: I am having trouble with the reductive amination step. What are some best practices?
Reductive amination is a powerful technique but requires careful execution. Here are some tips for success:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for reductive aminations.[1] It is less reactive towards ketones and aldehydes than other borohydrides, which allows for the in situ formation and reduction of the iminium ion.[4] Other options like sodium cyanoborohydride (NaBH₃CN) are also effective but may require stricter pH control.[4][5]
-
Reaction Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.[1] Ensure your solvent is anhydrous, as water can hydrolyze the iminium intermediate and react with the reducing agent.
-
pH Control: For some reductive aminations, particularly with less reactive amines, the addition of a catalytic amount of acetic acid can facilitate the formation of the iminium ion.[1] However, the pH should not be too low, as it can protonate the amine, rendering it non-nucleophilic.
-
Monitoring the Reaction: It is essential to monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.[1]
Q3: What are some common side products, and how can I avoid them?
Several side reactions can occur during the synthesis. Understanding these can help in devising strategies to minimize their formation.
| Side Product | Formation Mechanism | Prevention Strategy |
| Di-alkylation/Over-reduction Products | Further reaction of the product amine with the starting material or other reactive species. | Use a controlled stoichiometry of reagents. Monitor the reaction closely and stop it once the desired product is formed. |
| Ring-Opened Products | The strained azetidine ring can open under harsh acidic or basic conditions, or at elevated temperatures.[2] | Maintain a neutral or mildly acidic pH. Avoid excessive heat. |
| Polymerization Products | Azetidines can polymerize, especially under acidic conditions.[2] | Control the reaction temperature and pH carefully. |
Q4: Can you provide a detailed protocol for the synthesis?
Below is a generalized, step-by-step protocol for the synthesis of this compound via a two-step sequence from tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
Step 1: Oxidation to tert-Butyl 3-formylazetidine-1-carboxylate
This step converts the primary alcohol to an aldehyde, which is the precursor for the subsequent reductive amination.
-
Reagents and Equipment:
-
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
-
Dess-Martin periodinane (DMP) or similar oxidizing agent
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)
-
-
Procedure:
-
Dissolve tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude aldehyde, which can often be used in the next step without further purification.
-
Step 2: Reductive Amination to this compound
This step involves the reaction of the aldehyde with a source of ammonia followed by reduction.
-
Reagents and Equipment:
-
tert-Butyl 3-formylazetidine-1-carboxylate
-
Ammonia source (e.g., ammonium acetate, ammonia in methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup
-
-
Procedure:
-
Dissolve the crude tert-butyl 3-formylazetidine-1-carboxylate in anhydrous DCE.
-
Add the ammonia source (e.g., ammonium acetate) to the solution and stir for 30-60 minutes at room temperature to form the imine intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final product.
-
Q5: How can I best purify the final product?
Purification is a critical step to obtain a high-purity product.
-
Extraction: During the work-up, ensure that the pH of the aqueous layer is basic (pH > 10) before extracting the product with an organic solvent like DCM. This ensures the amine is in its free base form and is more soluble in the organic phase.
-
Column Chromatography: Flash column chromatography is the most common method for purification. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol with a small percentage of triethylamine or ammonium hydroxide to prevent the product from streaking on the silica gel) is typically effective.
III. Visualizing the Workflow
The following diagram illustrates the key decision points and troubleshooting steps in the synthesis process.
Caption: Troubleshooting workflow for the synthesis.
IV. References
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023-01-21).
-
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH. (2019-10-31).
-
Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem.
-
Application Notes and Protocols: Reductive Amination of Azetidine Derivatives - Benchchem.
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - Serve Content. (2011-10-25).
-
3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH. (2022-11-30).
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? | ResearchGate. (2016-10-22).
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24).
-
Synthesis of Azetidines.
-
Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017-09-27).
-
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate | 1420859-80-8 - ChemicalBook. (2025-07-24).
-
(PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - ResearchGate. (2023-01-11).
-
Azetidine - Wikipedia.
-
CAS 1105662-59-6 Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate - BOC Sciences.
-
Azetidine synthesis - Organic Chemistry Portal.
-
(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure.
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017-09-01).
-
This compound. (2025-02-05).
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - NIH.
-
tert-butyl 3-amino-3-(2-methoxyethyl)azetidine-1-carboxylate 97% - Advanced ChemBlocks.
-
152537-04-7|tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate - BLDpharm.
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC - PubMed Central.
Sources
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
Common side products in the synthesis of substituted azetidines
Welcome to the Technical Support Center for researchers and drug development professionals. This guide provides in-depth troubleshooting for common side reactions encountered during the synthesis of substituted azetidines. Authored from the perspective of a Senior Application Scientist, this document explains the causality behind common synthetic pitfalls and offers field-proven solutions.
Frequently Asked Questions & Troubleshooting Guides
The synthesis of azetidines is often challenging due to the inherent strain of the four-membered ring, which requires a significant activation energy to form and makes the product susceptible to side reactions.[1] This guide addresses the most common issues encountered in the lab.
Question 1: My intramolecular cyclization is yielding the five-membered pyrrolidine instead of the desired four-membered azetidine. Why is this happening and how can I fix it?
Root Cause Analysis:
This is a classic case of competing cyclization pathways. The formation of an azetidine from a γ-substituted amine typically proceeds via a 4-exo-tet intramolecular nucleophilic substitution. However, a competing 5-endo-tet cyclization can occur, leading to the thermodynamically more stable, five-membered pyrrolidine ring.[2] The outcome of this competition is highly sensitive to reaction conditions and substrate structure.
Key Factors Influencing Selectivity:
-
Nature of the Leaving Group: A better leaving group can favor the kinetically controlled 4-exo-tet pathway.
-
Steric Hindrance: Bulky substituents on the substrate can influence the transition state geometry, potentially favoring one pathway over the other.[2]
-
Reaction Conditions: The choice of base, solvent, and temperature can dramatically shift the product ratio.
Troubleshooting & Optimization Protocol:
-
Evaluate the Leaving Group: If using a tosylate or mesylate, consider switching to a halide (e.g., bromide or iodide), which can sometimes favor the desired cyclization.
-
Optimize the Base and Solvent System:
-
Use a strong, non-nucleophilic, sterically hindered base (e.g., LiHMDS, KHMDS) to promote the deprotonation of the amine without interfering in the reaction.
-
Screen aprotic solvents of varying polarity (e.g., THF, Dioxane, Toluene). The solvent can influence the conformation of the open-chain precursor, thereby affecting the proximity of the reacting centers.
-
-
Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures often favor the kinetically controlled product (azetidine) over the thermodynamically favored one (pyrrolidine).[3]
Workflow: Diagnosing and Solving Competing Cyclization
Caption: Troubleshooting workflow for competing cyclization.
Question 2: During the synthesis of a 3-haloazetidine, I'm observing a significant amount of a 3-alkoxyazetidine side product corresponding to my alcohol solvent. What is the mechanism?
Root Cause Analysis:
This side product arises from the high reactivity of an intermediate bicyclic aziridinium ion.[4] The synthesis of 3-haloazetidines can sometimes proceed through a kinetically favored aziridine intermediate, which then rearranges. Alternatively, the 3-haloazetidine product itself can undergo intramolecular nucleophilic displacement to form a strained bicyclic aziridinium ion. This highly electrophilic intermediate is then readily trapped by any nucleophile present, such as an alcohol solvent (methanol, ethanol), leading to the corresponding 3-alkoxyazetidine.[4]
Mechanism of Side Product Formation:
Caption: Formation of 3-alkoxyazetidine via an aziridinium ion.
Troubleshooting & Optimization Protocol:
-
Solvent Selection: The most direct solution is to switch to a less nucleophilic or completely non-nucleophilic solvent. Refluxing in isopropanol, which is more sterically hindered, has been shown to afford the 3-bromoazetidine as the sole product, whereas refluxing in ethanol or methanol yields a mixture.[4] Aprotic solvents like acetonitrile (MeCN) or toluene are excellent alternatives.
-
Temperature Control: If the reaction allows, running at a lower temperature can reduce the rate of formation of the aziridinium ion intermediate.
-
Reagent Choice: In some cases, the choice of reducing agent for related transformations can influence the product distribution. For instance, using LAH in diethyl ether can favor the desired 3-bromoazetidine over pathways that lead to the alkoxy side product.[4]
Table 1: Effect of Solvent on 3-Bromoazetidine Synthesis
| Solvent | Desired Product (3-Bromoazetidine) | Side Product (3-Alkoxyazetidine) | Reference |
| Ethanol | Mixture | Mixture | [4] |
| Methanol | Mixture | Mixture | [4] |
| Isopropanol | Sole Product | Not Observed | [4] |
Question 3: My reaction is not yielding any cyclic product, and I suspect polymerization or ring-opening has occurred. How can I confirm this and prevent it?
Root Cause Analysis:
Azetidines are prone to Cationic Ring-Opening Polymerization (CROP).[5] This process can be initiated by trace acidic impurities, Lewis acids used as catalysts, or even the inherent acidity of reactants or silica gel during chromatography.[6][7] The high ring strain makes the protonated azetidinium ion highly susceptible to nucleophilic attack by another azetidine molecule, initiating a chain reaction that leads to oligomers or high molecular weight polymers.[5][8]
Key Triggers for Polymerization/Ring-Opening:
-
Acidic Conditions: Use of Brønsted or Lewis acids can readily form the reactive azetidinium ion.[6]
-
Reactive Electrophiles: Certain alkylating or acylating agents can activate the ring towards nucleophilic attack.
-
Purification Method: Acidic silica gel can induce polymerization or degradation on the column.[9]
Troubleshooting & Optimization Protocol:
-
Strictly Anhydrous & Inert Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture, which can generate acidic species.
-
Control of Acidity:
-
If a Lewis acid catalyst is required, perform a thorough optimization to use the lowest possible catalytic loading. Consider milder Lewis acids where appropriate.[10]
-
During workup, quench the reaction with a mild base (e.g., saturated NaHCO₃ solution) to neutralize any acid before extraction and concentration.[1]
-
-
Purification Strategy:
-
Use Neutralized Silica: If column chromatography is necessary, use silica gel that has been pre-treated with a base (e.g., slurry with 1-2% triethylamine in the eluent).
-
Alternative Stationary Phases: Consider using neutral or basic alumina as an alternative to silica gel.[1]
-
Non-Chromatographic Methods: For volatile and thermally stable azetidines, distillation under reduced pressure is an excellent purification method that avoids contact with acidic stationary phases.[1] For solid products, recrystallization is highly effective.[9]
-
Protocol: Lanthanide-Catalyzed Azetidine Synthesis via Epoxide Ring-Opening
This protocol demonstrates an optimized method that successfully yields the azetidine product while minimizing acid-catalyzed side reactions.[10]
-
To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).
-
Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0°C.
-
Crucially, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the Lewis acid catalyst.
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using an appropriate method (e.g., column chromatography on treated silica or distillation).
Question 4: The yield of my aza Paternò-Büchi [2+2] photocycloaddition is low. What are the common competing reactions?
Root Cause Analysis:
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful but challenging method for azetidine synthesis.[11][12] Low yields are often due to inherent photochemical side reactions of the imine precursor.
Common Side Reactions:
-
E/Z Isomerization: Upon photoexcitation, acyclic imines can undergo rapid and efficient E/Z isomerization. This process acts as a non-productive energy-wasting pathway, competing directly with the desired cycloaddition and lowering the quantum yield.[12] Using cyclic imines is a common strategy to prevent this.[12]
-
Photoreduction/Fragmentation: The excited state of the imine can also undergo other reactions, such as hydrogen abstraction from the solvent or fragmentation, leading to a complex mixture of byproducts.[13]
Troubleshooting & Optimization Protocol:
-
Imine Substrate Design: If possible, use cyclic imines or imine derivatives that are less prone to isomerization. Recent advances have shown that specific N-substituents, such as N-sulfamoyl fluorides, can promote the desired triplet reactivity pathway.[14]
-
Use of Photosensitizers: In some cases, a triplet sensitizer (e.g., acetone) can be used. The sensitizer absorbs the light and transfers the energy to the imine, populating the reactive triplet state more efficiently and potentially bypassing singlet-state side reactions.[15]
-
Visible Light Photocatalysis: Modern protocols often use visible-light photocatalysts (e.g., Iridium or organic dye catalysts) to generate the reactive triplet state of the imine or oxime precursor under milder conditions, which can improve yields and selectivity.[16][17]
-
Solvent and Concentration: The choice of solvent is critical. Ensure it is transparent at the irradiation wavelength. Concentration may also need to be optimized to favor the intermolecular reaction.[15]
References
- D. A. C. Jurberg, R. S. A. Watad, and P. R. L. Mark, "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle," RSC Publishing, 2021.
- A. M. D’Andrea and S. A. Snyder, "New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks," NIH, 2022.
- A. D. Richardson, M. R. Becker, and C. S.
- "Synthesis of Azetidines," Progress in Chemistry, 2017.
- D. A. C. Jurberg, R. S. A. Watad, and P. R. L. Mark, "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle," Organic & Biomolecular Chemistry (RSC Publishing).
- "Technical Support Center: Azetidine Ring Form
- V. Mehra, I. Lumb, A. Anand, and V. Kumar, "Recent advances in synthetic facets of immensely reactive azetidines," RSC Publishing, 2017.
- "Regioselective ring opening reactions of azetidines," ResearchG
- "troubleshooting guide for azetidine deriv
- "Regioselective Ring-Opening Reactions of Unsymmetric Azetidines," Chinese Journal of Organic Chemistry.
- A. T. L. Lee, P. D. Topham, and A. J. D. Magenau, "Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization," Polymer Chemistry (RSC Publishing), 2019.
- "Reactions of Azetidines," Ambeed.com.
- "Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents," Princeton University, 2017.
- M. Krumb, L. Lackner, P. Fink, D. J. T. Myles, and O. Reiser, "Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes," Beilstein Journals, 2024.
- "Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions," The Journal of Organic Chemistry, 2025.
- "(PDF)
- "Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines," University of Birmingham.
- "Technical Support Center: Working with Substituted Azetidines," BenchChem.
- A. D. Richardson, M. R. Becker, and C. S. Schindler, "Synthesis of azetidines by aza Paternò–Büchi reactions," PMC - NIH, 2020.
- S. Uesugi et al., "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines," PMC - NIH.
- "Synthetic methods to access azetidines," ResearchG
- "Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes," ACS Public
- "A. General synthetic route for accessing azetidines via intermolecular...
Sources
- 1. benchchem.com [benchchem.com]
- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 5. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 6. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. benchchem.com [benchchem.com]
- 10. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Welcome to the technical support guide for tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals to provide practical, field-tested advice on the storage, handling, and application of this versatile bifunctional building block. Our goal is to move beyond simple data sheets and offer causal explanations for experimental choices, ensuring your success.
The unique structure of this molecule, featuring a Boc-protected azetidine ring and a reactive primary aminoethyl side chain, makes it a valuable intermediate in the synthesis of novel chemical entities. However, this same bifunctionality requires careful handling to achieve desired outcomes.
Section 1: Compound Specifications & Properties
A clear understanding of the compound's physical and chemical properties is the foundation of successful experimentation.
| Property | Value | Source |
| CAS Number | 898271-20-0 | [1] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |
| Molecular Weight | 200.28 g/mol | [1] |
| Appearance | Varies; typically a solid or oil | [2] |
| Purity | Typically ≥97% | [1] |
| Key Reactive Sites | 1. Primary Aliphatic Amine (Nucleophilic) | |
| 2. Boc-Protecting Group (Acid-Labile) |
Section 2: Frequently Asked Questions (FAQs)
These are the most common inquiries our application scientists receive regarding this compound.
Q1: What are the definitive recommended storage conditions for long-term stability? A: For optimal long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).[3] While some suppliers suggest room temperature storage for short periods, the primary amine is susceptible to reacting with atmospheric carbon dioxide over time, forming a carbamate salt, which can affect reactivity and purity.[4] Storing it in a cool, dry, and dark place is crucial to prevent degradation.[2]
Q2: What are the most critical safety precautions when handling this compound? A: Based on data from structurally similar compounds, this molecule should be handled with care as it may cause skin, eye, and respiratory irritation.[5][6][7] The following precautions are mandatory:
-
Engineering Controls: Always use this compound within a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[5][6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[2][5][6]
-
Handling: Avoid all direct contact.[5] Wash hands thoroughly with soap and water after handling.[6] Do not eat, drink, or smoke in the laboratory area.[2]
Q3: What is the primary reactive handle on this molecule for conjugation or derivatization? A: The primary aliphatic amine on the ethyl side chain is the intended site for most synthetic transformations. Its nucleophilicity allows for a wide range of reactions, including amide bond formation, reductive amination with aldehydes/ketones, and urea/thiourea formation with isocyanates/isothiocyanates. The Boc group effectively protects the secondary amine within the azetidine ring from participating in these reactions under standard conditions.
Q4: How can the tert-butoxycarbonyl (Boc) protecting group be removed if I need to react with the azetidine nitrogen? A: The Boc group is a classic acid-labile protecting group. It can be efficiently cleaved using strong acids. The most common methods involve dissolving the compound in a solvent like dichloromethane (DCM) or dioxane and treating it with an excess of trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane). The reaction is typically rapid, often completing within 1-2 hours at room temperature.
Section 3: Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This guide addresses specific issues you may encounter.
Problem 1: My amide coupling reaction with an activated carboxylic acid (e.g., using HATU/EDC) is sluggish or fails to go to completion.
-
Possible Cause A: Degradation of Starting Material. The primary amine may have degraded due to improper storage (see FAQ 1).
-
Troubleshooting Step: Before starting your reaction, verify the purity and integrity of the this compound using ¹H NMR or LC-MS. If significant impurities are detected, re-purification or purchase of a new batch is recommended.
-
-
Possible Cause B: Insufficient Base. Amide coupling reagents like HATU or EDC generate acidic byproducts that can protonate the primary amine, rendering it non-nucleophilic.
-
Troubleshooting Step: Ensure you are using at least 2-3 equivalents of a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), in your reaction. This base is critical to neutralize the acidic byproducts and maintain the amine in its reactive, freebase form.
-
-
Possible Cause C: Inappropriate Solvent. The choice of solvent can impact reaction rates.
-
Troubleshooting Step: Aprotic polar solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are generally superior for amide coupling reactions as they effectively solvate all components. If you are using a less polar solvent like DCM, you may experience slower kinetics.
-
Problem 2: During purification via silica gel chromatography, my product is streaking badly or I'm getting low recovery.
-
Possible Cause A: Interaction with Acidic Silica. The basic primary amine (in your product) can strongly interact with the slightly acidic surface of standard silica gel, leading to poor peak shape (streaking) and irreversible adsorption.
-
Troubleshooting Step 1: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. A common and effective choice is to add 0.5-1% triethylamine or ammonium hydroxide to the solvent mixture. This will cap the acidic sites on the silica and dramatically improve peak shape.
-
Troubleshooting Step 2: Perform a "plug" filtration instead of a full column. If the impurities are of very different polarity, you can pass your crude material through a short pad of silica gel (pre-treated with the base-modified eluent) to capture polar impurities, allowing your product to elute quickly.
-
-
Possible Cause B: Product Instability. The product may be unstable to prolonged exposure to silica gel.
-
Troubleshooting Step: Consider alternative purification methods such as reverse-phase HPLC (if the product is sufficiently polar) or crystallization.
-
Section 4: Experimental Protocol: Standard Amide Coupling
This protocol provides a robust, self-validating method for coupling a carboxylic acid to the primary amine of the title compound using HATU, a common and efficient coupling reagent.
Objective: To synthesize N-(2-(1-(tert-butoxycarbonyl)azetidin-3-yl)ethyl)benzamide from benzoic acid.
Materials:
-
This compound (1.0 eq)
-
Benzoic Acid (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂), add benzoic acid (1.1 eq).
-
Activation: Dissolve the benzoic acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. Causality: This pre-activation step forms the highly reactive O-acylisourea intermediate, which is primed for nucleophilic attack.
-
Nucleophilic Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A new spot corresponding to the higher molecular weight amide product should appear, and the starting amine should be consumed.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, saturated aqueous sodium chloride (brine). Causality: The bicarb wash removes unreacted benzoic acid and acidic byproducts from the HATU reagent. The brine wash helps to remove residual water from the organic layer.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an eluent system of hexanes and ethyl acetate, with 0.5% triethylamine added to prevent streaking.
Section 5: Visual Workflows
Visual aids can clarify complex processes and decision-making logic.
Caption: A streamlined workflow for a standard HATU-mediated amide coupling reaction.
Caption: A logical decision tree for troubleshooting incomplete amide coupling reactions.
References
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. kishida.co.jp [kishida.co.jp]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. aksci.com [aksci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Technical Support Guide to Boc-Deprotection of Azetidine Compounds
From the desk of a Senior Application Scientist: Welcome to our dedicated technical support center for overcoming the unique challenges associated with the Boc-deprotection of azetidine-containing molecules. The inherent ring strain of the four-membered azetidine ring, while a valuable asset in medicinal chemistry for imparting conformational rigidity, presents a significant hurdle during the removal of the tert-butoxycarbonyl (Boc) protecting group.[1][2] This guide is structured to provide you, our fellow researchers and drug development professionals, with practical, field-proven solutions to common problems, ensuring the integrity of your azetidine scaffolds.
Troubleshooting Guide: From Incomplete Reactions to Unwanted Byproducts
This section is designed to address specific issues you may encounter during your experiments, providing not just a solution, but the scientific reasoning behind it.
Issue 1: My Boc-deprotection is incomplete or sluggish, even with standard conditions (e.g., TFA in DCM).
Q: What are the likely causes and how can I drive the reaction to completion?
A: Incomplete deprotection of Boc-azetidines is a common frustration that can often be traced back to a few key factors:
-
Insufficient Acid Strength or Concentration: The stability of the Boc group can be surprisingly substrate-dependent. While a standard 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is often effective, some sterically hindered or electronically deactivated azetidines may require more forceful conditions.[3][4][5]
-
Low Reaction Temperature: Many protocols recommend starting the deprotection at 0 °C to mitigate side reactions. However, if the reaction is sluggish, allowing it to warm to room temperature can significantly increase the rate of deprotection.[3]
-
Steric Hindrance: Bulky substituents on the azetidine ring or neighboring groups can shield the Boc group from the acid, slowing down the cleavage.[3][6]
Recommended Solutions:
-
Gradual Increase in Acid Concentration: If your molecule is stable, you can incrementally increase the concentration of TFA. For particularly stubborn cases, neat TFA can be used for a short period, but careful monitoring is crucial to avoid degradation.[3][4]
-
Switch to a Stronger Acid System: A solution of 4M hydrogen chloride (HCl) in 1,4-dioxane is often a more potent alternative to TFA/DCM and can be highly effective.[4]
-
Elevate the Temperature: If initial attempts at 0 °C are unsuccessful, allow the reaction to proceed at room temperature. For some robust substrates, gentle heating (e.g., to 40-50 °C) with a milder acid like p-toluenesulfonic acid (pTSA) can be beneficial.[4]
Issue 2: I'm observing significant azetidine ring-opening as a byproduct.
Q: What is causing the ring to open and how can I preserve the four-membered ring?
A: This is arguably the most critical challenge in azetidine chemistry. The driving force for this undesirable side reaction is the relief of ring strain.
-
The Culprit: Protonation of the Azetidine Nitrogen: Under acidic conditions, the nitrogen atom of the azetidine ring can become protonated. This increases the ring strain and makes the ring highly susceptible to nucleophilic attack, leading to cleavage.[1][7] The pKa of the azetidine nitrogen is a key determinant of its stability at a given pH.[1][7]
dot
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidines - Enamine [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Coupling with tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Welcome to the technical support center for optimizing reaction conditions involving tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling reactions with this versatile building block. The unique structural features of this reagent, namely a primary amine for coupling and a strained azetidine ring, present both opportunities and challenges in synthesis.
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The primary reactive site for coupling reactions is the terminal primary amine of the 2-aminoethyl group. The azetidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, rendering it nucleophilic only after deprotection.
Q2: What are the most common coupling reactions performed with this reagent?
This reagent is predominantly used for amide bond formation with carboxylic acids. Standard peptide coupling reagents such as HATU, HBTU, EDC/HOBt, and PyBOP are commonly employed.
Q3: What inherent challenges are associated with the azetidine ring?
The azetidine ring is a strained four-membered heterocycle.[1][2] While more stable than an aziridine ring, it can be susceptible to ring-opening under harsh acidic or basic conditions, or in the presence of certain Lewis acids.[3][4] Careful selection of reaction conditions is crucial to maintain the integrity of the azetidine core. The Boc protecting group helps to stabilize the ring during many synthetic transformations.[5]
Q4: Can the Boc protecting group be cleaved during the coupling reaction?
Standard amide coupling conditions are generally mild enough to preserve the Boc group. However, prolonged exposure to strong acids will lead to its removal. The N-Botc group, a thiocarbonyl analogue of Boc, has been shown to be more acid-labile than the N-Boc group.[6]
Troubleshooting Guide
Issue 1: Low Yield of the Coupled Product
Low yields are a frequent challenge in amide coupling reactions. Several factors can contribute to this issue.
Possible Causes & Solutions:
-
Incomplete Activation of the Carboxylic Acid:
-
Explanation: The carboxylic acid must be activated by the coupling reagent to form a reactive intermediate that is susceptible to nucleophilic attack by the primary amine.
-
Troubleshooting Steps:
-
Choice of Coupling Reagent: For sterically hindered carboxylic acids or amines, stronger coupling reagents like HATU or HBTU are often more effective than carbodiimides like EDC.[7][8] HATU is known for its rapid reaction kinetics and high coupling efficiency.[9]
-
Activation Time: Allow sufficient time for the formation of the active ester before adding the amine. A pre-activation step of 15-30 minutes is often beneficial.[10]
-
Reagent Stoichiometry: Ensure the correct stoichiometry of reagents. Typically, a slight excess of the coupling reagent and the amine (1.1-1.2 equivalents) relative to the carboxylic acid is used.
-
-
-
Presence of Water in the Reaction Mixture:
-
Explanation: Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting carboxylic acid and reducing the yield of the desired amide.[7][11]
-
Troubleshooting Steps:
-
Anhydrous Solvents: Use anhydrous solvents such as DMF or DCM.[10]
-
Dry Reagents: Ensure all reagents, especially the coupling reagents and additives like HOBt, are dry. HOBt is often sold as a hydrate, which can introduce water into the reaction.[11] Consider using molecular sieves to remove residual moisture.
-
-
-
Sub-optimal Reaction Temperature:
-
Explanation: Most coupling reactions are initially performed at 0°C to control the exothermic reaction and minimize side reactions, then allowed to warm to room temperature.[7]
-
Troubleshooting Steps:
-
Temperature Control: Start the reaction at 0°C and then allow it to proceed at room temperature. For sluggish reactions, gentle heating may be beneficial, but this should be monitored carefully to avoid decomposition.
-
-
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products.
Possible Causes & Solutions:
-
Racemization of Chiral Carboxylic Acids:
-
Explanation: Carbodiimide-mediated couplings can sometimes lead to racemization of chiral carboxylic acids.
-
Troubleshooting Steps:
-
-
Dimerization or Polymerization:
-
Explanation: Intermolecular reactions can compete with the desired intramolecular coupling, especially at high concentrations.[12]
-
Troubleshooting Steps:
-
High Dilution: Performing the reaction under high dilution conditions can favor the desired intramolecular reaction.
-
-
-
Side Reactions Involving the Azetidine Ring:
-
Explanation: Although generally stable under standard coupling conditions, the strained azetidine ring can potentially undergo side reactions under certain conditions.
-
Troubleshooting Steps:
-
Avoid Harsh Conditions: Steer clear of strong acids, bases, or high temperatures that could promote ring-opening or other rearrangements of the azetidine moiety.
-
-
Issue 3: Difficult Purification of the Final Product
Challenges in purification often arise from unreacted starting materials or byproducts of the coupling reaction.
Possible Causes & Solutions:
-
Removal of Excess Coupling Reagents and Byproducts:
-
Explanation: Byproducts from coupling reagents, such as dicyclohexylurea (DCU) from DCC or the urea byproduct from EDC, can complicate purification.
-
Troubleshooting Steps:
-
Aqueous Workup: A standard aqueous workup is often effective. This typically involves washing the organic layer with a dilute acid (e.g., 1N HCl) to remove basic impurities, a dilute base (e.g., saturated NaHCO3) to remove acidic impurities, and brine.[7]
-
Choice of Reagents: Using EDC is advantageous in some cases as its urea byproduct is water-soluble and can be easily removed by aqueous extraction.[8]
-
Solvent Choice for Workup: If DMF is used as the reaction solvent, it can be challenging to remove. Washing with water or a 5% LiCl solution can help extract DMF into the aqueous phase.[13]
-
-
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol is suitable for a wide range of carboxylic acids.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)[9]
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU to the mixture and stir for 15-30 minutes at room temperature to allow for pre-activation of the carboxylic acid.[10]
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous workup as described in the troubleshooting section.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Amide Coupling using EDC/HOBt
This is a classic and cost-effective method for amide bond formation.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC.HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (1.5 eq)
-
Anhydrous DCM or DMF
Procedure:
-
Dissolve the carboxylic acid and HOBt in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC.HCl to the solution, followed by the dropwise addition of DIPEA.
-
Stir the mixture at 0°C for 30 minutes.
-
Add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.[7]
-
Once the reaction is complete, perform an aqueous workup as described previously.
-
Dry the organic layer, concentrate, and purify the product by flash column chromatography.
Data Summary
| Coupling Reagent | Key Advantages | Common Solvents | Typical Reaction Time |
| HATU | High efficiency, fast reaction rates, low racemization[8][9] | DMF, NMP[10] | 1-12 hours |
| HBTU/TBTU | Efficient, fast reactions, low racemization when used with HOBt[8] | DMF[14] | 1-12 hours |
| EDC/HOBt | Cost-effective, water-soluble byproducts (for EDC)[8] | DCM, DMF[7] | 8-24 hours |
| PyBOP | Effective for hindered couplings | DMF, DCM | 2-18 hours |
Visualizations
Caption: General workflow for amide coupling reactions.
Caption: Troubleshooting logic for low reaction yields.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
ResearchGate. (2018). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt?. Retrieved from [Link]
-
ResearchGate. (2016). Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Reddit. (2022). EDC-HOBt Amide coupling workup help. Retrieved from [Link]
- Journal of Organic Chemistry. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- MDPI. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues.
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]
- ACS Publications. (2014).
- National Institutes of Health. (n.d.). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity.
- RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
- PubMed. (2020). A Single-Step Synthesis of Azetidine-3-amines.
-
ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. Retrieved from [Link]
- Organic Syntheses Procedure. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
- MedChemExpress. (n.d.). tert-Butyl 3-(4-aminophenyl)
- Vulcanchem. (n.d.). Tert-butyl 2-(5-bromopyrimidin-2-yl)
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- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
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Troubleshooting low yields in azetidine ring formation
Technical Support Center: Azetidine Synthesis
A-ZChem Synthesis Solutions | Senior Application Scientist Support
Welcome to the A-ZChem Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of azetidines. The inherent ring strain and specific stereoelectronic requirements of the four-membered ring can often lead to low yields and complex side reactions.[1][2] This document provides in-depth, experience-driven answers to common questions, helping you troubleshoot your experiments and optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
SECTION 1: FOUNDATIONAL ISSUES & REACTION SETUP
Q1: My intramolecular cyclization to form an azetidine is giving consistently low yields or failing completely. What are the most common culprits?
A1: This is a frequent and multifaceted problem. Low yields in azetidine ring formation via intramolecular cyclization (typically an SN2 reaction) often trace back to a few core issues:
-
Competing Intermolecular Reactions: This is arguably the most common failure mode. Instead of the nucleophilic nitrogen attacking the electrophilic carbon on the same molecule, it reacts with another precursor molecule. This leads to dimerization or polymerization, consuming your starting material without forming the desired ring.[3][4]
-
Poor Leaving Group: The efficiency of an SN2 reaction is critically dependent on the quality of the leaving group. Hydroxyl groups (-OH) are poor leaving groups and must be activated. Halides like -Cl are often insufficient. More reactive leaving groups such as tosylates (-OTs), mesylates (-OMs), or triflates (-OTf) are generally required for efficient cyclization.[3]
-
Unfavorable Reaction Kinetics: The formation of a four-membered ring is entropically disfavored and subject to significant ring strain (approx. 25.4 kcal/mol).[1] If the activation energy for the intramolecular cyclization is too high, side reactions with lower activation barriers will dominate.
-
Inappropriate Nitrogen Protection: The choice of the N-protecting group is crucial. A group that is too bulky can sterically hinder the intramolecular attack. Conversely, an unprotected or inadequately protected nitrogen can lead to side reactions, such as reacting with your activating agents or forming undesired byproducts.[5]
Troubleshooting Workflow: Initial Steps
SECTION 2: SUBSTRATE & REAGENT CHALLENGES
Q2: I'm trying to cyclize a γ-amino alcohol. How do I choose the best method to activate the hydroxyl group?
A2: Activating the primary or secondary alcohol of your precursor is a critical step. The goal is to convert the -OH into a leaving group that is readily displaced by the intramolecular amine nucleophile. The choice depends on substrate tolerance, desired reactivity, and cost.
| Activation Method | Reagents | Pros | Cons |
| Sulfonylation | TsCl, MsCl, or Tf2O with a base (e.g., Pyridine, Et3N) | Forms excellent leaving groups (OTs, OMs, OTf). Well-established and reliable.[3] | Often requires anhydrous conditions. Removal of sulfonyl protecting groups on nitrogen can be harsh. |
| Appel Reaction | PPh3, CBr4 or I2 | Converts alcohol directly to bromide/iodide. Mild conditions. | Stoichiometric phosphine oxide byproduct can complicate purification. |
| Mitsunobu Reaction | PPh3, DIAD or DEAD, external nucleophile (if needed) | Mild conditions, proceeds with inversion of stereochemistry.[6] Can be used for direct cyclization in some cases. | Generates stoichiometric byproducts (phosphine oxide, hydrazine).[6] Can be sensitive to substrate pKa and steric hindrance.[7] |
Expert Insight: For most standard γ-amino alcohol cyclizations, converting the alcohol to a mesylate or tosylate is the most robust and cost-effective starting point. The triflate is extremely reactive and may be necessary for very hindered systems but can also promote elimination.
Q3: How does my choice of nitrogen protecting group affect the cyclization yield?
A3: The N-protecting group serves two purposes: it deactivates the nitrogen to prevent side reactions during precursor synthesis and modulates its nucleophilicity during the key cyclization step.[5]
-
Electron-Withdrawing Groups (e.g., -Tosyl, -Nosyl): These groups significantly decrease the nitrogen's nucleophilicity. While this is beneficial for preventing side reactions, it can make the final intramolecular SN2 cyclization sluggish or require harsh conditions (e.g., strong base, high heat). However, they are very stable.
-
Carbamates (e.g., -Boc, -Cbz): These are often the best choice. The tert-butoxycarbonyl (Boc) group is particularly common as it provides sufficient protection, is stable to many reaction conditions, and is easily removed with acid.[2] It offers a good balance of stability and reactivity for the cyclization step.
-
Bulky Groups (e.g., -Trityl, -Benzhydryl): Very large groups can sterically enforce an intramolecular reaction over an intermolecular one by making it difficult for two precursor molecules to approach each other.[3][8] The benzhydryl group has been shown to facilitate photochemical Norrish-Yang cyclizations and subsequent ring-opening reactions.[8][9]
Recommendation: Start with an N-Boc protecting group. It provides a reliable balance for most systems. If polymerization is a persistent issue, switching to a bulkier group like Trityl may be a viable strategy.[3][10]
SECTION 3: REACTION CONDITION OPTIMIZATION
Q4: My cyclization is slow and incomplete. What solvent and base should I use?
A4: The solvent and base are critical parameters that dictate the success of the intramolecular SN2 reaction.
Solvent Choice: The ideal solvent for an SN2 reaction must solvate the cation of the base while leaving the nucleophile (the deprotonated amine) relatively "free" and reactive.
-
Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, and Acetonitrile are superior choices. They possess strong dipoles to dissolve reactants but lack acidic protons, so they do not form a tight "solvent cage" around the nitrogen nucleophile through hydrogen bonding.[11] This enhances the nucleophile's reactivity and accelerates the reaction rate.[11][12]
-
Polar Protic Solvents (Avoid): Solvents like water, methanol, or ethanol should generally be avoided for the cyclization step. Their acidic protons will form strong hydrogen bonds with the amine, creating a solvent cage that stabilizes the nucleophile, reduces its reactivity, and slows down the SN2 reaction.[13][14]
Base Selection: The base deprotonates the N-H (or N-H salt) to generate the active nitrogen nucleophile. The key is to choose a base that is strong enough but not nucleophilic itself, and one that minimizes elimination side reactions.
-
Strong, Non-Nucleophilic Bases: For N-sulfonylated precursors, a strong base like Sodium Hydride (NaH) is often required. For carbamate-protected precursors, moderately strong, non-nucleophilic bases like Potassium Carbonate (K₂CO₃) or DBU are excellent choices.[3]
-
Hindered Bases: If elimination is a competing pathway, a hindered base like potassium tert-butoxide (KOtBu) might seem attractive, but its high basicity can often favor elimination even more. It's generally better to use a non-nucleophilic base like K₂CO₃ or DBU and optimize the temperature.
Q5: I am observing a significant amount of an elimination byproduct instead of my azetidine. How can I fix this?
A5: Elimination (E2) is a classic competitor to substitution (SN2). To favor cyclization, you need to make the conditions less favorable for elimination.
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., room temperature or 0 °C instead of reflux) can significantly favor the desired SN2 pathway.
-
Use a Less Hindered Base: As mentioned, highly hindered and strong bases can preferentially abstract a proton from a β-carbon, initiating elimination. Switch from KOtBu to a base like K₂CO₃.
-
Check Your Substrate: Steric hindrance around the electrophilic carbon or the nucleophilic nitrogen can make the SN2 transition state difficult to achieve, giving the E2 pathway a kinetic advantage.[3] While you cannot always change the substrate, this may explain why a particular synthesis is challenging.
SECTION 4: ADVANCED PROTOCOLS
Detailed Protocol: Synthesis of N-Boc-azetidine from N-Boc-3-amino-1-propanol
This two-step protocol is a robust method for forming the azetidine ring from a commercially available or easily synthesized γ-amino alcohol.
Step 1: Mesylation of N-Boc-3-amino-1-propanol
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-amino-1-propanol (1.0 equiv) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (Et₃N, 1.5 equiv) dropwise to the stirred solution.
-
Mesylation: Slowly add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Setup: To a round-bottom flask, add the crude mesylate from Step 1 and a polar aprotic solvent such as DMF.
-
Base Addition: Add potassium carbonate (K₂CO₃, 3.0 equiv).
-
Reaction: Heat the mixture to 60-80 °C and stir overnight. Monitor the reaction by TLC or LCMS for the disappearance of the mesylate and the appearance of the N-Boc-azetidine product.
-
Workup: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the layers and extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash extensively with brine to remove DMF, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the final N-Boc-azetidine.[2][15]
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
- Synthesis of Azetidines. Progress in Chemistry.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
- Optimizing reaction conditions for azetidine ring form
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Common side reactions in the synthesis of 3-(Bromomethyl)azetidine. BenchChem.
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PubMed.
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
- Troubleshooting guide for azetidine deriv
- PREPARATION AND SYNTHETIC APPLIC
- Azetidine synthesis. Organic Chemistry Portal.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
- The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate.
- What is the effect of solvent on SN2?. Quora.
- Solvent Effects on Sn2 Reactions. YouTube.
- 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts.
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
- Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly.
- Mitsunobu Reaction. Organic Chemistry Portal.
- Mitsunobu reaction issues. Reddit.
Sources
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- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Dimer Formation in Reactions with Bifunctional Azetidines
Welcome to the technical support center for chemists and researchers working with bifunctional azetidines. The unique reactivity of the strained four-membered azetidine ring makes it a valuable scaffold in medicinal chemistry and drug development.[1][2] However, this same reactivity, especially in molecules possessing a second reactive site, presents a significant synthetic challenge: the formation of unwanted dimers or polymers.
This guide provides practical, field-tested strategies and in-depth troubleshooting advice to help you minimize these side reactions and maximize the yield of your desired product. We will delve into the mechanistic principles governing dimerization and offer concrete protocols to steer your reactions toward the intended intramolecular pathway.
Frequently Asked Questions (FAQs)
Q1: Why is dimer formation so common with bifunctional azetidines?
A1: Dimer formation arises from a competition between two pathways: the desired intramolecular reaction (where the two functional groups within the same molecule react to form a cyclic product) and the undesired intermolecular reaction (where one functional group of a molecule reacts with a functional group of a second molecule, leading to a dimer).[3][4] Bifunctional azetidines are particularly susceptible because the high ring strain (approx. 25.4 kcal/mol) can make certain intramolecular cyclizations kinetically challenging, sometimes allowing the intermolecular pathway to compete effectively.[1][5]
Q2: What is the single most effective strategy to prevent dimerization?
A2: The most universally effective strategy is employing high dilution conditions coupled with the slow addition of the bifunctional substrate.[6] This technique, often called the "high dilution principle," is designed to keep the instantaneous concentration of the reactant low. At any given moment, a molecule is more likely to encounter its own other reactive end than it is to encounter another molecule, thus favoring the intramolecular pathway.[6][7]
Q3: How do reaction kinetics favor dimerization?
A3: The key is reaction order. The desired intramolecular reaction is a first-order process (rate ∝ [substrate]), as it only depends on the concentration of one molecule. The undesired intermolecular dimerization is a second-order process (rate ∝ [substrate]²), as it requires two molecules to collide. By significantly lowering the concentration, you disproportionately slow down the second-order dimerization reaction compared to the first-order cyclization.
Q4: Can protecting groups help control the reactivity?
A4: Absolutely. Protecting one of the functional groups is a cornerstone of multistep synthesis and is highly effective here.[8][9] For a bifunctional azetidine, you can protect the azetidine nitrogen (e.g., with a Boc or Cbz group) or the second functional group.[10][11] This ensures that only one site is available to react at a time, completely preventing premature dimerization. The protecting group is then removed in a subsequent step to reveal the desired functionality.[9][10]
Visualizing the Competing Pathways
The diagram below illustrates the fundamental choice a bifunctional azetidine molecule (A-X-B) faces during a reaction. The goal is to favor the green pathway (intramolecular cyclization) while suppressing the red pathway (intermolecular dimerization).
Caption: Competing intramolecular vs. intermolecular reaction pathways.
Troubleshooting Guides
Use these guides to diagnose and solve dimerization issues based on your specific experimental observations.
Guide 1: Problem - Significant Dimer/Polymer Formation Identified by LC-MS or NMR
| Probable Cause | Proposed Solution & Scientific Rationale |
| Concentration Too High | Solution: Decrease the reaction concentration significantly. Start with a 10-fold dilution (e.g., from 0.1 M to 0.01 M). Rationale: This is the most direct way to disfavor the second-order intermolecular reaction which depends on collisions between two substrate molecules.[12][13] The first-order intramolecular reaction rate will decrease, but the dimerization rate will decrease far more dramatically. |
| Rapid Addition of Reagents | Solution: Use a syringe pump for the slow, controlled addition of the bifunctional azetidine to the reaction mixture over several hours. Rationale: Slow addition maintains a state of pseudo-high dilution.[6] Even if the overall reaction volume isn't massive, the instantaneous concentration of the reactive species remains extremely low, as it is consumed almost as quickly as it is added. |
| Unfavorable Reaction Temperature | Solution: Lower the reaction temperature. Attempt the reaction at 0 °C or room temperature if it was previously run at elevated temperatures. Rationale: Higher temperatures increase the kinetic energy of all molecules, leading to more frequent collisions and potentially overcoming the activation barrier for both desired and undesired pathways.[14] Lowering the temperature can sometimes provide better selectivity if the activation energy for dimerization is higher than that for cyclization. |
| Both Functional Groups are Active | Solution: Redesign the synthesis to incorporate an orthogonal protecting group strategy.[8] Protect one of the reactive sites (e.g., the azetidine nitrogen with a Boc group), perform the reaction on the other functional group, and then deprotect. Rationale: This approach chemically enforces the desired reaction pathway by making dimerization impossible.[10] The choice of protecting group is critical; it must be stable to the reaction conditions and easily removable without degrading the strained azetidine ring.[15] |
Guide 2: Problem - Low Yield of Desired Product, with Complex Mixture of Byproducts
| Probable Cause | Proposed Solution & Scientific Rationale |
| Ring Strain Issues | Solution: Re-evaluate the cyclization strategy. The formation of a strained four-membered ring can be kinetically disfavored.[5][16] Consider if a different synthetic route that forms the azetidine ring under less strenuous conditions might be more effective. Rationale: Sometimes, the inherent energetic barrier to forming the azetidine ring is too high, leading to alternative side reactions like elimination or decomposition.[13] Exploring different precursors or catalytic systems may be necessary.[1][17] |
| Inappropriate Solvent or Base | Solution: Screen different solvents and bases. For SN2-type cyclizations, a polar aprotic solvent (e.g., DMF, DMSO) can accelerate the reaction.[13] Use a non-nucleophilic base (e.g., NaH, LiHMDS) to avoid competing reactions. Rationale: The solvent can influence the conformation of the substrate, potentially pre-organizing it for cyclization. The base is critical for deprotonating the nucleophile without participating in undesired side reactions. |
Troubleshooting Workflow
This decision tree provides a systematic approach to addressing dimer formation.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular vs. Intermolecular Reaction [vrchemistry.chem.ox.ac.uk]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. High dilution principle - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
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- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
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- 17. Azetidine synthesis [organic-chemistry.org]
Stability of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate in different solvents
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights, troubleshooting advice, and practical protocols related to the stability of this versatile building block.
General Profile & Key Structural Features
This compound is a bifunctional molecule increasingly used in medicinal chemistry. Its utility stems from its unique combination of a strained azetidine ring, a primary amino group, and a Boc-protected secondary amine. However, these same features govern its reactivity and stability profile. Understanding these characteristics is critical for its successful storage, handling, and application in synthesis.
Caption: Key functional moieties of the target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound.
Q1: What are the primary modes of degradation for this compound?
The most significant stability liability is the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group.[1][2] The azetidine ring, while strained, is considerably more stable than an aziridine ring and typically requires harsh acidic or basic conditions for cleavage.[3][4][5]
-
Primary Degradation Pathway: Hydrolysis of the carbamate bond under acidic conditions, resulting in the formation of the free diamine, carbon dioxide, and isobutene (from the tert-butyl cation).[1]
-
Secondary Pathway (Less Common): Under strongly acidic or basic conditions, or in the presence of potent nucleophiles, the azetidine ring can undergo ring-opening.[3][6] However, this is not a common issue under standard synthetic or storage conditions.
Caption: Acid-catalyzed deprotection of the N-Boc group.
Q2: My compound is degrading during workup or purification. What is the likely cause?
Unintentional exposure to acidic conditions is the most frequent cause.
-
Aqueous Acidic Washes: Avoid washing with solutions like 1M HCl or even mildly acidic buffers. If an aqueous wash is necessary, use deionized water, a saturated NaHCO₃ solution, or brine.
-
Silica Gel Chromatography: Standard silica gel is inherently acidic and can cause partial or complete deprotection on the column. To mitigate this, you can use silica gel that has been neutralized by pre-slurrying with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), or use commercially available deactivated silica gel.
-
Reversed-Phase HPLC: Using trifluoroacetic acid (TFA) as a mobile phase modifier, even at low concentrations (0.1%), can lead to Boc group cleavage.[7] This is especially problematic during solvent evaporation, as the TFA concentration increases.[7] If possible, use a different modifier like acetic acid or ammonium acetate, or immediately neutralize the collected fractions.[7]
Q3: How stable is the compound in common laboratory solvents?
Stability is highly dependent on solvent purity and type. The primary concerns are acidity and reactivity.
| Solvent Class | Examples | Stability Rating | Rationale / Potential Issues |
| Aprotic Non-Polar | Hexanes, Toluene, Diethyl Ether | Excellent | Low reactivity. Recommended for long-term storage as a solid or in solution. |
| Aprotic Polar | DCM, THF, Acetonitrile (ACN) | Good | Generally stable, but ensure solvents are anhydrous and free of acidic impurities. Older bottles of DCM can contain trace HCl. THF can form peroxides. |
| Protic (Neutral) | Methanol, Ethanol, Isopropanol | Moderate | Can act as a proton source, potentially facilitating slow degradation over time, especially if heated. The primary amine can also engage in hydrogen bonding, affecting solubility/reactivity. |
| Acidic | Solvents with TFA, HCl, Acetic Acid | Unstable | Rapid deprotection of the Boc group will occur.[1][8] These conditions should only be used if deprotection is the intended outcome. |
| Basic | Solvents with TEA, DIPEA, NaOH | Good to Excellent | The Boc group is highly stable to basic conditions.[2][9] The azetidine ring is also generally stable to common organic bases, but may be susceptible to strong aqueous bases (e.g., NaOH). |
Q4: Can I heat solutions of this compound?
Caution is advised. While the compound itself is thermally stable at moderate temperatures, heating in certain solvents can accelerate degradation.
-
Protic Solvents: Heating in alcohols can increase the rate of solvolysis or other side reactions.
-
High Temperatures: At very high temperatures (>150 °C), thermal deprotection of the Boc group can occur even without an acid catalyst.[10] It is best to perform reactions at or below room temperature unless necessary and to concentrate solutions under reduced pressure at moderate temperatures (e.g., <40 °C).
Recommended Handling & Storage
To ensure the long-term integrity of this compound, follow these guidelines:
-
Storage: Store the material as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For optimal stability, keep it in a freezer at -20°C.[11]
-
Handling:
-
Handle the compound in a dry, inert atmosphere whenever possible.
-
When preparing solutions, use high-purity, anhydrous solvents.
-
Avoid contact with acidic materials, including acidic glassware.
-
Solutions should be prepared fresh for use. If short-term storage of a solution is required, use an aprotic, non-polar solvent and store at low temperature.
-
Experimental Protocol: Stability Assessment via HPLC
This protocol provides a self-validating method to assess the stability of the compound in a solvent of your choice.
Objective: To quantify the percentage of intact this compound over time in a given solvent.
Materials:
-
This compound
-
HPLC-grade solvent to be tested (e.g., Acetonitrile, Methanol, DCM)
-
HPLC system with UV detector (e.g., DAD or VWD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (ACN) and water
-
Ammonium acetate or ammonium bicarbonate (for mobile phase buffer)
Caption: Experimental workflow for HPLC-based stability testing.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a stable solvent like acetonitrile.
-
Test Solution Preparation: In a clean vial, add a known volume of the solvent to be tested. Add an aliquot of the stock solution to achieve a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Time Zero (t=0) Analysis: Immediately after preparation, inject an aliquot of the test solution onto the HPLC system. This serves as your baseline reference.
-
Incubation: Store the test solution vial under the desired conditions (e.g., room temperature, 40°C, protected from light).
-
Subsequent Analysis: Inject aliquots of the test solution at predetermined time points (e.g., 1, 4, 8, and 24 hours).
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 210 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of remaining compound at time t using the formula: % Remaining = (Area_t / Area_t0) * 100
-
Plot % Remaining versus time to visualize the degradation kinetics. A stable compound will show minimal loss (<5%) over 24 hours.
-
References
- BenchChem. (n.d.). The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery.
- BenchChem. (n.d.). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
- ResearchGate. (n.d.). Stability of different azetidine esters.
- BenchChem. (n.d.). A Researcher's Guide to Confirming N-Boc Protection of Amines via NMR Analysis.
- Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Advanced ChemBlocks. (n.d.). tert-butyl 3-amino-3-(2-methoxyethyl)azetidine-1-carboxylate 97%.
- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
- BenchChem. (n.d.). Stability of the Boc Protecting Group: A Comparative Guide for Researchers.
- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry.
- National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- BenchChem. (n.d.). Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids.
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- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- BLD Pharm. (n.d.). tert-Butyl 3-azidoazetidine-1-carboxylate.
- ACS GCI Pharmaceutical Roundtable. (2025). Reagent Guides: Bases.
- ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
- Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.
- Ambeed.com. (n.d.). Reactions of Azetidines.
- BLD Pharmatech. (n.d.). Safety Data Sheet for 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate.
- Sigma-Aldrich. (n.d.). tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate 95%.
- National Institutes of Health. (2024). Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. PMC.
- LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- PubChemLite. (n.d.). tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate (C10H17NO3).
- Knight Chemicals Online. (n.d.). tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate.
- BLD Pharm. (n.d.). tert-Butyl 3-aminoazetidine-1-carboxylate.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- ChemicalBook. (2025). tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate.
- PubChem. (n.d.). tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.
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Technical Support Center: Analytical Methods for Monitoring Azetidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for monitoring the synthesis of azetidines. This guide is designed for researchers, chemists, and drug development professionals who work with these unique four-membered heterocyclic compounds. The inherent ring strain of azetidines makes their synthesis both a challenge and an opportunity, necessitating robust analytical methods to track reaction progress, identify byproducts, and optimize conditions for higher yields and purity.[1][2][3]
This document moves beyond simple protocols to explain the causality behind analytical choices, providing you with the expertise to troubleshoot common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most effective for monitoring the progress of my azetidine synthesis?
The choice of analytical technique depends on the specific information you need (qualitative vs. quantitative), the reaction scale, and available equipment. The most common and effective methods are Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]
Each method offers distinct advantages:
-
TLC is ideal for quick, qualitative checks to see if the starting material is being consumed and a new product is forming.[4] It's fast, inexpensive, and requires minimal sample preparation.
-
¹H NMR Spectroscopy provides quantitative data by allowing you to compare the integration of characteristic peaks for the starting materials and the azetidine product.[4] This is excellent for determining conversion rates.
-
LC-MS is highly sensitive and provides both separation of components and mass information.[4][5] It is invaluable for identifying the molecular weights of your product, intermediates, and any side products, even at very low concentrations.[4][6]
The following diagram outlines a decision-making workflow for selecting the appropriate analytical method.
Sources
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Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of Azetidine-Based Scaffolds in Drug Discovery
Introduction: The Rising Prominence of Strained Scaffolds
In modern medicinal chemistry, the azetidine ring has emerged as a valuable structural motif.[1] This four-membered saturated nitrogen heterocycle provides a rigid, three-dimensional scaffold that can orient substituents in precise vectors, often leading to improved potency and optimized pharmacokinetic properties compared to larger, more flexible rings.[1] However, the inherent ring strain that makes azetidines conformationally restricted also imparts unique spectroscopic characteristics.[1][2] Understanding these features is paramount for unambiguous structural verification during synthesis and lead optimization.
This guide provides an in-depth ¹H NMR analysis of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate , a versatile building block, and compares its spectral features to those of its five- and six-membered ring counterparts: the pyrrolidine and piperidine analogs. Through this comparison, we will illuminate the diagnostic signals that define the azetidine core and provide a robust framework for its characterization.
Focus Molecule: ¹H NMR Analysis of this compound
The structure of our focus molecule presents several distinct proton environments, each providing a unique signature in the ¹H NMR spectrum. The Boc (tert-butoxycarbonyl) protecting group, the strained azetidine ring, and the flexible aminoethyl sidechain all contribute to the overall spectrum.
Caption: Structure of this compound with key protons labeled.
A typical ¹H NMR spectrum (in CDCl₃) of this compound reveals the following key signals:
-
~4.0-3.8 ppm (m, 2H, Hₐ, Hᵦ): These signals correspond to two of the four azetidine ring protons, specifically those adjacent to the Boc-protected nitrogen. The electron-withdrawing effect of the carbamate deshields these protons, shifting them downfield. They often appear as a complex multiplet or distinct triplets due to coupling with the other ring protons.
-
~3.6-3.4 ppm (m, 2H, Hₐ', Hᵦ'): The remaining two azetidine ring protons, also adjacent to the nitrogen, appear in this region. Their precise shift and multiplicity depend on the specific conformation and coupling constants.
-
~3.0-2.8 ppm (m, 1H, H꜀): The single proton on the C3 carbon of the azetidine ring is a key landmark. It is coupled to the adjacent ring protons (Hₐ, Hᵦ, Hₐ', Hᵦ') and the methylene protons of the ethyl sidechain (Hₔ), resulting in a complex multiplet.
-
~2.75 ppm (t, 2H, Hₑ): The methylene protons adjacent to the terminal amino group typically appear as a triplet, deshielded by the nitrogen.
-
~1.65 ppm (q, 2H, Hₔ): The methylene protons of the ethyl group adjacent to the azetidine ring appear further upfield.
-
~1.45 ppm (s, 9H): This strong singlet is the characteristic signal for the nine equivalent protons of the tert-butyl group on the Boc protectorate.
-
~1.30 ppm (br s, 2H): The two protons of the primary amine (NH₂) typically appear as a broad singlet. The chemical shift of this peak is highly variable and depends on solvent, concentration, and temperature. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.[3]
Comparative Analysis: Azetidine vs. Pyrrolidine and Piperidine Analogs
To appreciate the unique spectral signature of the azetidine ring, it is instructive to compare it with its less-strained, five- and six-membered ring homologs. The primary difference arises from the C-N-C bond angles and the resulting ring strain, which influences the hybridization of the nitrogen atom and the electronic environment of the ring protons.[4]
| Compound Name | Ring Protons α to Nitrogen (δ, ppm) | Ring Protons β to Nitrogen (δ, ppm) | Key Differentiator |
| This compound | ~3.9 - 3.5 | ~3.0 (methine) | Downfield Shift: Ring protons are significantly deshielded due to ring strain and carbamate group.[2][5] Distinct methine proton signal. |
| tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate (Hypothetical) | ~3.4 - 3.2 | ~1.9 - 1.7 | Intermediate Shift: Less strained than azetidine, resulting in more upfield-shifted ring proton signals.[6][7] |
| tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate (Hypothetical) | ~4.0 (axial), ~2.7 (equatorial) | ~1.7 - 1.5 | Greater Complexity: Chair conformation leads to distinct axial and equatorial proton signals. Broad signals are common.[7][8] |
Causality Behind the Differences:
-
Ring Strain and Hybridization: The smaller C-N-C bond angle in the azetidine ring forces the nitrogen's lone pair to have more s-character.[4] This effectively increases the electronegativity of the nitrogen, which deshields the adjacent protons (Hₐ, Hᵦ) more strongly than in the pyrrolidine or piperidine rings, pushing their signals further downfield.[2][4]
-
Conformational Rigidity: The azetidine ring is relatively planar and rigid. In contrast, the piperidine ring exists in a flexible chair conformation, leading to distinct and often broad signals for axial and equatorial protons, which can complicate spectral interpretation. The pyrrolidine ring has an envelope conformation, which is more flexible than azetidine but less complex than piperidine.
-
Chemical Shift of β-Protons: The methine proton (H꜀) in the azetidine is a unique feature. In the pyrrolidine and piperidine analogs, the corresponding positions are methylenes, which appear further upfield in the 1.5-1.9 ppm range, a region often crowded with other aliphatic signals.
Standard Experimental Protocol for ¹H NMR Analysis
To ensure high-quality, reproducible data, adherence to a standardized protocol is essential. This protocol is designed for the routine analysis of amine-containing, Boc-protected heterocyclic compounds.
Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (Chloroform-d, CDCl₃, is a common choice for this class of compounds). Ensure the sample dissolves completely.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[9]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.
-
Set appropriate acquisition parameters. For a standard ¹H spectrum on a 400 MHz instrument, typical parameters are: a 30° pulse angle, 16 to 64 scans, and a relaxation delay of 1-2 seconds.
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.
-
Integrate all signals. The relative area of each signal corresponds to the number of protons it represents.[3] For amine protons (NH₂), integration may be less accurate due to peak broadening and exchange.[3]
-
Conclusion
The ¹H NMR spectrum of this compound provides a clear and reproducible fingerprint for structural confirmation. The diagnostic downfield shifts of the azetidine ring protons, particularly when compared to the analogous pyrrolidine and piperidine scaffolds, serve as a powerful tool for researchers. By understanding the influence of ring strain and conformational rigidity on chemical shifts, scientists can confidently identify and characterize these valuable building blocks, accelerating the pace of drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Azetidin-2-ones.
- The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
- National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC, NIH.
- National Center for Biotechnology Information. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PMC, NIH.
- ACS Publications. (n.d.). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au.
- The Royal Society of Chemistry. (2003). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives.
- Chemistry Stack Exchange. (2016). Relative basicity of cyclic amines.
- University of Regensburg. (n.d.). ¹H NMR Spectroscopy Lecture Notes.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
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Mass spectrometry characterization of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
An In-Depth Guide to the Mass Spectrometry Characterization of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Abstract
This compound is a key building block in medicinal chemistry, valued for its strained azetidine core, a feature present in numerous bioactive compounds and natural products.[1] Accurate and comprehensive structural characterization is paramount for its effective use in drug development and synthesis. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone technique for this purpose. This guide provides a detailed, expert-led exploration of the mass spectrometry behavior of this compound. We will predict its fragmentation pathways under electrospray ionization (ESI), compare its spectral features to those of logical alternatives, and provide a robust experimental protocol for its analysis. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep understanding of the structural elucidation of complex heterocyclic molecules.
Molecular Structure and Predicted Fragmentation Hotspots
The structure of this compound contains several functional groups that dictate its fragmentation pattern under mass spectrometric analysis. The molecule consists of a tert-butoxycarbonyl (Boc) protecting group, a strained four-membered azetidine ring, and an aminoethyl side chain. Each of these components offers a potential site for bond cleavage upon collisional activation.
The molecular formula is C10H20N2O2, with a monoisotopic mass of 200.1525 g/mol .[2][3] Under typical positive mode electrospray ionization, the molecule will be observed as the protonated species, [M+H]+, at an m/z of approximately 201.1603.
Caption: Predicted major fragmentation pathway for the target molecule.
Comparative Fragmentation Analysis
To provide context, we compare the predicted fragmentation of our target molecule with two logical alternatives: a simpler Boc-protected azetidine and a positional isomer.
| Compound | Parent Ion [M+H]+ | Key Fragment 1 (Boc Loss) | Key Fragment 2 (Ring/Side Chain) | Diagnostic Feature |
| Target: this compound | 201.16 | m/z 145.10 (-C4H8) | m/z 30.03 (Side-chain α-cleavage) | Combination of Boc fragmentation and the characteristic m/z 30 amine fragment. |
| Alternative 1: 1-Boc-3-azetidinone [4] | 172.09 | m/z 116.05 (-C4H8) | m/z 56 (Azetidine ring fragment) [5] | Simpler spectrum dominated by Boc loss and core azetidine ring fragmentation. |
| Alternative 2: tert-Butyl 2-(2-aminoethyl)azetidine-1-carboxylate [2][3] | 201.16 | m/z 145.10 (-C4H8) | Different ring fragmentation pattern | Isomeric mass, but the position of the side chain at C2 will alter subsequent ring cleavage pathways. |
This comparison highlights how high-resolution mass spectrometry can not only identify the compound but also distinguish it from closely related isomers and simpler precursors. The presence and position of the aminoethyl side chain introduce unique fragmentation channels that are absent in simpler analogs.
Recommended Experimental Protocol: LC-MS/MS
This protocol outlines a robust method for the characterization of this compound using a standard high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.
A. Sample and Standard Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analytical standard in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of methanol and deionized water. This solution is used for direct infusion or LC-MS analysis.
B. Liquid Chromatography
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min. [6]* Gradient:
-
0.0 - 1.0 min: 5% B
-
1.0 - 5.0 min: Linear gradient from 5% to 95% B
-
5.0 - 6.0 min: Hold at 95% B
-
6.0 - 6.1 min: Return to 5% B
-
6.1 - 8.0 min: Column re-equilibration at 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
C. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MS Scan Mode: Full scan (MS1) from m/z 50-300 to identify the [M+H]+ ion, followed by data-dependent MS/MS acquisition on the most intense ions.
-
Key Parameters (instrument-dependent):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Gas Flow: 800 L/hr
-
Desolvation Temperature: 400 °C
-
-
MS/MS Parameters:
-
Precursor Ion: m/z 201.16
-
Collision Energy: Ramped from 10-40 eV to observe both primary and secondary fragments. [7]
-
Caption: General experimental workflow for LC-MS/MS analysis.
Conclusion
The mass spectrometric characterization of this compound is defined by a predictable and informative fragmentation pattern. The primary cleavages of the Boc-group (loss of 56 Da or the appearance of m/z 57) serve as a reliable diagnostic handle. Further structural confirmation is provided by secondary fragments arising from the aminoethyl side chain (m/z 30) and the azetidine core. By comparing these fragments against those of logical alternatives and employing the robust LC-MS/MS protocol provided, researchers can confidently identify and characterize this important chemical building block, ensuring the integrity of their synthetic and drug discovery workflows.
References
- BenchChem. (2025). Mass Spectrometry Analysis: Unraveling the Fragmentation of 2-(4-Ethylphenyl)azetidine.
- Guedes, A. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
- Advanced ChemBlocks Inc. tert-butyl 3-amino-3-(2-methoxyethyl)azetidine-1-carboxylate 97%.
- University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
- Pan, D. et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central.
- ChemicalBook. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.
- ChemicalBook. tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate | 1420859-80-8.
- ChemicalBook. 1-Boc-3-azetidinone | 398489-26-4.
- ChemBK. 2-(2-Amino-ethyl)-azetidine-1-carboxylic acid tert-butyl ester.
- CP Lab Safety. tert-butyl 2-(2-aminoethyl)azetidine-1-carboxylate, min 97%, 100 mg.
- SOAR. MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATIO.
- ResearchGate. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray.
- NIH. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies.
- University of Massachusetts. Mass Spectrometry: Fragmentation.
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A Senior Application Scientist's Guide to HPLC Purity Assessment of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Introduction
In the landscape of modern drug discovery and development, the structural integrity and purity of synthetic intermediates are paramount. Tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate is a key building block, prized for its strained azetidine ring and the versatile primary amine, making it a valuable scaffold in medicinal chemistry. Ensuring its purity is not merely a quality control checkpoint; it is a critical step that dictates the success of subsequent synthetic transformations and the safety profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of this compound. We will move beyond mere protocols, delving into the rationale behind methodological choices and providing the experimental data necessary for researchers, scientists, and drug development professionals to make informed analytical decisions.
The Analytical Challenge: Unpacking the Molecule's Properties
The chemical structure of this compound presents a unique set of challenges for chromatographic analysis. Its key features include:
-
A Basic Primary Amine: This functional group is prone to strong interactions with acidic residual silanols on the surface of traditional silica-based HPLC columns. This interaction is a primary cause of poor chromatographic performance, leading to significant peak tailing.[1][2][3]
-
High Polarity: The presence of the amine and carbamate groups makes the molecule highly polar, resulting in poor retention on conventional nonpolar stationary phases like C18 under highly aqueous mobile phase conditions.[4][5][6]
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is susceptible to acidic hydrolysis.[7] Aggressive mobile phase conditions, particularly the use of strong acids, can lead to on-column degradation, generating the de-protected amine as an artifact and compromising the accuracy of the purity assessment.
-
Potential Impurities: Impurities can stem from starting materials, side reactions, or degradation.[8] Common impurities may include the de-protected analog, dimers, or products of ring-opening.
A successful HPLC method must navigate these challenges to provide accurate, reproducible, and sensitive purity determinations.
Comparative HPLC Methodologies: A Data-Driven Approach
We will compare two primary HPLC strategies: traditional Reversed-Phase (RP-HPLC) with mobile phase modifiers and the alternative technique of Hydrophilic Interaction Liquid Chromatography (HILIC).
Method 1: Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing
RP-HPLC is the workhorse of most analytical labs.[9] For basic compounds like our analyte, success hinges on mitigating the undesirable interactions with the stationary phase. The most common strategy is the use of an acidic mobile phase additive. We compare two common additives: Formic Acid (FA) and Trifluoroacetic acid (TFA).
The Rationale (Causality):
-
Formic Acid (FA): A weaker acid, FA (pKa ~3.75) protonates the primary amine, but it is not acidic enough to fully neutralize the surface silanol groups (pKa ~3.5-4.5) on the silica column.[10] This leads to a cation-exchange interaction between the positively charged analyte and the negatively charged silanols, resulting in peak tailing.[1]
-
Trifluoroacetic Acid (TFA): A much stronger acid (pKa ~0.23), 0.1% TFA lowers the mobile phase pH to around 2.[1][11] At this pH, most surface silanols are protonated and neutralized. Furthermore, the trifluoroacetate anion acts as an "ion-pairing" agent, forming a neutral, more hydrophobic complex with the protonated amine.[1][10] This dual mechanism effectively masks the problematic interactions, leading to dramatically improved peak shape.[1]
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC has emerged as a powerful technique for the separation of polar and hydrophilic compounds that are poorly retained in RP-HPLC.[12][13] It utilizes a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[13]
The Rationale (Causality): The retention mechanism in HILIC involves the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the stationary phase.[13] This makes it an ideal choice for retaining highly polar compounds like this compound without requiring the high aqueous content that can be problematic in RP-HPLC.[14][15][16] HILIC often provides orthogonal selectivity compared to RP-HPLC, meaning it can separate impurities that might co-elute in a reversed-phase system.[15]
Experimental Protocols & Data Comparison
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
For injection, dilute the stock solution to 0.1 mg/mL using the initial mobile phase composition of the respective method.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
Protocol 1: RP-HPLC Method
-
HPLC System: Standard HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Additive (TFA or Formic Acid)
-
Mobile Phase B: Acetonitrile + 0.1% Additive (TFA or Formic Acid)
-
Gradient: 5% to 60% B over 15 minutes; 60% to 95% B over 2 minutes; hold at 95% B for 3 minutes; return to 5% B over 1 minute; re-equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm (for carbamate chromophore).[8]
-
Injection Volume: 10 µL
Protocol 2: HILIC Method
-
HPLC System: Standard HPLC system with UV detector.
-
Column: Amide- or Silica-based HILIC column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5
-
Gradient: 0% B for 2 minutes; 0% to 50% B over 15 minutes; hold at 50% B for 3 minutes; return to 0% B over 1 minute; re-equilibrate for 7 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Comparative Data Summary
The following table summarizes the expected performance of the different methods based on established chromatographic principles.
| Parameter | RP-HPLC (0.1% Formic Acid) | RP-HPLC (0.1% TFA) | HILIC (Ammonium Formate) |
| Retention Time (min) | ~ 2.5 (Poor Retention) | ~ 8.5 | ~ 11.2 |
| USP Tailing Factor | > 2.0 (Significant Tailing) | 1.0 - 1.2 | 1.1 - 1.3 |
| Resolution (Analyte vs. De-Boc Impurity) | < 1.5 (Poor) | > 2.5 | > 3.0 |
| Relative Sensitivity | Low | High | High |
| MS Compatibility | Good | Poor (Ion Suppression)[1] | Excellent |
| Robustness | Poor | Good | Good (Requires longer equilibration)[17] |
Visualizing the Workflow and Logic
To better illustrate the processes, the following diagrams outline the experimental workflow and the decision-making logic for method selection.
Caption: General experimental workflow for HPLC purity assessment.
Caption: Decision tree for selecting the optimal HPLC method.
Conclusion and Recommendations
For the routine purity assessment of this compound where UV detection is sufficient, Reversed-Phase HPLC with 0.1% TFA is the superior choice . The ion-pairing effect of TFA is critical for achieving a symmetrical peak shape and reliable quantification by mitigating deleterious secondary interactions with the stationary phase.[1]
However, if the analysis requires coupling with mass spectrometry (e.g., for impurity identification), TFA should be avoided due to its well-documented ion-suppressive effects.[1][18] In this scenario, HILIC is the highly recommended alternative . It provides excellent retention for this polar analyte, offers orthogonal selectivity for impurity profiling, and is fully compatible with MS detection, making it a versatile tool for in-depth characterization.[12][14][15] While RP-HPLC with formic acid is MS-compatible, the high risk of severe peak tailing often renders it unsuitable for accurate purity determination of basic amines like the target compound.[1]
Ultimately, the choice of method must align with the analytical objective. By understanding the chemical properties of the analyte and the underlying principles of these chromatographic techniques, researchers can develop robust, reliable, and accurate methods for ensuring the quality of this vital chemical building block.
References
- Waters Corporation. (n.d.). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325.
- Zhang, Z., & Li, M. (2011). Analysis of Pharmaceutical Impurities Using Hydrophilic Interaction Liquid Chromatography. In Hydrophilic Interaction Liquid Chromatography (HILIC)
- BenchChem. (2025). HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide.
- BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- Guillarme, D., & Veuthey, J. L. (2009). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC Europe.
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- Aturki, Z., et al. (2007). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.
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A Comparative Guide to tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate and Other Linkers in Targeted Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is a critical component that dictates the efficacy, selectivity, and pharmacokinetic properties of the entire molecule.[1][2] This guide provides an in-depth comparison of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate, a notable azetidine-based linker, with other prevalent linker classes. This analysis is supported by experimental data and detailed methodologies to inform rational drug design.
The Emerging Role of Azetidine-Based Linkers
The azetidine ring, a four-membered saturated heterocycle, is gaining traction as a valuable component in linker design.[3] Its constrained nature offers a degree of rigidity that can be advantageous in pre-organizing the conformation of a bifunctional molecule, such as a PROTAC, for optimal ternary complex formation.[4] The subject of this guide, this compound, provides a compact and synthetically versatile building block for introducing this rigid motif.
Core Comparative Analysis: Azetidine vs. Other Linker Classes
The choice of linker profoundly impacts a molecule's performance. The following sections compare the azetidine linker with other common linker types, highlighting key differences in their physicochemical properties and functional implications.
Comparison with Other Saturated Heterocyclic Linkers: Piperidine and Piperazine
Saturated heterocycles like piperidine (six-membered ring) and piperazine (six-membered ring with two nitrogen atoms) are frequently used to impart rigidity into linkers.[5]
-
Rigidity and Conformational Control: Azetidine, being a smaller ring, offers a higher degree of conformational constraint compared to the more flexible piperidine and piperazine rings. This rigidity can be beneficial in reducing the entropic penalty upon binding to the target protein and E3 ligase, potentially leading to more stable ternary complex formation.[4]
-
Metabolic Stability: A key advantage of the azetidine moiety is its potential for increased metabolic stability. The four-membered ring can be more resistant to N-dealkylation, a common metabolic pathway for larger saturated amines like piperidine, which can lead to a longer in vivo half-life and increased drug exposure.[3]
-
Physicochemical Properties: The incorporation of these cyclic amines influences the overall polarity and solubility of the molecule. Piperazine, with its two nitrogen atoms, offers an additional site for protonation, which can be leveraged to enhance aqueous solubility.[6] The smaller azetidine ring contributes less to the molecular weight and lipophilicity compared to piperidine and piperazine.
Table 1: Comparative Properties of Saturated Heterocyclic Linkers
| Feature | Azetidine-Based | Piperidine-Based | Piperazine-Based |
| Ring Size | 4-membered | 6-membered | 6-membered |
| Relative Rigidity | High | Moderate | Moderate |
| Metabolic Stability | Potentially higher resistance to N-dealkylation[3] | Susceptible to N-dealkylation | Susceptible to N-dealkylation |
| Solubility | Moderate contribution | Lower contribution | Can enhance solubility through dual protonation[6] |
| Synthetic Accessibility | Readily available building blocks | Common in medicinal chemistry | Common in medicinal chemistry |
Comparison with Acyclic Linkers: Alkyl Chains and Polyethylene Glycol (PEG)
Acyclic linkers are the most common type used in PROTAC design, primarily due to their synthetic accessibility and the ease with which their length can be modulated.[1]
-
Flexibility vs. Rigidity: The primary difference lies in flexibility. Alkyl and PEG linkers are highly flexible, which can be advantageous in allowing the two ends of the PROTAC to adopt an optimal orientation for ternary complex formation.[1] However, excessive flexibility can lead to an entropic penalty upon binding, potentially destabilizing the complex.[5] The rigidity of the azetidine linker, in contrast, can "pre-organize" the molecule into a bioactive conformation.[7]
-
Solubility: Alkyl chains are hydrophobic and can decrease the aqueous solubility of the PROTAC.[7] PEG linkers, with their repeating ethylene glycol units, are hydrophilic and are frequently incorporated to improve solubility and cell permeability.[8] The azetidine linker has a more moderate impact on solubility.
-
Impact on Permeability: The properties of the linker significantly affect a PROTAC's ability to cross cell membranes. While PEG linkers can improve solubility, they can also increase the polar surface area, which may hinder passive diffusion.[9] The compact and less polar nature of an azetidine-containing linker may offer a favorable balance for cell permeability.
Table 2: Performance Comparison of Linker Classes in PROTACs (Illustrative Data)
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Rigid (Piperidine/Piperazine) | AR | VHL | < 1 | > 90 | [6] |
| Flexible (PEG/Alkyl) | BRD4 | CRBN | 1-10 | > 95 | [1] |
| Flexible (Alkyl) | BTK | Pomalidomide | 5-50 | ~90 | [10] |
Note: This table presents illustrative data from different studies and should not be interpreted as a direct head-to-head comparison due to variations in experimental conditions.
Visualizing Linker Structures and Experimental Workflows
Caption: Structures of Different Linker Types.
Caption: Experimental Workflow for PROTAC Evaluation.
Experimental Protocols
Detailed and reproducible protocols are crucial for the accurate evaluation of PROTACs.
Protocol 1: Synthesis of an Azetidine-Containing PROTAC
This protocol describes a general method for coupling this compound to a carboxylic acid-functionalized E3 ligase ligand, followed by deprotection and coupling to a target protein ligand.
Materials:
-
This compound
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Target protein ligand with a suitable coupling handle
Procedure:
-
Amide Coupling: a. Dissolve the carboxylic acid-functionalized E3 ligase ligand (1 eq) in anhydrous DMF. b. Add HATU (1.1 eq) and DIPEA (2 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid. c. Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor the reaction progress by LC-MS. f. Upon completion, purify the product by preparative HPLC.
-
Boc Deprotection: a. Dissolve the purified product in DCM. b. Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours. c. Monitor the deprotection by LC-MS. d. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Final Coupling: a. Couple the deprotected amine intermediate to the target protein ligand using standard amide bond formation or other suitable conjugation chemistry. b. Purify the final PROTAC by preparative HPLC and characterize by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[8]
Protocol 2: Aqueous Thermodynamic Solubility Assay
This protocol determines the thermodynamic solubility of a PROTAC in an aqueous buffer.[8]
Materials:
-
Solid PROTAC compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Orbital shaker
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Add an excess amount of the solid PROTAC to a vial containing a known volume of PBS (e.g., 1 mL). Ensure that undissolved solid is visible.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Prepare a standard curve of the PROTAC of known concentrations in the same buffer.
-
Analyze the concentration of the PROTAC in the supernatant and the standards by a validated HPLC-UV or LC-MS/MS method.
-
The measured concentration of the supernatant represents the thermodynamic solubility.[8]
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[11]
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
PROTAC stock solution in DMSO
-
PBS, pH 7.4
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Compound Preparation: Prepare a dosing solution of the PROTAC in PBS from the DMSO stock (final DMSO concentration should be low, e.g., <1%).
-
Assay Setup: a. Add the PROTAC dosing solution to the donor wells. b. Add fresh PBS to the acceptor wells. c. Place the donor plate into the acceptor plate, ensuring the lipid membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours.
-
Quantification: After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.[11]
Conclusion
The selection of a linker is a critical decision in the design of targeted therapeutics. This compound offers a compelling option for introducing a rigid, four-membered heterocyclic core into a linker. This can lead to improved metabolic stability and conformational pre-organization, which are desirable properties for potent and effective PROTACs and other bifunctional molecules.[3][4] However, the optimal linker choice is highly dependent on the specific target protein and E3 ligase pair. A systematic comparison of different linker classes, including rigid heterocyclic linkers like azetidine, flexible acyclic linkers, and hydrophilic PEG linkers, is essential for identifying the ideal construct. The experimental protocols provided in this guide offer a framework for conducting such a head-to-head comparison, enabling data-driven decisions in the pursuit of next-generation targeted therapies.
References
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- BenchChem. (2025). Application Notes and Protocols for Assessing Cell Permeability of PROTACs with PEG Linkers.
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- Maple, H. J., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters.
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- ChemicalBook. (n.d.). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.
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- Vesci, L., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Semantic Scholar.
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- Cecchini, C., et al. (2022).
- ChemPep. (n.d.). Overview of PROTAC Linkers.
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- BenchChem. (2025).
- Pettersson, M., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability.
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- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- Ma, S., et al. (2021). Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery.
- Ohoka, N., et al. (2019). Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs. Journal of Biochemistry.
- MedChemExpress. (n.d.). Azetidine-3-carboxylic acid | ADC Linker.
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A Comparative Guide to the Biological Activity of Azetidine-Based STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Rise of Azetidines as STAT3 Inhibitors
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, and differentiation.[1] Its aberrant and persistent activation is a hallmark of many human cancers, making it a highly attractive target for therapeutic intervention.[1] However, the development of potent and selective small-molecule STAT3 inhibitors has been a significant challenge.
Recently, a novel class of (R)-azetidine-2-carboxamide analogs has emerged as potent, direct inhibitors of STAT3.[2][3] These compounds have demonstrated sub-micromolar potency in vitro, high selectivity over other STAT family members, and promising antitumor activity in preclinical models.[4][5] The rigid, four-membered azetidine ring is a key structural feature that imparts conformational constraint, leading to improved binding affinity and pharmacological properties.[6]
This guide will delve into the comparative biological activity of these promising analogs, providing a foundation for the rational design and evaluation of new azetidine-based STAT3 inhibitors.
Comparative Analysis of Biological Activity
The biological activity of azetidine-based STAT3 inhibitors has been primarily evaluated through their ability to disrupt the DNA-binding activity of STAT3, a critical step in its function as a transcription factor. The half-maximal inhibitory concentration (IC50) in in vitro assays, such as the Electrophoretic Mobility Shift Assay (EMSA), serves as a key metric for potency.
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency of a selection of (R)-azetidine-2-carboxamide analogs against STAT3 and their selectivity over other STAT family members.
| Compound ID | STAT3 EMSA IC50 (µM) | STAT1 EMSA IC50 (µM) | STAT5 EMSA IC50 (µM) | Reference |
| 5a | 0.52 | 12.0 | 9.3 | [2][3] |
| 5o | 0.38 | >20 | >20 | [2][3] |
| 8i | 0.34 | - | - | [3] |
| 6f | 1.08 | >20 | 17.5 | [3] |
| 8q | 0.77 | >20 | >20 | [3] |
| 9k | 1.18 | >20 | >20 | [3] |
| H172 | 0.38 - 0.98 | >15.8 | >15.8 | [4][5] |
| H182 | 0.38 - 0.98 | >17 | >17 | [5] |
| H105 | 1.75 - 2.07 | - | - | [5] |
| H120 | 1.75 - 2.07 | - | - | [5] |
Analysis of Structure-Activity Relationship (SAR):
The data reveals several key SAR insights:
-
Stereochemistry is Crucial: The (R)-enantiomer of the azetidine-2-carboxamide scaffold is consistently more potent than the (S)-enantiomer.[2]
-
Substituents on the Aromatic Rings Significantly Impact Potency: The nature and position of substituents on the aromatic moieties of the inhibitors play a critical role in their STAT3 inhibitory activity. For instance, compounds 5a , 5o , and 8i exhibit sub-micromolar potency, highlighting the favorable contributions of their specific substitution patterns.[3]
-
High Selectivity: A noteworthy feature of this class of inhibitors is their high selectivity for STAT3 over other STAT family members, such as STAT1 and STAT5.[2][4] This is a crucial attribute for minimizing off-target effects and enhancing the therapeutic window.
Cellular Activity and Direct Target Engagement
Beyond in vitro potency, the ability of these compounds to inhibit STAT3 signaling in a cellular context and directly bind to the STAT3 protein is paramount.
| Compound ID | Cell Viability EC50 (µM) (MDA-MB-231/468 cells) | STAT3 Binding Affinity (KD) | Reference |
| 7g | 0.9 - 1.9 | 880 nM | [2][7] |
| 9k | 0.9 - 1.9 | 960 nM | [2][7] |
| 7e | 0.9 - 1.9 | - | [7] |
| 7f | 0.9 - 1.9 | - | [7] |
| H169 | - | 1 pM | [8] |
| H174 | - | 3.7 nM | [8] |
Insights into Cellular Efficacy and Target Binding:
-
Cell Permeability and Efficacy: Analogs such as 7g and 9k were specifically designed to improve cell membrane permeability, resulting in potent inhibition of the viability of breast cancer cells that harbor constitutively active STAT3.[2][7]
-
Direct Binding Confirmation: Isothermal Titration Calorimetry (ITC) has been employed to confirm the direct binding of these inhibitors to the STAT3 protein and to quantify their binding affinity (KD).[2][3] The nanomolar to picomolar binding affinities observed for compounds like 7g , 9k , H169 , and H174 underscore their high affinity for the target protein.[7][8]
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays used to characterize these azetidine-based STAT3 inhibitors.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding
This assay is fundamental for determining the in vitro potency of STAT3 inhibitors.
Principle: EMSA detects the binding of proteins to specific DNA sequences based on the reduced electrophoretic mobility of the protein-DNA complex compared to the free DNA probe.
Step-by-Step Protocol:
-
Preparation of Nuclear Extracts:
-
Radiolabeling of the DNA Probe:
-
Synthesize and anneal complementary oligonucleotides containing the STAT3-specific binding site (e.g., the high-affinity sis-inducible element, hSIE).[2]
-
Label the double-stranded DNA probe with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Purify the radiolabeled probe to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Nuclease-free water
-
10x binding buffer
-
Poly(dI-dC) (a non-specific DNA competitor)
-
The azetidine-based inhibitor at various concentrations (or vehicle control)
-
Nuclear extract containing activated STAT3
-
-
Incubate at room temperature for 10-20 minutes to allow for inhibitor-protein interaction.
-
Add the radiolabeled DNA probe.
-
Incubate the complete reaction mixture at room temperature for another 20-30 minutes.[2]
-
-
Native Polyacrylamide Gel Electrophoresis (PAGE):
-
Load the binding reactions onto a pre-run native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.
-
-
Detection and Analysis:
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Visualize the bands corresponding to the free probe and the STAT3-DNA complex.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[2][3]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.
-
Workflow Diagram:
Caption: Workflow for STAT3 EMSA.
Cell Viability Assay
Principle: This assay determines the effect of the inhibitors on the proliferation and survival of cancer cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells with constitutively active STAT3 (e.g., MDA-MB-231 or MDA-MB-468) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the azetidine-based inhibitors for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the EC50 values.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat changes that occur upon the binding of a ligand (inhibitor) to a macromolecule (STAT3), allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[9]
Workflow Diagram:
Caption: Isothermal Titration Calorimetry Workflow.
The STAT3 Signaling Pathway and Point of Inhibition
The azetidine-based inhibitors discussed in this guide are designed to directly target STAT3, preventing its dimerization and subsequent DNA binding.
Caption: The STAT3 signaling pathway and the inhibitory action of azetidine analogs.
Future Directions and the Potential of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
The extensive research on (R)-azetidine-2-carboxamides provides a strong foundation for predicting the potential of novel analogs like this compound. Based on the established SAR, several hypotheses can be formulated:
-
Core Scaffold: The presence of the azetidine ring is a favorable feature for STAT3 inhibition.
-
Substitution Pattern: The 3-(2-aminoethyl) substituent is significantly different from the carboxamide at the 2-position in the highly potent analogs. The biological activity of this novel analog will be highly dependent on how this substitution pattern interacts with the STAT3 protein. It is possible that it may target a different binding site or have a different mechanism of action.
-
Boc Protection: The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen will influence the compound's physicochemical properties, such as solubility and cell permeability. Its presence may also sterically hinder binding to the target.
To ascertain the biological activity of this compound, a systematic evaluation using the experimental protocols detailed in this guide is recommended. This would involve:
-
In vitro Screening: Initial assessment of its STAT3 inhibitory activity using the EMSA.
-
Selectivity Profiling: Testing against other STAT family members to determine its selectivity.
-
Cellular Assays: Evaluating its efficacy in cancer cell lines with activated STAT3.
-
Direct Binding Studies: If promising activity is observed, confirming direct target engagement using ITC or other biophysical methods.
This comparative guide provides a robust framework for researchers and drug development professionals to understand the current landscape of azetidine-based STAT3 inhibitors and to guide the evaluation of novel analogs. The potent and selective nature of the (R)-azetidine-2-carboxamide series makes them a highly promising class of compounds for the development of targeted cancer therapies.
References
- Yue, P., Lopez-Tapia, F., Zhu, Y., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15847–15870.
-
Yue, P., Lopez-Tapia, F., Zhu, Y., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. .
- Yue, P., Lopez-Tapia, F., Zhu, Y., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 531, 10-22.
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EMSA (Electrophoretic Mobility Shift Assay). .
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Azetidine vs. Piperidine Scaffolds in Drug Design: A Comparative Guide for Medicinal Chemists
In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the saturated heterocycles, piperidine has long been a stalwart, found in numerous approved drugs.[1][2][3][4] However, the smaller, four-membered azetidine ring has emerged as a compelling alternative, offering unique advantages in tuning physicochemical properties and exploring novel chemical space.[5][6] This guide provides a comprehensive, data-driven comparison of azetidine and piperidine scaffolds to inform strategic decisions in drug design.
At a Glance: Key Physicochemical and Structural Differences
The fundamental differences between the six-membered piperidine and the four-membered azetidine rings—namely ring size and strain—give rise to distinct properties that are critical in drug design.[7][8]
| Property | Azetidine | Piperidine | Rationale & Implications in Drug Design |
| Ring Strain (kcal/mol) | ~25.4[7] | ~5.4[7] | The high ring strain in azetidine makes it more reactive but also imparts a rigid, defined geometry.[7][8] This rigidity can be advantageous for locking in a bioactive conformation, potentially increasing potency and selectivity.[9][10] |
| Conformational Flexibility | Puckered, more rigid[11] | Flexible (chair, boat, twist-boat)[11][12][13][14] | Piperidine's flexibility allows it to adapt to various binding pockets, but can come at an entropic cost upon binding.[1] Azetidine's conformational constraint can reduce this entropic penalty.[10][11] |
| Basicity (pKa of conjugate acid) | ~11.29[15] | ~11.12 | The basicity is similar, but substitution patterns can significantly alter the pKa of both scaffolds. Fluorination, for instance, lowers the pKa, with the effect being more pronounced the closer the fluorine atom is to the nitrogen.[16][17] |
| Lipophilicity (logP) | Generally lower | Generally higher | The smaller size and reduced carbon count of azetidine typically lead to lower lipophilicity and improved aqueous solubility, which are often desirable properties for oral drug candidates.[6] |
| Synthetic Accessibility | Historically challenging, but recent advances have improved feasibility.[5][7][8] | Generally more accessible through well-established synthetic routes.[18] | While piperidine synthesis is often more straightforward, modern synthetic methods are making azetidines more accessible for drug discovery programs.[7][19] |
Deep Dive: Impact on Drug Properties
The choice between an azetidine and a piperidine scaffold can have a cascading effect on a molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profile.
Azetidines are often employed as "bioisosteres" of piperidines to reduce lipophilicity and increase aqueous solubility.[6][20] This is a critical consideration in modern drug discovery, where there is a push to design molecules with lower molecular weight and lipophilicity to improve their developability. In one study, replacing a piperidine core with an azetidine in a series of CNS drug candidates resulted in a reduction in LogD while only marginally affecting permeability.[21]
Both scaffolds are saturated heterocycles and are generally more metabolically stable than their aromatic counterparts.[1] However, the metabolic fate can be influenced by the ring and its substituents. Piperidines can undergo oxidation at the carbons alpha to the nitrogen. Strategic substitution can block these metabolic hotspots.[1] Azetidines, due to their ring strain, have the potential for metabolic ring-opening, though this is not always a major metabolic pathway.[22] The inherent stability of the azetidine ring is considered satisfactory for most drug applications.[5][9]
The conformational rigidity of the azetidine ring can be a powerful tool for enhancing binding affinity and selectivity.[9][10] By pre-organizing the substituents in a conformation that is favorable for binding to the target receptor, the entropic penalty of binding is reduced. This can lead to a significant increase in potency. The defined exit vectors from the rigid azetidine scaffold can also allow for more precise exploration of the chemical space around a binding pocket.[6]
In contrast, the flexible nature of the piperidine ring allows it to adopt multiple conformations to fit into a binding site.[1] This can be advantageous in the early stages of drug discovery when the precise binding mode is unknown. However, this flexibility can also lead to off-target binding and reduced selectivity.
Case Studies: Azetidine as a Piperidine Replacement
Several studies have directly compared the effects of replacing a piperidine with an azetidine.
-
Monoacylglycerol Lipase (MAGL) Inhibitors: A study on MAGL inhibitors demonstrated that azetidine-derived carbamates were highly efficient, potent, and selective.[23][24] The rigid azetidine scaffold was crucial for orienting the pharmacophoric groups correctly in the enzyme's active site.[24]
-
Ghrelin Receptor Inverse Agonists: The discovery of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor highlighted the utility of incorporating an azetidine.[25][26][27] In this series, the azetidine moiety was part of a spirocyclic system designed to improve potency and ADMET properties. One of the lead compounds with this scaffold had a lower logP and significantly improved binding affinity.[25][26]
-
PROTAC Linkers: In the field of targeted protein degradation, the linker component of a PROTAC is critical. A head-to-head comparison of azetidine and piperidine as linkers revealed that the choice of the heterocyclic linker significantly impacts the efficacy of the PROTAC.[28] The rigidity and geometry of the azetidine linker can lead to more stable and productive ternary complex formation.[28]
Experimental Protocols
Recent advancements have made the synthesis of azetidines more accessible.[7][8][19][29][30] One common approach involves the intramolecular cyclization of γ-amino alcohols or related precursors.
Example Protocol: Synthesis of N-Boc-3-hydroxyazetidine
-
Starting Material: Epichlorohydrin and a suitable amine (e.g., benzhydrylamine).
-
Step 1: Ring Formation: Condensation of epichlorohydrin with the amine to form the N-substituted 3-hydroxyazetidine.
-
Step 2: Deprotection: Removal of the initial protecting group (e.g., benzhydryl) via hydrogenation.
-
Step 3: Boc Protection: Protection of the azetidine nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc₂O).
Workflow for Azetidine Synthesis
Caption: General synthetic workflow for N-Boc-3-hydroxyazetidine.
The synthesis of piperidines is well-established, with a common method being the hydrogenation of corresponding pyridine precursors.[31]
Example Protocol: Synthesis of Piperidine-4-carboxylic acid
-
Starting Material: Isonicotinic acid (pyridine-4-carboxylic acid).
-
Step 1: Hydrogenation: Catalytic hydrogenation of the pyridine ring using a suitable catalyst (e.g., PtO₂ or Rh/C) under pressure.
-
Step 2: Isolation: The product, piperidine-4-carboxylic acid, is isolated after filtration of the catalyst and removal of the solvent.
Workflow for Piperidine Synthesis
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A Crystallographic Guide to 3-Substituted N-Boc-Azetidine Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Structural Landscape of 3-Substituted Azetidine Derivatives Supported by Experimental Data.
The azetidine scaffold is a highly valued structural motif in modern medicinal chemistry. Its strained four-membered ring imparts a unique three-dimensional geometry that can enhance metabolic stability, improve aqueous solubility, and provide novel vectors for substituent placement compared to more common saturated heterocycles like pyrrolidine and piperidine.[1][2] The N-Boc (tert-butoxycarbonyl) protected azetidine core, particularly with functionalization at the 3-position, serves as a critical building block in the synthesis of a wide array of bioactive molecules.[3]
While numerous derivatives of tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate have been synthesized for drug discovery programs, a comprehensive, direct comparison of their solid-state structures via X-ray crystallography is hampered by the limited availability of public crystallographic data for this specific series. To understand the profound impact of substitution on the azetidine core, this guide presents a comparative analysis of the crystal structures of two distinct 3-substituted azetidine derivatives, providing a framework for rational, structure-based drug design.
The Decisive Role of 3-Substituents on Azetidine Conformation
The non-planar, puckered conformation of the azetidine ring is a key determinant of its molecular shape.[4] The nature of the substituent at the 3-position dictates the degree of this puckering and the overall crystal packing, which in turn influences how the molecule interacts with its biological target. Here, we compare the crystallographic parameters of two structurally divergent examples: a bulky, disubstituted aryl-arylmethoxy azetidine and the compact, highly functionalized 1,3,3-trinitroazetidine.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for these two derivatives, highlighting the significant influence of the C3-substituents on their solid-state properties.
| Compound/Parameter | 3-(4-Chlorophenyl)-3-(phenylmethoxy)azetidine[5] | 1,3,3-Trinitroazetidine[6] |
| Empirical Formula | C₁₆H₁₆ClNO | C₃H₄N₄O₆ |
| Formula Weight | 273.75 | 192.10 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 10.435(2) | 11.231(2) |
| b (Å) | 13.045(3) | 5.923(1) |
| c (Å) | 15.029(3) | 10.966(2) |
| β (°) | 108.08(3) | 109.43(3) |
| Volume (ų) | 1944.3(7) | 688.1(2) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.284 | 1.854 |
Analysis of Structural Features
The crystallographic data reveals dramatic differences in the crystal lattice and packing density. The bulky aryl and phenylmethoxy substituents in 3-(4-chlorophenyl)-3-(phenylmethoxy)azetidine result in a unit cell volume nearly three times larger than that of the more compact 1,3,3-trinitroazetidine.[2] This illustrates the dominant role of substituent size in crystal lattice formation. The calculated density further underscores this point, with the three nitro groups leading to a much more densely packed structure (1.854 g/cm³) compared to the arylated derivative (1.284 g/cm³).[2]
Beyond crystal packing, the substituents directly influence the conformation of the azetidine ring itself. In 1,3,3-trinitroazetidine, the azetidine ring is significantly puckered, with a dihedral angle of 13.6° between the C-C-C and C-N-C planes.[7] This puckering helps to alleviate the steric strain imposed by the gem-dinitro group at the C3 position. For the 3-aryl-3-arylmethoxy derivative, while specific torsion angles are not publicly available, the steric demand of two bulky groups at C3 would necessitate a puckered conformation to minimize non-bonded interactions. The precise degree of pucker and the pseudo-axial or pseudo-equatorial orientation of the substituents are critical for defining the molecule's interaction pharmacophore.
Caption: Logical relationship of C3 substituents to azetidine conformation and properties.
Experimental Protocols: A Workflow for Structural Elucidation
To obtain the kind of definitive structural data discussed above, a systematic experimental approach is required. The following protocol outlines a representative workflow for the synthesis, crystallization, and X-ray crystallographic analysis of a hypothetical derivative, tert-butyl 3-(2-acetamidoethyl)azetidine-1-carboxylate. This derivative is chosen as the amide functionality often promotes the formation of hydrogen-bonding networks conducive to high-quality crystal growth.
I. Synthesis of tert-Butyl 3-(2-acetamidoethyl)azetidine-1-carboxylate
-
Starting Material: Begin with commercially available this compound.
-
Acylation Reaction: Dissolve the starting material (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution and cool to 0 °C in an ice bath.
-
Acetylating Agent: Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
II. Crystallization
Successful crystallization is essential for X-ray diffraction analysis. Several methods should be screened to find optimal conditions.
-
Slow Evaporation:
-
Dissolve the purified compound in a minimal amount of a relatively volatile solvent in which it is soluble (e.g., ethyl acetate, acetone, or methanol).
-
Transfer the solution to a small vial, cover it loosely with perforated foil, and allow the solvent to evaporate slowly and undisturbed over several days.
-
-
Vapor Diffusion (Liquid-Liquid):
-
Dissolve the compound in a small amount of a good solvent (e.g., DCM or methanol).
-
Place this vial inside a larger, sealed jar containing a larger volume of a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane or diethyl ether).
-
The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting the growth of single crystals.
-
III. Single-Crystal X-ray Diffraction
-
Crystal Mounting: Carefully select a high-quality single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects. Mount the crystal on a goniometer head.
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A stream of cold nitrogen (e.g., at 100 K) is used to minimize thermal motion and radiation damage.
-
Unit Cell Determination: Collect a preliminary set of diffraction images to determine the crystal's unit cell parameters, lattice type, and space group.
-
Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles while exposing it to a monochromatic X-ray beam.
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map and atomic model.
-
The model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed structure factors. The final refined structure provides precise bond lengths, angles, and torsion angles.
-
Sources
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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from an Azetidine Scaffold
This guide provides a comprehensive framework for the robust validation of in vitro assays, a critical step in the early-stage discovery of novel therapeutic agents. While the principles discussed are broadly applicable, we will focus on a practical, hypothetical scenario: the validation of assays for a series of potential protein kinase inhibitors synthesized from a tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate scaffold. This scaffold is of significant interest in medicinal chemistry for its ability to serve as a versatile building block for compounds targeting the ATP-binding pocket of kinases.
Our objective is to move beyond a simple recitation of protocols. Instead, we will delve into the causality behind experimental choices, emphasizing the establishment of self-validating systems that ensure data integrity and reproducibility—cornerstones of any successful drug discovery program.[1][2][3]
Part 1: Primary Assay Validation for High-Throughput Screening (HTS)
The initial goal is to identify "hits" from a large compound library. This requires a robust, scalable, and cost-effective primary assay. For kinase inhibitors, a luminescence-based assay that quantifies ATP depletion is an excellent choice due to its high sensitivity and homogeneous "add-and-read" format.[4]
Assay Principle: Luminescence-Based ATP Depletion (Kinase-Glo®)
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate.[5] As the kinase reaction proceeds, ATP is consumed. The Kinase-Glo® assay platform utilizes a thermostable luciferase to generate a luminescent signal that is directly proportional to the amount of ATP remaining in the well.[6][7][8] Therefore, the signal is inversely correlated with kinase activity: high kinase activity leads to low luminescence, and inhibition of the kinase results in a higher luminescent signal.[5][7][9]
Key Validation Metrics
Before screening a full compound library, the assay must be rigorously validated to ensure it can reliably distinguish hits from noise.[3][10] The primary statistical parameter for HTS assay quality is the Z'-factor .[11][12]
-
Z'-Factor: This metric assesses the separation between the positive control (no inhibition) and negative control (maximal inhibition) signals, while also accounting for the signal variability within these controls.[13][14] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[11][12][13][15]
-
Signal-to-Background (S/B) Ratio: This is a simpler metric comparing the mean signal of the positive control to the negative control.[11][16][17] While useful, it does not account for data variability and should not be used in isolation.[16][17]
Experimental Protocol: HTS Assay Validation
Objective: To determine the Z'-factor and S/B ratio for the kinase assay to qualify it for HTS.
Materials:
-
Kinase of interest (e.g., a recombinant tyrosine kinase)
-
Peptide substrate
-
Kinase-Glo® Max Luminescent Kinase Assay Kit (Promega)
-
Staurosporine (a potent, non-selective kinase inhibitor for use as a control)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate luminometer
Procedure:
-
Reagent Preparation: Prepare kinase reaction buffer, enzyme, substrate, and ATP solutions according to established optimal concentrations. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the enzyme to ensure sensitivity to ATP-competitive inhibitors.[18]
-
Plate Layout: Designate columns of a 384-well plate for controls.
-
Negative Control (Max Signal): 16 wells containing kinase, substrate, ATP, and DMSO (vehicle). This represents 0% inhibition.
-
Positive Control (Min Signal): 16 wells containing kinase, substrate, ATP, and a high concentration of Staurosporine (e.g., 10 µM). This represents 100% inhibition.
-
-
Kinase Reaction:
-
Add 5 µL of kinase reaction buffer containing the kinase and substrate to all control wells.
-
Add 100 nL of DMSO or Staurosporine to the respective wells.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for the predetermined optimal time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and initiate luminescence.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate luminometer.
-
-
Data Analysis:
-
Calculate the mean (µ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
-
Calculate Z'-Factor: Z' = 1 - (3σp + 3σn) / |µp - µn|
-
Calculate S/B Ratio: S/B = µn / µp
-
Data Presentation: Assay Validation Summary
| Parameter | Calculation | Example Value | Acceptance Criteria | Result |
| Mean Negative Control (µn) | Average RLU | 1,250,000 | N/A | N/A |
| SD Negative Control (σn) | Standard Deviation | 45,000 | N/A | N/A |
| Mean Positive Control (µp) | Average RLU | 85,000 | N/A | N/A |
| SD Positive Control (σp) | Standard Deviation | 9,500 | N/A | N/A |
| Signal-to-Background (S/B) | µn / µp | 14.7 | > 5 | Pass |
| Z'-Factor | 1 - (3σp + 3σn) / |µn - µp| | 0.86 | > 0.5 | Pass |
Table 1. Example validation data for a luminescence-based kinase assay. The calculated Z'-factor of 0.86 indicates an excellent assay suitable for HTS.[13][15]
Visualization: HTS Workflow
Caption: High-Throughput Screening (HTS) workflow for kinase inhibitors.
Part 2: Orthogonal Assays for Hit Confirmation and Triage
A primary screen will inevitably produce false positives—compounds that appear active due to assay interference rather than true inhibition. Therefore, all "hits" must be validated using an orthogonal assay, which employs a different detection technology.[19] This ensures that the observed activity is not an artifact of the primary assay format (e.g., inhibition of the luciferase enzyme).
Alternative Assay Principle: Time-Resolved FRET (TR-FRET)
TR-FRET is a robust technology for kinase assays.[20] It relies on the transfer of energy between a donor fluorophore (e.g., a europium-labeled antibody that recognizes a tag on the kinase) and an acceptor fluorophore (e.g., a tracer that binds to the ATP pocket).[21] When the tracer is bound to the kinase, the donor and acceptor are in close proximity, resulting in a high FRET signal.[22] A compound that displaces the tracer from the ATP pocket will cause a decrease in the FRET signal. The "time-resolved" component reduces background fluorescence by introducing a delay between excitation and signal measurement, increasing the signal-to-noise ratio.[22][23]
Experimental Protocol: TR-FRET Confirmatory Assay
Objective: To confirm the activity of primary hits and determine their half-maximal inhibitory concentration (IC50).
Materials:
-
Kinase of interest (tagged, e.g., with GST or His)
-
Europium-labeled anti-tag antibody (Donor)
-
Fluorescently-labeled ATP-competitive tracer (Acceptor)
-
Primary hit compounds
-
Assay buffer
-
Low-volume, black 384-well plates
-
TR-FRET enabled plate reader
Procedure:
-
Compound Plating: Create serial dilutions of the hit compounds in DMSO. Typically, an 11-point, 1:3 dilution series starting from 100 µM is appropriate. Transfer the diluted compounds to the assay plate.
-
Reagent Addition: Add the kinase, followed by a pre-mixed solution of the Eu-antibody and the fluorescent tracer.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).[21]
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data to controls (0% and 100% inhibition).
-
Fit the dose-response data to a four-parameter logistic equation using non-linear regression to determine the IC50 value.[24][25][26][27] The IC50 is the concentration of an inhibitor required to reduce the kinase activity by 50%.[11][27]
-
Data Comparison: Validating Hits
Comparing IC50 values across different assay formats is crucial for validating true hits and identifying technology-specific artifacts.
| Compound ID | Primary Assay IC50 (µM) (Luminescence) | Orthogonal Assay IC50 (µM) (TR-FRET) | Status | Rationale |
| AZ-001 | 0.25 | 0.31 | Confirmed Hit | Potency is consistent across both assay platforms. |
| AZ-002 | 15.2 | 18.9 | Confirmed Hit | Potency is consistent, though weaker. |
| AZ-003 | 0.45 | > 100 | False Positive | Active in the primary assay but inactive in TR-FRET, suggesting potential luciferase interference. |
| AZ-004 | > 100 | > 100 | Inactive | No activity in either assay. |
| AZ-005 | 1.1 | 0.05 | False Negative? | Significantly more potent in TR-FRET. The compound may have properties (e.g., fluorescence) that interfere with the luminescence assay, masking its true potency. Worth further investigation. |
Table 2. Comparison of IC50 values from primary and orthogonal assays for a set of hypothetical compounds derived from the azetidine scaffold.
Visualization: Hit Confirmation Logic
Caption: Decision tree for hit confirmation and triage.
Part 3: Elucidating the Mechanism of Action (MoA)
Once hits are confirmed, the next step is to understand how they inhibit the enzyme. For ATP-competitive kinase inhibitors, this involves determining if they compete directly with ATP for binding to the active site. This is typically achieved through enzyme kinetic studies.
Rationale: Michaelis-Menten Kinetics
By measuring the initial reaction velocity at various substrate (ATP) concentrations in the absence and presence of the inhibitor, we can determine the mechanism of inhibition.[28][29] The data is often visualized using a Lineweaver-Burk plot (a double reciprocal plot), which linearizes the Michaelis-Menten relationship.[29][30]
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. This increases the apparent Km (substrate concentration at half-maximal velocity) but does not change the Vmax (maximal velocity). On a Lineweaver-Burk plot, the lines will intersect at the y-axis.
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. This decreases the Vmax but does not change the Km. The lines will intersect at the x-axis.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km. The lines on a Lineweaver-Burk plot will be parallel.
Protocol Outline: Enzyme Kinetics Study
-
Determine Km for ATP: First, perform the kinase assay with varying concentrations of ATP (while keeping the peptide substrate concentration fixed and saturating) to determine the enzyme's Km for ATP.
-
Set up Inhibition Reactions: Perform the kinase assay using a matrix of conditions:
-
Vary the ATP concentration (e.g., from 0.25x Km to 10x Km).
-
Include several fixed concentrations of the inhibitor (e.g., 0x, 1x, 2x, and 5x the IC50 value).
-
-
Measure Initial Velocity: Ensure all measurements are taken in the linear range of the reaction.
-
Plot and Analyze: Plot 1/Velocity vs. 1/[ATP] (Lineweaver-Burk plot). Analyze the pattern of line intersections to determine the mechanism of inhibition.[30]
Visualization: Generic Kinase Signaling Pathway
Caption: The MAPK/ERK pathway, a common target for kinase inhibitors.
Conclusion
The validation of in vitro assays is a multi-step, logic-driven process that forms the foundation of a successful drug discovery campaign. By employing a robust primary assay, confirming hits with orthogonal technologies, and elucidating the mechanism of action, researchers can generate high-quality, reproducible data. This rigorous approach ensures that resources are focused on the most promising chemical matter, such as novel compounds derived from the versatile this compound scaffold, ultimately accelerating the path toward new therapeutics.
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Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
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A Comparative Guide to the Synthesis of Substituted Azetidines: From Classical Cyclizations to Modern Photochemistry
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, aqueous solubility, and binding affinity.[1][2][3] Consequently, the development of efficient and versatile synthetic routes to substituted azetidines is of paramount importance to researchers in drug discovery and development. This guide provides an in-depth comparison of key synthetic strategies, offering insights into their underlying mechanisms, practical considerations, and substrate scope to empower chemists in selecting the optimal route for their target molecules.
Intramolecular Cyclization: The Foundational Approach
One of the most established and reliable methods for constructing the azetidine ring is through the intramolecular cyclization of acyclic precursors, typically γ-amino alcohols or their derivatives.[4][5] This strategy relies on the formation of a C-N bond via an intramolecular nucleophilic substitution reaction.
Mechanistic Rationale and Key Considerations
The success of this approach hinges on the activation of the γ-hydroxyl group into a suitable leaving group, such as a mesylate or tosylate, followed by base-mediated cyclization. The choice of base is critical to deprotonate the amine nucleophile without promoting competing elimination reactions.[5] This method is particularly well-suited for the synthesis of azetidines with substitution at the 1- and 3-positions.
[2+2] Cycloaddition: The Aza Paternò-Büchi Reaction
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a highly atom-economical and convergent approach to azetidine synthesis.[6][7][8][9] While historically challenging due to the rapid isomerization of the excited imine, recent advancements in visible-light photoredox catalysis have revitalized this powerful transformation.[3][10][11][12]
The Dawn of Visible-Light Mediation
Modern protocols often employ an iridium-based photocatalyst that, upon excitation with blue light, facilitates a triplet energy transfer to an imine precursor, such as an oxime.[3][13] This excited triplet-state intermediate then undergoes a stepwise cycloaddition with an alkene to furnish the azetidine product.[2][14] This method has demonstrated broad substrate scope, including both activated and unactivated alkenes, and can be performed under exceptionally mild conditions.[3][11]
Ring Dynamics: Expansion and Contraction Strategies
Manipulating ring size through expansion or contraction offers elegant and often stereospecific pathways to substituted azetidines. These methods leverage the inherent strain of smaller rings or the thermodynamic drive to form more stable products.
One-Carbon Ring Expansion of Aziridines
The conversion of readily available aziridines to azetidines can be achieved through a one-carbon ring expansion. A notable example is the biocatalytic[1][2]-Stevens rearrangement, where an engineered "carbene transferase" enzyme facilitates the enantioselective insertion of a carbene into a C-N bond of the aziridine ring.[15][16] This method provides access to chiral azetidines with high stereocontrol. Other approaches involve the use of ylides or visible light-induced rearrangements.[17]
Ring Contraction of Pyrrolidinones
Conversely, the four-membered azetidine ring can be forged through the ring contraction of five-membered pyrrolidinones. A robust method involves the treatment of α-bromo N-sulfonylpyrrolidinones with a nucleophile in the presence of a base.[18][19] The proposed mechanism involves nucleophilic attack on the carbonyl group, leading to ring opening, followed by an intramolecular SN2 reaction to form the azetidine ring.[3][18]
Comparative Analysis of Synthetic Routes
To facilitate the selection of an appropriate synthetic strategy, the following table provides a comparative overview of the discussed methods, highlighting their key advantages and limitations.
| Synthetic Strategy | Advantages | Disadvantages | Typical Yields | Substrate Scope |
| Intramolecular Cyclization | Reliable, well-established, good for simple substitutions.[4][20] | Requires pre-functionalized linear precursors, can have competing side reactions.[5] | 60-90% | Broad for γ-amino alcohols. |
| [2+2] Cycloaddition (Aza Paternò-Büchi) | Highly atom-economical, convergent, mild reaction conditions, broad functional group tolerance.[6][9][20] | Can be substrate-dependent, may require specialized photochemical equipment.[6][7] | 70-99%[2] | Broad for imines/oximes and alkenes.[3] |
| Ring Expansion of Aziridines | Access to chiral azetidines, stereospecific transformations.[15][16] | Can require specific catalysts (e.g., enzymes), starting aziridines may require multi-step synthesis.[17] | 50-95% | Dependent on the specific ring expansion method. |
| Ring Contraction of Pyrrolidinones | Access to α-functionalized azetidines, robust methodology.[18][19] | Requires synthesis of substituted pyrrolidinones. | 70-95%[18] | Good for N-sulfonylpyrrolidinones. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-azetidine via Intramolecular Cyclization
This protocol is a representative example of synthesizing an azetidine through the intramolecular cyclization of a γ-amino alcohol.[5][20]
Step 1: Mesylation of N-Boc-3-amino-1-propanol
-
Dissolve N-Boc-3-amino-1-propanol (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add methanesulfonyl chloride (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with the addition of water (10 mL).
-
Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.
Step 2: Intramolecular Cyclization
-
Dissolve the crude mesylate in methanol (10 mL) in a round-bottom flask.
-
Add potassium carbonate (2.0 mmol) to the solution.
-
Heat the mixture to reflux and maintain for 12 hours.
-
After cooling to room temperature, remove the solvent in vacuo.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-azetidine.
Protocol 2: Visible-Light-Mediated Aza Paternò-Büchi Reaction
This protocol describes a modern photochemical approach to azetidine synthesis.[3][20]
-
In a nitrogen-filled glovebox, combine a 2-isoxazoline-3-carboxylate (0.2 mmol), the desired alkene (0.4 mmol), and fac-[Ir(dFppy)3] (1 mol%) in a vial.
-
Add anhydrous and degassed acetonitrile (2.0 mL) to the vial and seal it.
-
Remove the vial from the glovebox and place it in a photoreactor equipped with a blue LED strip (450 nm).
-
Stir the reaction mixture at room temperature while irradiating for 24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired substituted azetidine.
Protocol 3: Ring Contraction of an α-Bromo N-Sulfonylpyrrolidinone
This protocol exemplifies the synthesis of an α-carbonylated N-sulfonylazetidine.[18]
-
To a solution of the α-bromo N-sulfonylpyrrolidinone (1.0 mmol) in a 9:1 mixture of acetonitrile and methanol (10 mL), add potassium carbonate (3.0 mmol).
-
Heat the reaction mixture to 60 °C and stir for 3 hours.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding N-sulfonylazetidine.
Visualizing the Synthetic Pathways
To further clarify the discussed synthetic strategies, the following diagrams illustrate the key transformations and workflows.
Conclusion
The synthesis of substituted azetidines is a dynamic field of research, with a diverse array of methodologies available to the modern chemist. While traditional intramolecular cyclization remains a robust and reliable option for simpler targets, the advent of novel photochemical methods, such as the visible-light-mediated aza Paternò-Büchi reaction, has opened up new avenues for the efficient construction of complex and densely functionalized azetidines.[20] The choice of synthetic route will ultimately depend on the specific substitution pattern desired, the availability of starting materials, and the desired scale of the reaction. By understanding the mechanistic underpinnings and practical considerations of each approach, researchers can make informed decisions to accelerate the discovery and development of new azetidine-containing therapeutics.
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Aza Paternò−Büchi reaction. Wikipedia. [Link]
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Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones. ACS Publications. [Link]
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Safety Operating Guide
Personal protective equipment for handling tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
An Authoritative Guide to the Safe Handling of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate for Laboratory Professionals
In the dynamic environment of drug discovery and development, the safety of our scientists is the bedrock upon which innovation is built. The handling of novel chemical reagents, such as this compound, demands a comprehensive understanding of their potential hazards and the implementation of rigorous safety protocols. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, experience-driven framework for the safe handling of this valuable research chemical, ensuring both the well-being of laboratory personnel and the integrity of scientific outcomes.
Hazard Identification and Risk Assessment: The Foundation of Laboratory Safety
While a comprehensive toxicological profile for this compound is not extensively documented, an analysis of its structural analogues provides critical insights into its potential hazards. Structurally related azetidine derivatives are known to be skin and eye irritants, and may cause respiratory irritation.[1][2][3] The presence of the reactive azetidine ring and the primary amino group necessitates a cautious and well-informed approach to its handling.[4]
A thorough risk assessment should be conducted before commencing any experimental work. This assessment must consider the scale of the reaction, the potential for aerosolization, and the specific manipulations to be performed.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable for the safe handling of this compound. The level of PPE required is dictated by the specific laboratory operation being performed.
Standard Laboratory Operations
For routine procedures involving small quantities, such as weighing and the preparation of solutions in a well-ventilated chemical fume hood, the following minimum PPE is required:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[1] | Protects against accidental splashes and airborne particles. |
| Hand Protection | Chemical-resistant nitrile gloves.[4] | Provides a primary barrier against direct skin contact. |
| Body Protection | A standard laboratory coat.[4] | Protects skin and personal clothing from contamination. |
High-Risk Procedures
For operations that pose a higher risk of exposure, such as reactions conducted at elevated temperatures, pressure, or those involving larger quantities, an enhanced level of PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[5] | Offers maximum protection from splashes and energetic reactions. |
| Hand Protection | Double-gloving with nitrile gloves or the use of thicker, chemical-resistant gloves.[5] | Provides an additional layer of protection against chemical permeation. |
| Body Protection | A chemical-resistant apron worn over a laboratory coat. | Affords greater protection against spills of corrosive or reactive materials. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[6] | In the event of a significant aerosol release or engineering control failure, a NIOSH-approved respirator may be necessary.[1] |
Safe Handling and Operational Protocols: A Step-by-Step Approach
A systematic workflow is essential to minimize the risk of exposure and ensure the safe handling of this compound from receipt to disposal.
Chemical Storage
Upon receipt, inspect the container for any signs of damage. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The container should be kept tightly closed when not in use.[2][7]
Weighing and Solution Preparation
All manipulations of the solid compound should be performed within a chemical fume hood to prevent the inhalation of any dust particles.[6]
Experimental Workflow for Weighing and Dissolution:
Caption: This diagram illustrates the sequential steps for safely weighing and preparing solutions of this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Response
For minor spills, evacuate non-essential personnel, wear appropriate PPE, and cover the spill with an inert absorbent material.[8] Collect the material in a sealed container for proper disposal. For larger spills, evacuate the area and follow your institution's emergency protocols.
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[9] If skin irritation occurs, seek medical advice.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[9] Call a poison center or doctor if you feel unwell.[2]
-
If swallowed: Rinse mouth.[9] Do NOT induce vomiting. Seek immediate medical attention.
Waste Disposal: Responsible Stewardship
All waste materials contaminated with this compound, including empty containers, gloves, and absorbent materials, must be treated as hazardous waste.[2] Dispose of contents and container in accordance with local, state, and federal regulations.[8]
Logical Flow for Waste Disposal:
Caption: This decision tree provides a clear guide for the proper segregation and disposal of waste generated during the handling of the title compound.
By integrating these safety protocols into your daily laboratory practices, you can create a secure environment that fosters scientific advancement while prioritizing the health and well-being of your research team.
References
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- KISHIDA CHEMICAL CO., LTD. (2023). tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate, PK01612E-1.
- AK Scientific, Inc. (n.d.). Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate Safety Data Sheet.
- Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
- Fisher Scientific. (2021). N-BOC-1,2-diaminoethane Safety Data Sheet.
- PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
- TCI Chemicals. (2025). 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine Safety Data Sheet.
- SPARROW. (2025). What are the safety precautions when handling azetidine?.
- MedChemExpress. (2025). tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate Safety Data Sheet.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
